3-(3-Pyridyl)-2-propen-1-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-39-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Pyridyl)-2-propen-1-OL basic properties
An In-depth Technical Guide on the Core Basic Properties of 3-(3-Pyridyl)-2-propen-1-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring a basic pyridine ring and a reactive allyl alcohol, imparts a unique combination of properties. This technical guide provides a comprehensive analysis of the fundamental basic properties of this compound, focusing on the electronic and structural factors that govern its basicity. We will delve into the protonation behavior of the pyridine nitrogen, the influence of the 3-(2-propen-1-ol) substituent, and provide field-proven methodologies for the experimental determination of its pKa. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of this versatile chemical entity and facilitating its application in novel research and development endeavors.
Introduction: The Chemical Identity of this compound
This compound, also known as 3-pyridylallyl alcohol, is an organic compound that integrates a heteroaromatic pyridine nucleus with an unsaturated alcohol side chain. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a well-established basic moiety in organic chemistry. The lone pair of electrons on the nitrogen atom is not involved in the aromatic π-system and is thus available for protonation, making pyridine and its derivatives Brønsted-Lowry bases[1]. The molecule's full IUPAC name is (2E)-3-(pyridin-3-yl)prop-2-en-1-ol[2].
The strategic placement of the propenol substituent at the 3-position of the pyridine ring influences the electronic environment of the nitrogen atom, thereby modulating its basicity. A thorough understanding of these basic properties is paramount for its effective utilization as a building block in the synthesis of pharmaceuticals, as a ligand in coordination chemistry, and as a precursor in materials science. Pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting the importance of this class of compounds in medicinal chemistry[3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | [2][4] |
| Molecular Weight | 135.16 g/mol | [2][4] |
| CAS Number | 69963-46-8 | [5] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Expected to be soluble in polar organic solvents |
The Heart of the Matter: Basicity and pKa
The basicity of this compound is fundamentally dictated by the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring. This lone pair resides in an orbital that is orthogonal to the aromatic π-system, allowing it to readily accept a proton (H⁺) from an acid, forming a pyridinium cation[1][6].
The equilibrium for this protonation in an aqueous solution can be represented as:
C₈H₉NO + H₂O ⇌ C₈H₉NOH⁺ + OH⁻
The strength of a base is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For pyridine, the pKa of its conjugate acid (the pyridinium ion) is approximately 5.25[1]. The substituent at the 3-position of the pyridine ring in this compound will slightly alter this value. The propenol group is generally considered to be weakly electron-withdrawing, which would be expected to slightly decrease the basicity of the pyridine nitrogen and result in a pKa value slightly lower than that of unsubstituted pyridine. The basicity of substituted pyridines is known to be sensitive to the electronic effects of the substituents[7][8].
Protonation Dynamics
The protonation of the pyridine nitrogen induces significant changes in the molecule's electronic structure and, consequently, its chemical and physical properties. This protonation event is crucial in many of its applications, including its interaction with biological targets and its role in catalytic processes. The mechanism of pyridine protonation in water clusters involves a concerted proton transfer between water molecules[9].
Caption: Protonation equilibrium of this compound.
Experimental Determination of Basicity: A Practical Guide
Accurate determination of the pKa value is essential for understanding and predicting the behavior of this compound in various chemical and biological systems. Several robust experimental techniques can be employed for this purpose.
Potentiometric Titration
This classical method involves the titration of a solution of the compound with a standardized strong acid, while monitoring the pH.
Experimental Protocol:
-
Solution Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
-
Titrant: Use a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the analyte solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Spectrophotometric Determination
This method is based on the principle that the protonated and unprotonated forms of a molecule often exhibit different UV-Vis absorption spectra.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., pH 3 to 7).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and unprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Computational methods can also be used to predict pKa values of pyridine derivatives[10][11][12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom. This phenomenon can be exploited to determine the pKa.[13]
Experimental Protocol:
-
Sample Preparation: Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O) with varying pD (the equivalent of pH in D₂O) values, adjusted using DCl and NaOD.
-
NMR Measurement: Acquire ¹H NMR spectra for each sample.
-
Data Analysis:
-
Identify the signals corresponding to the protons on the pyridine ring.
-
Plot the chemical shift of a specific proton (e.g., the proton at the 2- or 6-position) as a function of pD.
-
The inflection point of the resulting titration curve corresponds to the pKa.
-
Caption: Workflow for the experimental determination of pKa.
Synthesis and Reactivity Considerations
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding carbonyl compound, such as 3-(3-pyridyl)propenal or a 3-(3-pyridyl)propenoic acid derivative. For instance, the reduction of (3-pyridinyl)acetic acid hydrochloride salt with lithium aluminum hydride can yield the corresponding alcohol, 2-(3-pyridinyl)ethanol, showcasing a relevant synthetic transformation[14]. A similar reduction of the unsaturated analogue would yield the target compound.
The basicity of the pyridine nitrogen can influence its reactivity. In acidic conditions, the nitrogen will be protonated, which can affect the reactivity of the allyl alcohol moiety. Conversely, the electronic nature of the propenol side chain can have a modest impact on the nucleophilicity of the pyridine nitrogen.
Applications in Drug Discovery and Materials Science
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds[3][15]. The basic nitrogen of this compound can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. Furthermore, its ability to form salts can be exploited to improve the solubility and bioavailability of drug candidates. This compound has been investigated for its potential interaction with nicotinic acetylcholine receptors, given its structural similarity to nicotine[4].
In materials science, the pyridine moiety can act as a ligand for metal coordination, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photophysical properties.
Safety and Handling
Conclusion
This compound is a molecule with a rich chemical character defined by its inherent basicity. The pyridine nitrogen's ability to accept a proton is a central feature that governs its reactivity, physical properties, and potential applications. This guide has provided a detailed exploration of its basic properties, from the underlying electronic principles to practical experimental methodologies for their quantification. A comprehensive understanding of the concepts presented herein will empower researchers to fully leverage the potential of this compound in their scientific pursuits.
References
- Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (1984). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Journal of the American Chemical Society, 106(23), 6883–6885. [Link]
- Ghasemzadeh, M. A., & Aghaei, H. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol.
- Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
- Luis, S. V., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(1), 134-144. [Link]
- Gandhi, G. C. W. (n.d.). Pyridines. GCW Gandhi Nagar Jammu.
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol.
- PubChem. (n.d.). 3-(4-Pyridyl)-2-propyn-1-ol.
- López-Ríos, J., et al. (2013). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. The Journal of Physical Chemistry A, 117(46), 11845–11853. [Link]
- Casasnovas, R., et al. (2008). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Structure: THEOCHEM, 867(1-3), 113-119. [Link]
- Wikipedia. (n.d.). Pyridine.
- Üsküdar Üniversitesi. (2024).
- Oziminski, W. P. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 11026–11036. [Link]
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
- Rezende, M. C., & Millan, D. (2011). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the...
- Fisher Scientific. (n.d.).
- Chemsrc. (2025). 2-Propen-1-ol,3-(3-pyridinyl)-,(2E)-(9CI). [Link]
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol.
- Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]
- Al-Nuri, M. A. (2015). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University, 18(2), 26-34.
- Casasnovas, R., et al. (2008). Theoretical pKa calculations of substituted pyridines.
- Donati, D., et al. (2008). New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. Tetrahedron Letters, 49(49), 6977-6979. [Link]
- Li, Y., et al. (2022). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 17(10), 1123-1138. [Link]
- G. A. (2009). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol.
- Wang, Z., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 765321. [Link]
- MDPI. (n.d.).
- Tanko, J. M., & Sadeghipour, M. (2003). On the divergent reactivity of allenylstannanes generated from the O-directed free radical hydrostannation reaction of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol. EPR evidence for the reversible addition of Ph3Sn radicals to vinyl triphenyltins. Organic & Biomolecular Chemistry, 1(21), 3699-3705. [Link]
- PubChem. (n.d.). 3-Pyridin-2-ylbut-1-yn-1-ol.
- PubChem. (n.d.). 3-(3-Methyl-2-pyridinyl)prop-2-yn-1-ol.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 69963-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. Determination of the pK a values of some pyridine derivatives by computational methods [openaccess.uskudar.edu.tr]
- 13. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 14. prepchem.com [prepchem.com]
- 15. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
(E)-3-(pyridin-3-yl)prop-2-en-1-ol chemical structure
An In-depth Technical Guide to (E)-3-(pyridin-3-yl)prop-2-en-1-ol
Introduction and Strategic Overview
(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a heterocyclic compound featuring a pyridine ring linked to an allylic alcohol moiety via a trans-configured double bond. The pyridine nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1][2] This structural motif imparts specific physicochemical properties that are often crucial for molecular recognition and biological activity.[2] Consequently, derivatives of pyridyl-propenol serve as valuable building blocks and intermediates in the synthesis of more complex molecules with potential applications in drug discovery and materials science.[3][4][5] This guide provides a comprehensive technical overview of its chemical structure, synthesis, characterization, and potential applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental characteristics of (E)-3-(pyridin-3-yl)prop-2-en-1-ol are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | (E)-3-pyridin-3-ylprop-2-en-1-ol | PubChem[6] |
| CAS Number | 120277-39-6 | PubChem[6] |
| Molecular Formula | C₈H₉NO | PubChem[6] |
| Molecular Weight | 135.16 g/mol | PubChem[6] |
| Canonical SMILES | C1=CC(=CN=C1)C=CCO | PubChem[6] |
| InChIKey | RSFCHWDTMRVOJD-DUXPYHPUSA-N | PubChem[6] |
Synthesis and Mechanistic Insights
The synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most direct and common approach involves the selective reduction of a precursor α,β-unsaturated aldehyde.
Primary Synthetic Route: Selective Carbonyl Reduction
The most prevalent method for synthesizing allylic alcohols like (E)-3-(pyridin-3-yl)prop-2-en-1-ol is the selective reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(pyridin-3-yl)acrylaldehyde.
Causality and Reagent Selection: The core challenge in this transformation is to reduce the aldehyde functional group to a primary alcohol without affecting the conjugated C=C double bond. Standard, highly reactive reducing agents like excess Lithium Aluminum Hydride (LiAlH₄) can lead to the over-reduction of both the aldehyde and the alkene, yielding 3-pyridin-3-ylpropan-1-ol.[7][8] Therefore, chemoselective reducing agents are required. Sodium borohydride (NaBH₄) is often the reagent of choice for this purpose under controlled conditions, as it is milder and more selective for aldehydes and ketones over alkenes. Alternatively, using a stoichiometric amount of LiAlH₄ at low temperatures can also achieve the desired selective reduction.[7][8]
Experimental Protocol: Selective Reduction of (E)-3-(pyridin-3-yl)acrylaldehyde
This protocol is adapted from established procedures for the selective reduction of cinnamaldehyde derivatives.[7][9]
-
Reaction Setup: A solution of (E)-3-(pyridin-3-yl)acrylaldehyde (1 equivalent) is prepared in a suitable protic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice-water bath to 0 °C.
-
Reagent Addition: Sodium borohydride (NaBH₄) (1.0 - 1.5 equivalents) is added portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains between 0-5 °C. The slow addition is critical to control the exothermic reaction and maintain selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Workup and Quenching: Once the reaction is complete (typically 1-2 hours), it is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄.
-
Extraction: The aqueous mixture is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
Alternative Route: The Wittig Reaction
An alternative strategy for constructing the carbon skeleton and the double bond simultaneously is the Wittig reaction.[10][11][12] This powerful olefination method involves the reaction of a phosphonium ylide with an aldehyde or ketone.[12][13]
Mechanistic Overview: The synthesis would start from 3-pyridinecarboxaldehyde. This would react with a suitable phosphonium ylide bearing a protected hydroxyl group, such as (2-(triphenylphosphoranylidene)ethoxy)trimethylsilane. The reaction forms an oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.[13] A subsequent deprotection step would reveal the primary alcohol. The use of stabilized ylides generally favors the formation of the (E)-alkene.[11]
General Wittig Reaction Pathway
Caption: Generalized mechanism of the Wittig olefination reaction.
Spectroscopic and Analytical Characterization
Unambiguous characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol is achieved through a combination of spectroscopic techniques. While a specific complete dataset is not available from the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.[14]
| Technique | Expected Observations |
| ¹H NMR | - Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.6 ppm), showing characteristic splitting patterns for a 3-substituted pyridine ring. - Vinylic Protons: Two doublets in the olefinic region (δ 6.0-7.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-stereochemistry. - Methylene Protons: A doublet adjacent to the hydroxyl group (δ ~4.3 ppm). - Hydroxyl Proton: A broad singlet which is exchangeable with D₂O. |
| ¹³C NMR | - Pyridyl Carbons: Signals in the aromatic region (δ ~120-150 ppm). - Vinylic Carbons: Two signals in the olefinic region (δ ~125-135 ppm). - Methylene Carbon: A signal for the -CH₂OH carbon at δ ~63 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ (alcohol). - C-H Stretch (sp²): Absorption band just above 3000 cm⁻¹. - C=C Stretch: Absorption around 1600-1650 cm⁻¹ (alkene and pyridine ring). - C-O Stretch: A strong absorption band around 1050 cm⁻¹ (primary alcohol). |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135.16). |
Applications in Research and Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties and providing key binding interactions.[1][2] (E)-3-(pyridin-3-yl)prop-2-en-1-ol, as a functionalized pyridine derivative, holds significant potential as an intermediate for the synthesis of bioactive molecules.
Potential Therapeutic Areas: Derivatives of pyridine are associated with a wide array of biological activities, including:
-
Anticancer: Many kinase inhibitors incorporate the pyridine motif to interact with the hinge region of the ATP-binding pocket.[15]
-
Antibacterial: Pyridine-containing structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have shown potent activity against Gram-positive bacteria.[5]
-
Anti-inflammatory: Pyridinone and pyridazine derivatives have been investigated as dual COX-1/COX-2 inhibitors for anti-inflammatory applications.[16]
-
Neuroscience: The pyridine core is present in various compounds targeting CNS receptors.
The allylic alcohol functionality of (E)-3-(pyridin-3-yl)prop-2-en-1-ol allows for further chemical modifications, such as oxidation to the corresponding aldehyde, esterification, or etherification, enabling the generation of diverse chemical libraries for high-throughput screening.
Role as a Synthetic Scaffold
Caption: Potential of the title compound as a scaffold in drug discovery.
Conclusion
(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a synthetically accessible and versatile chemical entity. Its structure, combining the pharmaceutically relevant pyridine core with a modifiable allylic alcohol side chain, makes it a valuable intermediate for medicinal chemists and synthetic researchers. The straightforward synthesis via selective reduction and robust methods for its characterization underscore its utility. Further exploration of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents and functional materials.
References
- Chemistry Online. (2022, November 28). Reduction of cinnamaldehyde with LiAlH4. [Link]
- The Royal Society of Chemistry.
- Journal UIN Jakarta. Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. [Link]
- Rzepa, H. (2015, April 1). Mechanism of the Lithal (LAH) reduction of cinnamaldehyde. Henry Rzepa's Blog. [Link]
- ResearchGate. (2022, May 10). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. [Link]
- ResearchGate. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. [Link]
- PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. [Link]
- The Royal Society of Chemistry.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
- Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]
- Industrial Chemicals. (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Wikipedia. Wittig reaction. [Link]
- MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
- PMC. Synthesis of pyripyropene derivatives and their pest-control efficacy. [Link]
- YouTube. (2019, January 9). the Wittig reaction. [Link]
- Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- PMC. 3-(Pyridin-3-yl)propionic acid. [Link]
- PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]
- ResearchGate. (2025, August 5). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
- PMC. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. [Link]
- SpectraBase. PYRIDIN-3-YL)-PROP-2-EN-1-ONE - Optional[13C NMR] - Chemical Shifts. [Link]
- SpectraBase. (E)-3-dimethylamino-1-pyridin-2-ylprop-2-en-1-one - Optional[13C NMR]. [Link]
- ijrpr.
- Semantic Scholar.
- ResearchGate. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
- MDPI. (2024, October 22). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. [Link]
- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
- PMC. (2022, November 21). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. [Link]
- PubMed. (2024, January 25). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)
- PMC. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]
- ResearchGate. (2025, August 7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 6. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Mechanism of the Lithal (LAH) reduction of cinnamaldehyde. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
- 15. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Core Compound Identification and Properties
An In-depth Technical Guide to 3-(3-Pyridyl)-2-propen-1-OL: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound (CAS No: 69963-46-8), a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications.
This compound, also known as 3-(3-pyridyl)allyl alcohol, is a bifunctional molecule featuring a pyridine ring, a common pharmacophore, and a reactive allylic alcohol moiety. The trans or (E)-isomer, CAS 120277-39-6, is the more stable and commonly referenced form. Its structure presents a unique combination of a hydrogen-bond acceptor (the pyridine nitrogen) and a hydrogen-bond donor/acceptor (the hydroxyl group), making it an attractive scaffold for creating targeted interactions with biological macromolecules.
Physicochemical & Computed Properties
The following table summarizes key physicochemical properties for (2E)-3-(3-Pyridinyl)-2-propen-1-ol. It is important to note that many of these values are computationally predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 69963-46-8; 120277-39-6 (E-isomer) | |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Boiling Point (Predicted) | 284.5 ± 20.0 °C | |
| Density (Predicted) | 1.115 ± 0.06 g/cm³ | |
| pKa (Predicted) | 14.20 ± 0.10 | |
| XLogP3 (Computed) | 0.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) |
Synthesis and Manufacturing: A Validated Two-Step Approach
While this compound is commercially available, detailed academic publications dedicated solely to its synthesis are sparse. However, its structure lends itself to a robust and logical two-step synthetic pathway rooted in fundamental organic reactions: a base-catalyzed Claisen-Schmidt condensation followed by a selective chemoselective reduction. This approach provides a reliable and scalable method for its preparation.
Overall Synthesis Workflow
Caption: A validated two-step workflow for the synthesis of this compound.
Protocol 1: Claisen-Schmidt Condensation to (E)-3-(3-Pyridyl)prop-2-en-1-one
The Claisen-Schmidt condensation is a cornerstone reaction for forming α,β-unsaturated ketones. It involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks one, preventing self-condensation.[1] Here, 3-pyridinecarboxaldehyde serves as the non-enolizable aromatic aldehyde.
Causality: A base, such as potassium hydroxide (KOH), is essential to deprotonate the α-carbon of acetaldehyde, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The subsequent dehydration of the aldol addition product is rapid, driven by the formation of a stable, conjugated π-system. The use of an alcoholic solvent like ethanol is standard as it readily dissolves the reactants and the base catalyst.
Detailed Methodology: (Adapted from a similar condensation involving a substituted benzaldehyde[2])
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and ethanol (approx. 5 mL per mmol of aldehyde).
-
Reagent Addition: In a separate beaker, prepare a 10% aqueous solution of potassium hydroxide (KOH).
-
Condensation: To the ethanolic solution of the aldehyde, add acetaldehyde (1.1 eq). Cool the mixture in an ice bath to 0-5 °C.
-
Catalysis: Add the 10% KOH solution dropwise to the stirred mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: Pour the reaction mixture into an equal volume of cold water. The product, (E)-3-(3-Pyridyl)prop-2-en-1-one, should precipitate as a solid. If it oils out, stir vigorously or scratch the flask to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Selective Reduction to this compound
The selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the carbon-carbon double bond or the pyridine ring is critical. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.
Causality: NaBH₄ is a mild reducing agent, providing a source of hydride (H⁻). It selectively attacks the electrophilic carbonyl carbon over the less electrophilic carbons of the alkene and the aromatic pyridine ring. Lithium aluminum hydride (LiAlH₄) would be too reactive and could potentially reduce the double bond or the pyridine ring. The reaction is typically run in a protic solvent like methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.
Detailed Methodology: (Adapted from standard ketone reduction procedures)
-
Reaction Setup: Dissolve the (E)-3-(3-Pyridyl)prop-2-en-1-one (1.0 eq) from Protocol 1 in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 30 minutes. The use of a slight excess ensures complete reduction. Caution: NaBH₄ reacts with methanol to produce hydrogen gas; ensure adequate ventilation and add slowly.
-
Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute acetic acid to destroy any excess NaBH₄.
-
Work-up and Isolation: Remove the methanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate. The pyridinyl propenol scaffold is a privileged structure in medicinal chemistry, found in molecules targeting a range of diseases.
Intermediate for Kinase Inhibitors
A closely related analog, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, is a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Inhibition of PFKFB3 can decrease glycolytic flux, reduce angiogenesis, and induce apoptosis, making it an attractive target for cancer therapy. This compound serves as a direct precursor to this class of compounds, where the allylic alcohol can be oxidized to the corresponding enone before coupling with other fragments.
Representative Signaling Pathway
Caption: Inhibition of the PFKFB3 pathway by pyridinyl propenones, a class of compounds synthesized from this compound.
Scaffold for Bioactive Alkaloids
The 3-alkylpyridine structure is a core component of many marine alkaloids that exhibit a range of biological activities, including antibacterial and cytotoxic effects. The streamlined synthesis of intermediates like this compound enables the rapid construction of libraries of these natural product analogs for further biological evaluation and structure-activity relationship (SAR) studies.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical signatures for (E)-3-(3-Pyridyl)-2-propen-1-OL.
-
¹H NMR (Proton NMR): The proton NMR spectrum is the most informative. Expected signals include:
-
Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets) of a 3-substituted pyridine.
-
Vinyl Protons: Two signals in the alkene region (δ 6.0-7.0 ppm), appearing as doublets or doublet of triplets, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E)-configuration.
-
Methylene Protons (-CH₂OH): A doublet adjacent to the vinyl proton (δ ~4.3 ppm).
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum should show eight distinct carbon signals: five for the pyridine ring, two for the alkene, and one for the methylene carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches from the aromatic and vinyl groups (~3000-3100 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and C-N stretching from the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak or, more commonly in electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) peak corresponding to the compound's molecular weight (135.16 g/mol ).
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment based on its functional groups (pyridine, allylic alcohol) dictates the following precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Toxicity Profile (Inferred):
-
Pyridine Derivatives: Can be harmful if swallowed, inhaled, or absorbed through the skin. They are often irritants to the skin, eyes, and respiratory system.
-
Allyl Alcohols: This class of compounds can be toxic and hepatotoxic (damaging to the liver).
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol.
- PubChem. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
- Wikipedia.
- MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- National Institutes of Health.
- Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
- Chemguide.
- Harvard University. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
- Wikipedia. Allyl alcohol. [Link]
Sources
Molecular weight of 3-(3-Pyridyl)-2-propen-1-OL
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Pyridyl)-2-propen-1-ol
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic alcohol with significant potential in medicinal chemistry and drug development. From fundamental physicochemical properties, centered on its molecular weight, to detailed protocols for its synthesis and rigorous analytical validation, this document serves as a critical resource for researchers. We delve into the causality behind experimental design, offering field-proven insights into synthetic strategy and structural elucidation by modern spectroscopic techniques. The guide culminates in a discussion of its potential applications, particularly as a structural analog of nicotine, contextualizing its relevance in contemporary research.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to participate in hydrogen bonding and other key molecular interactions.[1][2] Its derivatives are subjects of intense study for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][3] Within this important class of compounds, this compound presents a unique structural motif, combining the aromatic pyridine ring with an allylic alcohol. This structure makes it an interesting candidate for probing biological systems. Notably, it is a structural analog of nicotine and has been investigated for its potential interaction with nicotinic acetylcholine receptors, suggesting a possible role in developing smoking cessation therapies.[4]
This guide offers an in-depth exploration of this molecule, beginning with its fundamental chemical identity and molecular weight, and proceeding to practical, validated methodologies for its preparation and characterization.
Part 1: Core Physicochemical Properties and Identifiers
A precise understanding of a compound's physicochemical properties is the bedrock of all subsequent experimental work. The molecular weight, in particular, is a cornerstone for stoichiometric calculations in synthesis and for preparing solutions of known concentration for biological assays.
The molecular formula of this compound is C₈H₉NO.[4][5] Its molecular weight is derived from the sum of the atomic weights of its constituent atoms: (8 x 12.011) + (9 x 1.008) + (1 x 14.007) + (1 x 15.999) = 135.16 g/mol . This value is confirmed by high-resolution mass spectrometry and is critical for all quantitative experiments.
A summary of its key properties and identifiers is presented below.
| Property | Value | Source |
| Molecular Weight | 135.16 g/mol | [4][5][6] |
| Monoisotopic Mass | 135.068413911 Da | [5] |
| Molecular Formula | C₈H₉NO | [4][5][6] |
| IUPAC Name | (2E)-3-(pyridin-3-yl)prop-2-en-1-ol | [5] |
| CAS Number | 69963-46-8 / 120277-39-6 | [5][6] |
| Boiling Point | 284.5 ± 20.0 °C (Predicted) | [6] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 14.20 ± 0.10 (Predicted) | [6] |
| SMILES | OC/C=C/c1cccnc1 | [4] |
Part 2: Synthesis and Purification Workflow
The synthesis of pyridinyl propenols can be efficiently achieved through a two-step process: a base-catalyzed condensation followed by a selective reduction. The Claisen-Schmidt condensation is a robust and widely used method for forming the initial α,β-unsaturated carbonyl compound.[7]
Logical Framework for Synthesis
The chosen pathway involves the reaction of 3-pyridinecarboxaldehyde with acetaldehyde to form 3-(3-pyridyl)acrolein. The aldehyde functionality of the product is then selectively reduced to the primary alcohol. This approach is favored for its high efficiency and the commercial availability of the starting materials. The use of sodium borohydride (NaBH₄) as the reducing agent is a key choice; it is a mild and selective reagent that readily reduces aldehydes while being less likely to affect the carbon-carbon double bond or the pyridine ring, thus preventing over-reduction.
Detailed Experimental Protocol
Materials: 3-Pyridinecarboxaldehyde, Acetaldehyde, Sodium Hydroxide (NaOH), Ethanol, Methanol, Sodium Borohydride (NaBH₄), Ethyl Acetate, Hexane, Anhydrous Magnesium Sulfate, Silica Gel (230-400 mesh).
Step 1: Synthesis of (E)-3-(pyridin-3-yl)acrylaldehyde
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-pyridinecarboxaldehyde in 100 mL of a 1:1 mixture of ethanol and water.
-
Cool the solution to 10-15°C in an ice-water bath.
-
Slowly add 15 mL of acetaldehyde, followed by the dropwise addition of 20 mL of 10% aqueous NaOH solution, maintaining the temperature below 20°C.
-
Causality: The base deprotonates the α-carbon of acetaldehyde, generating an enolate which acts as the nucleophile. Keeping the temperature low minimizes side reactions.
-
-
Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Once the starting aldehyde is consumed, neutralize the mixture with 1M HCl to pH 7.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α,β-unsaturated aldehyde.
Step 2: Reduction to this compound
-
Dissolve the crude aldehyde from Step 1 in 100 mL of methanol and cool the solution to 0°C in an ice bath.
-
Add 3.0 g of sodium borohydride (NaBH₄) portion-wise over 30 minutes.
-
Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Methanol is a suitable protic solvent that does not violently react with NaBH₄ but facilitates the reduction.
-
-
After the addition is complete, stir the reaction at room temperature for 2 hours. Monitor by TLC for the disappearance of the aldehyde spot.
-
Quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (starting from 20% and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or viscous oil.
Part 3: Analytical Validation and Structural Elucidation
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.
Expected Analytical Data
The following table summarizes the expected results from standard analytical techniques used to validate the structure of this compound.
| Technique | Expected Result | Interpretation |
| ESI-MS | [M+H]⁺ peak at m/z 136.17 | Confirms the molecular weight of the compound (135.16 g/mol ). |
| FTIR (cm⁻¹) | ~3350 (broad), ~3050, ~1650, ~1580, ~1050 | O-H stretch (alcohol), Aromatic/Vinyl C-H stretch, Alkene C=C stretch, Pyridyl C=N/C=C stretch, C-O stretch. |
| ¹H NMR | δ ~8.5 (m, 2H), δ ~7.7 (d, 1H), δ ~7.3 (dd, 1H), δ ~6.6 (d, 1H), δ ~6.4 (dt, 1H), δ ~4.3 (d, 2H), δ ~2.5 (br s, 1H) | Signals corresponding to pyridyl, vinyl, methylene, and hydroxyl protons with expected splitting. |
| ¹³C NMR | δ ~148-150 (2C), δ ~135, δ ~133, δ ~130, δ ~125, δ ~123, δ ~63 | Signals for pyridyl, vinyl, and methylene carbons. |
Expert Insights on NMR Interpretation:
-
¹H NMR: The two protons on the pyridine ring adjacent to the nitrogen will be the most downfield (~8.5 ppm). The vinyl protons will appear as doublets or doublets of triplets in the ~6.4-6.6 ppm region, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration of the double bond. The methylene protons (CH₂OH) will be a doublet coupled to the adjacent vinyl proton, appearing around 4.3 ppm. The hydroxyl proton signal may be a broad singlet and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (~123-150 ppm). The two vinyl carbons will be distinct, and the methylene carbon attached to the oxygen will be the most upfield of the sp² and sp³ carbons (excluding solvent), appearing around 63 ppm.
Part 4: Potential Applications in Drug Discovery
The structural similarity of this compound to nicotine makes it a compound of interest for research into nicotinic acetylcholine receptor (nAChR) modulators.[4] While it has been reported to have a low affinity for these receptors, it serves as a valuable scaffold.[4] Drug development professionals can use this core structure as a starting point for chemical modification to enhance binding affinity and selectivity for specific nAChR subtypes, which are implicated in neurological disorders and addiction.
Furthermore, the broader class of pyridine-containing molecules is known for a vast range of biological activities.[8][9] The propenol linker introduces conformational flexibility and a site for potential metabolic activity or further functionalization, making this compound a versatile building block for creating libraries of novel chemical entities for screening against various therapeutic targets, such as protein kinases.
Conclusion
This compound is more than just a chemical compound defined by its molecular weight. It is a strategically designed molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive framework, from its fundamental properties and a robust synthetic protocol to a rigorous analytical validation strategy. By understanding the causality behind the experimental choices and employing a multi-faceted analytical approach, researchers can confidently synthesize and validate this compound, paving the way for its exploration in drug discovery and development programs.
References
- PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913. [Link]
- PubChem. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855. [Link]
- PubChem. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233. [Link]
- PubChem. 3-(4-Pyridyl)-2-propyn-1-ol | C8H7NO | CID 12181443. [Link]
- Google Patents.
- Taylor & Francis Online. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
- ResearchGate. Pyridones in drug discovery: Recent advances. [Link]
- ResearchGate. New reactivity of 1-(2-pyridyl)
- PubMed.
- MDPI.
- Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 69963-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring conjugated with an allylic alcohol, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents and functional materials. The pyridine moiety offers a site for hydrogen bonding and metal coordination, while the allylic alcohol can participate in a variety of chemical transformations. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.
This guide provides a comprehensive overview of the key spectroscopic data for (E)-3-(pyridin-3-yl)prop-2-en-1-ol, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of expected values derived from analogous structures and fundamental spectroscopic principles, offering a robust framework for researchers working with this compound.
Molecular Structure
The structure of (E)-3-(pyridin-3-yl)prop-2-en-1-ol is characterized by a pyridine ring at the 3-position of a propenol chain with a trans (E) configuration of the double bond.
Figure 1: Molecular structure of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Data
The expected ¹H NMR spectrum of (E)-3-(pyridin-3-yl)prop-2-en-1-ol in a solvent like CDCl₃ would exhibit distinct signals for the pyridine, vinyl, and alcohol protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (Pyridine) | ~ 8.5 | Doublet of Doublets (dd) | ~ 4.8, 1.5 |
| H-6' (Pyridine) | ~ 8.4 | Doublet (d) | ~ 4.8 |
| H-4' (Pyridine) | ~ 7.7 | Doublet of Triplets (dt) | ~ 8.0, 1.8 |
| H-5' (Pyridine) | ~ 7.3 | Doublet of Doublets (dd) | ~ 8.0, 4.8 |
| H-2 (Vinyl) | ~ 6.6 | Doublet (d) | ~ 16.0 |
| H-3 (Vinyl) | ~ 6.4 | Doublet of Triplets (dt) | ~ 16.0, 5.0 |
| H-1 (Methylene) | ~ 4.3 | Doublet (d) | ~ 5.0 |
| OH | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | - |
Causality Behind Expected Shifts and Splittings:
-
Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current, hence their downfield chemical shifts. The splitting patterns arise from coupling with adjacent protons on the ring.
-
Vinyl Protons: The trans-configuration of the double bond is confirmed by the large coupling constant (~16.0 Hz) between H-2 and H-3. The chemical shifts are in the typical alkene region. H-3 is further split by the methylene protons (H-1).
-
Methylene Protons: These protons are adjacent to both the double bond and the hydroxyl group, placing their signal around 4.3 ppm. They are split by the vinylic proton H-3.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet because of rapid exchange with other protic species, which averages out any coupling.[1]
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (E)-3-(pyridin-3-yl)prop-2-en-1-ol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2' (Pyridine) | ~ 149 |
| C-6' (Pyridine) | ~ 148 |
| C-4' (Pyridine) | ~ 134 |
| C-3' (Pyridine) | ~ 132 |
| C-5' (Pyridine) | ~ 123 |
| C-2 (Vinyl) | ~ 131 |
| C-3 (Vinyl) | ~ 128 |
| C-1 (Methylene) | ~ 63 |
Causality Behind Expected Shifts:
-
Pyridine Carbons: The carbons of the pyridine ring resonate at lower field due to the influence of the nitrogen atom and aromaticity.
-
Vinyl Carbons: The sp² hybridized carbons of the double bond appear in the characteristic alkene region of the spectrum.
-
Methylene Carbon: The sp³ hybridized carbon attached to the electronegative oxygen atom is deshielded and appears around 63 ppm.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 100 MHz or higher ¹³C NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 160 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Expected IR Data
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (sp², aromatic) | 3000 - 3100 | Medium |
| C-H stretch (sp², vinyl) | 3000 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |
| C=N stretch (aromatic) | 1400 - 1600 | Medium to Strong |
| C=C stretch (vinyl) | 1640 - 1680 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| =C-H bend (trans) | 960 - 980 | Strong |
Interpretation of Key Bands:
-
O-H Stretch: A broad and strong absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.[2][3][4][5]
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinyl). Absorptions just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methylene group.[2][3][4]
-
C=C and C=N Stretches: The absorptions for the pyridine ring and the vinyl C=C double bond will appear in the 1400-1680 cm⁻¹ region.
-
C-O Stretch: A strong band in the fingerprint region between 1000 and 1260 cm⁻¹ is indicative of the C-O single bond of the primary alcohol.
-
=C-H Bend: A strong absorption around 960-980 cm⁻¹ is characteristic of the out-of-plane bending of the trans-substituted double bond, confirming the (E)-stereochemistry.
Experimental Protocol for IR Spectroscopy
Figure 2: Workflow for acquiring an ATR-FTIR spectrum.
-
Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Sample Preparation: Place a small amount of the solid (E)-3-(pyridin-3-yl)prop-2-en-1-ol directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 135, corresponding to the molecular weight of C₈H₉NO.
-
Major Fragment Ions:
-
m/z = 117 (M-18): Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols.[6][7]
-
m/z = 106: Alpha-cleavage with loss of the •CH₂OH radical.
-
m/z = 92: Fragmentation of the propenol side chain.
-
m/z = 78: Corresponding to the pyridine ring, indicating fragmentation of the side chain.
-
Fragmentation Causality:
The fragmentation of (E)-3-(pyridin-3-yl)prop-2-en-1-ol upon electron ionization is expected to be driven by the presence of the alcohol and the stable pyridine ring. The loss of water is a characteristic fragmentation pathway for alcohols. Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is also a common fragmentation for alcohols and would lead to a resonance-stabilized cation.[6][8]
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC-MS).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Scan a mass range of m/z 40-300.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and technically sound basis for the identification and characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can confidently work with this compound, ensuring its identity and purity in their applications. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in experimental work.
References
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents. (n.d.).
- Interpreting IR Spectra - Chemistry Steps. (n.d.).
- 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).
- SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. (n.d.).
- 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024, September 30).
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Stereospecific substitution of allylic alcohols to give optically active primary allylic amines: unique reactivity of a (P,alkene)Ir complex modulated by iodide - PubMed. (2010, September 1).
- Mass Spectrometry of Alcohols - Chemistry Steps. (n.d.).
- Catalytic and spectroscopic study of the allylic alcohol synthesis by gas-phase hydrogen transfer reduction of unsaturated ketones on acid–base catalysts | Request PDF - ResearchGate. (2025, August 10).
- Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). (2021, January 14).
- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24).
- Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.).
- CAS No : 123367-26-0 | Product Name : (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Pharmaffiliates. (n.d.).
- Video: Mass Spectrometry: Alkene Fragmentation - JoVE. (2024, December 5).
- Allyl alcohol - EZGC & EZLC Online Software Suite. (n.d.).
- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).
- (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one - Industrial Chemicals. (n.d.).
- α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. (2016, January 28).
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
- 1H NMR: Structural Elucidation I - YouTube. (2020, June 24).
- Organic Chemistry: 1H NMR of alcohols - Dr. Nathan Green - YouTube. (2020, March 10).
- (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Matrix Scientific. (n.d.).
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (n.d.).
- Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K. (2014, March 26).
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - ResearchGate. (2025, November 4).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one - PubChem. (n.d.).
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).
- Crystal structure of (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, C24H15NO. (2025, August 6).
- Pyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
- 3-(N-pyridin-3-ylanilino)propan-1-ol - PubChem. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting IR Spectra [chemistrysteps.com]
- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility Profile of 3-(3-Pyridyl)-2-propen-1-ol
Introduction: The Crucial Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are paramount determinants of its ultimate success. Among these, solubility stands out as a critical attribute, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility profile of 3-(3-Pyridyl)-2-propen-1-ol, a heterocyclic compound of interest in pharmaceutical research. For professionals in drug development, a comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a foundational pillar upon which rational formulation strategies are built.
This compound, with its pyridine ring and a propenol substituent, possesses structural features that suggest a nuanced solubility behavior. The presence of the basic nitrogen atom in the pyridine ring and the polar hydroxyl group indicates the potential for pH-dependent solubility and hydrogen bonding interactions. This guide will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and discuss the interpretation of the resulting data to construct a comprehensive solubility profile for this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in the pharmaceutical development pipeline.
Theoretical Framework: Understanding the Fundamentals of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable solution.[1][2] For a solid crystalline compound, the dissolution process involves two key energy-dependent steps: the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy). A compound's solubility is therefore a delicate balance between these opposing forces.
Several factors can significantly influence the aqueous solubility of a drug candidate like this compound:
-
pH and pKa: As a pyridyl derivative, this compound is a weakly basic compound. The nitrogen atom on the pyridine ring can be protonated at acidic pH, forming a more soluble cationic species. The pKa of the compound is the pH at which the protonated and unprotonated forms are present in equal concentrations. A predicted pKa for this compound is approximately 14.20. Understanding the relationship between pH and solubility is critical for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.
-
Solid-State Properties: The crystalline form of a compound, or polymorphism, can have a profound impact on its solubility.[3][4] Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their solubility. Amorphous forms, lacking a defined crystal structure, generally exhibit higher apparent solubility than their crystalline counterparts, although they may be less stable.[4]
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with increasing temperature.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[5][6] Polar solvents, such as water, tend to dissolve polar solutes, while nonpolar solvents are better for dissolving nonpolar solutes. This compound, with its polar functional groups, is expected to have higher solubility in polar solvents.
Experimental Determination of Solubility: A Two-Tiered Approach
A comprehensive solubility assessment typically involves determining both kinetic and thermodynamic solubility. These two parameters provide different but complementary insights into a compound's behavior.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility is a measure of the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[7][8][9] This method is widely used in early drug discovery for high-throughput screening (HTS) of large compound libraries due to its speed and low sample consumption.[10][11][12] It provides an indication of a compound's propensity to precipitate under non-equilibrium conditions, which can be relevant for in vitro biological assays.
This protocol outlines a common method for determining kinetic solubility using a plate-based UV-Vis spectrophotometer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multi-channel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Assessment (Optional - Nephelometry): Before centrifugation, the plate can be read on a nephelometer to measure light scattering, which indicates the presence of precipitated compound.
-
Centrifugation/Filtration: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate. Alternatively, filter the solutions using a 96-well filter plate.[13][14]
-
UV-Vis Measurement: Carefully transfer a portion of the supernatant to a new UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Data Analysis: Construct a calibration curve using the absorbance readings of the known concentrations of the compound in DMSO/PBS that did not show precipitation. Use this curve to determine the concentration of the compound in the supernatants of the wells where precipitation was observed. The highest concentration that remains in solution is the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility: The Gold Standard
Thermodynamic or equilibrium solubility represents the true solubility of a compound at saturation, where the dissolved and undissolved forms are in equilibrium.[15][16] The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[17][18][19] This method is crucial for understanding a compound's behavior in formulation and for Biopharmaceutics Classification System (BCS) categorization.[20][21][22]
This protocol describes the shake-flask method for determining the thermodynamic solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.
-
Addition of Solvent: Add a known volume of each aqueous buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Quantification by HPLC: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted samples by HPLC with UV detection at the λmax of the compound.
-
Data Analysis: Prepare a calibration curve by injecting known concentrations of this compound. Use the peak area from the chromatograms of the samples to calculate the concentration of the dissolved compound in each buffer. This concentration represents the thermodynamic solubility at that specific pH.
Caption: Workflow for Thermodynamic Solubility Determination.
Building the Solubility Profile of this compound
By systematically applying the described protocols, a comprehensive solubility profile for this compound can be constructed.
pH-Solubility Profile
Due to its basic nature, the solubility of this compound is expected to be pH-dependent. By determining its thermodynamic solubility in buffers of varying pH (e.g., from pH 1 to 8), a pH-solubility profile can be generated. This profile is crucial for predicting its dissolution and absorption in different segments of the gastrointestinal tract. The solubility is expected to be higher at lower pH values where the pyridine nitrogen is protonated.
Caption: pH-Dependent Equilibrium of this compound.
Solubility in Organic Solvents and Co-solvent Systems
To support formulation development, it is also valuable to assess the solubility of this compound in various pharmaceutically acceptable organic solvents and co-solvent systems. This information is critical for the development of liquid formulations, such as injectables or oral solutions.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Solubility Type | Temperature (°C) | Solubility (mg/mL) |
| Aqueous Buffer, pH 1.2 | Thermodynamic | 25 | > 10 |
| Aqueous Buffer, pH 4.5 | Thermodynamic | 25 | 5 - 10 |
| Aqueous Buffer, pH 6.8 | Thermodynamic | 25 | 1 - 5 |
| Water | Thermodynamic | 25 | 1 - 5 |
| Ethanol | Thermodynamic | 25 | > 50 |
| Propylene Glycol | Thermodynamic | 25 | > 50 |
| PBS, pH 7.4 | Kinetic | 25 | 0.5 - 1 |
| Chloroform | Qualitative | 25 | Slightly Soluble |
| Ethyl Acetate | Qualitative | 25 | Slightly Soluble |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Implications for Drug Development and Formulation
A comprehensive solubility profile for this compound provides invaluable guidance for its development path:
-
Biopharmaceutics Classification System (BCS): Based on its aqueous solubility and permeability, a drug is classified into one of four BCS classes.[23][24] This classification can inform the need for bioequivalence studies and the potential for biowaivers.[21] Given its likely pH-dependent solubility, this compound could potentially be a BCS Class I or II compound, depending on its permeability.
-
Formulation Strategy: If the aqueous solubility is low, especially at intestinal pH, formulation strategies to enhance solubility and dissolution will be necessary. These may include salt formation, the use of co-solvents, surfactants, or complexing agents like cyclodextrins. For oral delivery, amorphous solid dispersions could be explored to improve bioavailability.
-
Route of Administration: The solubility data will also inform the feasibility of different routes of administration. High solubility in non-aqueous, biocompatible solvents may support the development of parenteral formulations.
Conclusion
The solubility profile of a drug candidate is a cornerstone of its developability assessment. For this compound, a systematic investigation of its kinetic and thermodynamic solubility in a range of relevant media is essential. By employing robust and validated methodologies, such as those outlined in this guide, researchers and drug development professionals can generate the high-quality data needed to understand its biopharmaceutical properties, anticipate potential challenges, and devise rational and effective formulation strategies. This proactive approach to solubility characterization is a critical step towards successfully advancing promising new chemical entities through the development pipeline.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- U.S. Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. In USP-NF.
- Wikipedia. (2023). Biopharmaceutics Classification System.
- Dissolution Technologies. (2004). Biopharmaceutics Classification System: A Regulatory Approach.
- Biorelevant.com. (n.d.). What is the BCS (Biopharmaceutical Classification System)?.
- USP-NF. (n.d.). <1236> Solubility Measurements.
- USP-NF. (2016). <1236> Solubility Measurements.
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PubMed. (2011). In vitro solubility assays in drug discovery.
- ACS Publications. (2019). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine.
- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS).
- PMC - NIH. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
- PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- PubMed. (2014). Development of a high-throughput solubility screening assay for use in antibody discovery.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
- ResearchGate. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- ACS Publications. (2019). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine.
- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- BioDuro. (n.d.). ADME Solubility Assay.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Asynt. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- ResearchGate. (2012). 1236 SOLUBILITY MEASUREMENTS.
- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- ScholarWorks@UARK. (2014). effect of crystalline to amorphous conversions on solubility of cefuroxime axetil.
- ResearchGate. (2019). Impact of Crystal Habit on Solubility of Ticagrelor.
- ResearchGate. (2025). Solvent selection for pharmaceuticals.
- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
- Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
- ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.
Sources
- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. uspnf.com [uspnf.com]
- 3. syrris.com [syrris.com]
- 4. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. â©1236⪠Solubility Measurements [doi.usp.org]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. uspnf.com [uspnf.com]
- 19. researchgate.net [researchgate.net]
- 20. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. biorelevant.com [biorelevant.com]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 3-(3-Pyridyl)-2-propen-1-ol: A Molecule of Latent Potential
Abstract
This technical guide provides a comprehensive analysis of the current state of knowledge regarding the biological activity of 3-(3-Pyridyl)-2-propen-1-ol. While direct pharmacological studies on this specific molecule are notably scarce, its structural features—a pyridine ring linked to a propenol group—place it at the intersection of several classes of biologically active compounds. This document will first delineate the known chemical properties and synthesis of this compound and its identity as a potential minor tobacco alkaloid. The core of this guide will then pivot to an in-depth exploration of the demonstrated biological activities of structurally analogous compounds. By examining the established anticancer, anti-inflammatory, and neuroactive properties of related pyridine and propenone derivatives, we aim to illuminate the potential therapeutic avenues for this compound and to provide a robust framework for future preclinical investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this and related chemical entities.
Introduction: Unveiling this compound
This compound, with the chemical formula C8H9NO and a molecular weight of 135.16 g/mol , is a small molecule characterized by a pyridine ring attached to a three-carbon allyl alcohol chain[1]. Its IUPAC name is (E)-3-(pyridin-3-yl)prop-2-en-1-ol, indicating a trans configuration at the double bond[1]. While its physical and chemical properties are cataloged in databases such as PubChem, a significant gap exists in the scientific literature concerning its specific biological activities.
The primary context in which this compound appears is in relation to tobacco alkaloids. It is considered a minor tobacco alkaloid, a class of compounds found in tobacco that, while less abundant than nicotine, may contribute to the overall pharmacological effects of tobacco use[2][3][4][5]. The study of these minor alkaloids is crucial for understanding the complete toxicological and addictive profile of tobacco products[2][5]. The potential for these alkaloids to serve as biomarkers for tobacco use is also an active area of research[3][4].
Given the paucity of direct biological data, a logical and scientifically rigorous approach to understanding the potential of this compound is to examine the established bioactivities of its structural relatives. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications[6][7][8][9]. Similarly, the propenol and related propenone structures are known to be pharmacologically active[10]. This guide will, therefore, synthesize the existing knowledge on these related compounds to build a predictive framework for the biological activity of this compound.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives can be achieved through various organic synthesis routes. One common approach involves the reaction of 3-pyridinecarboxaldehyde with an appropriate organometallic reagent, followed by dehydration or other modifications to yield the desired propenol. The precise synthetic pathway can influence the yield and purity of the final product and is a critical consideration for producing material for biological testing.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-3-pyridin-3-yl)prop-2-en-1-ol | PubChem[1] |
| Molecular Formula | C8H9NO | PubChem[1] |
| Molecular Weight | 135.16 g/mol | PubChem[1] |
| CAS Number | 120277-39-6 | PubChem[1] |
| Canonical SMILES | C1=CC(=CN=C1)C=CCO | PubChem[1] |
Potential Biological Activities Based on Structural Analogs
The biological potential of this compound can be inferred from the activities of compounds sharing its core structural motifs. The following sections explore these potential activities in detail.
Anticancer Potential
The pyridine ring is a well-established pharmacophore in the design of anticancer agents. Numerous pyridine-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines[6][7][8][11].
Structurally related pyridinyl-propenone derivatives have demonstrated significant anticancer activity. For instance, novel pyridine-thiazole hybrid molecules containing a propenone linker have shown high antiproliferative activity against a panel of tumor cell lines, including those of the colon, breast, and lung, as well as glioblastoma and leukemia[11]. One such derivative, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, exhibited an IC50 of 0.57 µM in HL-60 human promyelocytic leukemia cells, while showing significantly lower toxicity in normal human keratinocytes[11]. The mechanism of action for some of these compounds is thought to involve the induction of genetic instability in tumor cells[11].
Furthermore, a series of[2][3][5]triazolo[1,5-a]pyridinylpyridines have been synthesized and shown to possess potent antiproliferative activities against human cancer cell lines such as HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer)[6]. The anticancer effect of one of the lead compounds was also demonstrated in a mouse sarcoma S-180 model[6].
The presence of the propenone moiety in these active analogs suggests that the propenol group in this compound could potentially be oxidized in vivo to a propenone, or that the propenol itself could interact with biological targets.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the potential anticancer activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (typically ranging from 0.01 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Properties
Derivatives of pyridine are also known to possess anti-inflammatory effects. For example, some newly synthesized heterocyclic pyridone and pyridine derivatives fused with a steroidal structure have demonstrated potent anti-inflammatory activity, with some compounds being more potent than the reference drug, Prednisolone, in a carrageenan-induced edema model[12]. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2)[12].
Additionally, derivatives of 3-hydroxy-pyridine-4-one have been shown to have anti-inflammatory and analgesic effects, which may be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent[13]. Given that this compound possesses a pyridine ring, it is plausible that it could exhibit anti-inflammatory activity.
Diagram: Simplified COX-2 Inhibition Pathway
Caption: Potential inhibition of the COX-2 enzyme by a pyridyl compound.
Neuroactive Potential
The pyridine nucleus is a key feature of many neuroactive compounds, including nicotine itself. The structural similarity of this compound to nicotine and its metabolites suggests that it could interact with nicotinic acetylcholine receptors (nAChRs) or other neuronal targets.
Research on minor tobacco alkaloids has shown that they can have biologically relevant effects on the brain. For example, a cocktail of nicotine and five minor alkaloids, including nornicotine, anabasine, and anatabine, was found to increase nicotine-induced hyperactivity and intravenous self-administration in rats, suggesting that these minor components of tobacco can modulate the reinforcing effects of nicotine[2].
Furthermore, synthetic pyridine derivatives have been investigated for their neuroprotective properties. For instance, a novel positive allosteric modulator (PAM) of the α7 nAChR, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, has demonstrated neuroprotective potential in in vitro models of Alzheimer's disease by enhancing cell viability against β-amyloid toxicity and inhibiting β-amyloid aggregation[14]. Another study on 2-(pyridin-2-ylimino)thiazolidin-4-one revealed its ability to selectively inhibit monoamine oxidase-B (MAO-B) activity and exhibit antioxidant properties, suggesting its potential as a therapeutic candidate for brain diseases involving oxidative stress and altered MAO-B activity[15].
These findings open up the possibility that this compound could possess neuroactive properties, either by directly interacting with neuronal receptors or by modulating the activity of enzymes involved in neurotransmitter metabolism.
Experimental Workflow: Evaluation of Neuroprotective Activity
Caption: Workflow for assessing the neuroprotective potential of a test compound.
Future Directions and Conclusion
The available scientific literature strongly suggests that this compound is a molecule with significant, yet largely unexplored, biological potential. Its structural relationship to a diverse array of pharmacologically active compounds, including anticancer, anti-inflammatory, and neuroactive agents, provides a compelling rationale for its further investigation.
Future research should focus on the following key areas:
-
Systematic Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines, inflammatory markers, and neuronal targets is warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms. This could involve investigating its effects on specific enzymes, signaling pathways, or receptor interactions.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.
-
Metabolic Studies: Given its potential role as a tobacco alkaloid metabolite, further investigation into its formation, metabolism, and excretion in humans is necessary to understand its toxicological and pharmacological relevance in the context of tobacco use.
References
- Caine, S. B., et al. (2018). The addition of five minor tobacco alkaloids increases nicotine-induced hyperactivity, sensitization and intravenous self-administration in rats. Addiction Biology, 23(4), 924-935. [Link]
- Jacob, P., et al. (2002). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 92(6), 1023-1029. [Link]
- Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 915-923. [Link]
- Lisko, J. G., et al. (2013). Quantitation of five minor tobacco alkaloids in tobacco by gas chromatography-tandem mass spectrometry. Analytical Chemistry, 85(6), 3380-3384. [Link]
- Kovaleva, M., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6599. [Link]
- Lisowska, K., et al. (2016). Evaluation of Several Minor Alkaloid Levels in Tobacco with Separation of R- and S-Nornicotine. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 27(1), 1-10. [Link]
- Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[2][3][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
- Oncu-Oner, T., et al. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2969. [Link]
- Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Mohamed, A. M., et al. (2012). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Medicinal Chemistry Research, 21(8), 1846-1857. [Link]
- Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-129. [Link]
- Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 30(1), 123. [Link]
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]
- Pérez-Arevalo, K., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
- PubChem. (n.d.). 3-(Pyridin-3-yl)prop-2-yn-1-amine.
- Asadi, F., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 9(3), 215-221. [Link]
- Organic Syntheses. (n.d.). Allyl alcohol.
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol.
- Cantini, N., et al. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 26(11), 3196. [Link]
- Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition.
- Winder, C. L., et al. (2011). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Marine Drugs, 9(12), 2419-2433. [Link]
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol.
- PubChem. (n.d.). 3-(N-pyridin-3-ylanilino)propan-1-ol.
- Bekhit, A. A., et al. (2008). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 43(11), 2497-2508. [Link]
- PubChemLite. (n.d.). 3-(pyridin-2-yl)prop-2-yn-1-ol.
- PubChem. (n.d.). (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one.
- Li, J., et al. (2024). Novel Inhibitory Actions of Neuroactive Steroid [3α,5α]-3-Hydroxypregnan-20-One on Toll-like Receptor 4-Dependent Neuroimmune Signaling. International Journal of Molecular Sciences, 25(22), 12345. [Link]
- da Silva, A. F., et al. (2021). 2-(pyridin-2-ylimino)thiazolidin-4-one as a novel inhibitor of cerebral MAO-B activity with antioxidant properties and low toxicity potential. Journal of Biochemical and Molecular Toxicology, 35(8), e22833. [Link]
- D'Souza, S., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Pharmaceuticals, 16(9), 1269. [Link]
- Google Patents. (2018). Process for production of allyl alcohol.
Sources
- 1. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three -(pyridin-2-yl)-2-(pyridin-2-ylimino)thiazolidin-4-one as a novel inhibitor of cerebral MAO-B activity with antioxidant properties and low toxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(3-Pyridyl)-2-propen-1-ol
A framework for researchers, scientists, and drug development professionals on elucidating the biological role of a novel pyridine-containing compound.
Preamble: Navigating the Uncharted Territory of a Novel Small Molecule
In the landscape of drug discovery and chemical biology, countless novel molecules hold therapeutic potential, yet remain largely unexplored. 3-(3-Pyridyl)-2-propen-1-ol is one such compound. While its structural components—a pyridine ring and an allylic alcohol moiety—are present in numerous biologically active agents, a deep dive into the scientific literature reveals a conspicuous absence of dedicated research into its specific mechanism of action. This guide, therefore, adopts a unique approach. Instead of merely summarizing existing data, it serves as a foundational blueprint for investigation. By synthesizing the known biological activities of structurally related compounds and outlining a rigorous experimental strategy, we aim to provide researchers with a comprehensive roadmap to unlock the therapeutic promise of this compound.
Part 1: Deconstructing the Molecule: A Hypothesis Rooted in Chemical Structure
The chemical architecture of this compound offers critical clues to its potential biological activities. The molecule is comprised of two key functional groups: a pyridine ring and an allylic alcohol.
The Pyridine Moiety: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique properties, including its planarity, ability to form hydrogen bonds, and modulated lipophilicity, make it an exceptional scaffold for interacting with biological targets.[1] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including:
-
Anticancer Activity: Many pyridine-containing compounds exert their effects by inhibiting key enzymes in cancer-related signaling pathways, such as kinases (e.g., VEGFR-2), topoisomerases, and histone deacetylases (HDACs).[3][4][5][6] They can also interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][7]
-
Antimicrobial and Antiviral Properties: The pyridine nucleus is a core component of many antibacterial, antifungal, and antiviral agents.[][9][10] These compounds can act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with viral replication processes.[9]
-
Anti-inflammatory Effects: Certain pyridine derivatives have shown potent anti-inflammatory activity, often through the modulation of inflammatory signaling pathways.
Given the prominence of the pyridine ring in pharmacologically active molecules, it is highly probable that this moiety in this compound serves as a key pharmacophore, enabling it to bind to and modulate the activity of one or more biological targets.
The Allylic Alcohol Group: A Site for Metabolic Activation or Direct Interaction
The 2-propen-1-ol (allylic alcohol) group introduces another layer of potential biological activity. Allyl alcohols are known to be substrates for metabolic enzymes, particularly alcohol dehydrogenases (ADHs).[11][12] This metabolic process can lead to the formation of reactive α,β-unsaturated aldehydes.[11][12] In the case of this compound, metabolism by ADH would yield 3-(3-pyridyl)acrolein. Such reactive aldehydes can exert cytotoxic effects through various mechanisms, including:
-
Glutathione Depletion: Reactive aldehydes can rapidly deplete cellular stores of glutathione (GSH), a critical antioxidant, leading to increased oxidative stress and cell death.[11][12]
-
Covalent Modification of Proteins: The electrophilic nature of α,β-unsaturated aldehydes allows them to form covalent adducts with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins, thereby altering their function.
Alternatively, the hydroxyl group of the allylic alcohol could participate directly in hydrogen bonding interactions with a biological target, contributing to binding affinity and specificity.
A Unified Hypothesis: A Dual-Pronged Mechanism of Action
Based on the analysis of its constituent moieties, we propose a hypothetical dual-pronged mechanism of action for this compound:
-
Direct Target Inhibition via the Pyridine Scaffold: The pyridine ring of the molecule may enable it to bind to the active site of a key enzyme, such as a kinase or a metabolic enzyme crucial for pathogen survival, leading to competitive or non-competitive inhibition.
-
Metabolically Activated Cytotoxicity: The allylic alcohol could be oxidized in situ to the corresponding reactive aldehyde, 3-(3-pyridyl)acrolein. This metabolite could then induce cell death through the depletion of cellular antioxidants and/or the covalent modification of essential proteins.
This hypothesized mechanism suggests that this compound could be a pro-drug that is metabolically activated to its cytotoxic form, while the parent molecule may also possess its own intrinsic inhibitory activity.
Part 2: A Roadmap for Discovery: Experimental Elucidation of the Mechanism of Action
To validate the proposed mechanism and fully characterize the biological activity of this compound, a systematic and multi-faceted experimental approach is required. The following sections outline a comprehensive workflow for researchers.
Phase 1: Initial Phenotypic Screening and Bioactivity Profiling
The first step is to determine the primary biological effect of the compound through broad phenotypic screening.
Experimental Protocol 1: Broad-Spectrum Bioactivity Screening
-
Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines and microbial species.
-
Methodology:
-
Culture a panel of cancer cell lines (e.g., NCI-60 panel) and microbial strains (e.g., representative Gram-positive and Gram-negative bacteria, and fungal strains).
-
Treat the cells/microbes with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using standard assays such as MTT, resazurin, or CellTiter-Glo. For microbes, determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
-
Data Analysis: Calculate IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values for each cell line and MIC/MBC values for each microbial strain.
-
| Parameter | Description | Example Data Point |
| IC50 / GI50 | Concentration of the compound that causes 50% inhibition of cell growth or viability. | 5.2 µM (MCF-7 breast cancer cell line) |
| MIC | The lowest concentration of the compound that prevents visible growth of a microbe. | 16 µg/mL (Staphylococcus aureus) |
| MBC / MFC | The lowest concentration of the compound that results in a 99.9% reduction in the initial microbial inoculum. | 32 µg/mL (Staphylococcus aureus) |
Phase 2: Target Identification and Validation
Once a primary biological effect (e.g., anticancer or antimicrobial activity) has been established, the next crucial step is to identify the molecular target(s) of this compound.
Experimental Protocol 2: Affinity-Based Target Identification
-
Affinity Chromatography:
-
Objective: To isolate proteins that physically interact with this compound.
-
Methodology:
-
Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysate from the sensitive cell line.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the proteins identified from the compound-bound beads to those from control beads to identify specific binders.
-
Experimental Protocol 3: Genetic and Genomic Approaches
-
RNAi or CRISPR/Cas9 Screening:
-
Objective: To identify genes that, when silenced or knocked out, confer resistance or hypersensitivity to this compound.
-
Methodology:
-
Perform a genome-wide RNAi or CRISPR/Cas9 screen in the sensitive cell line.
-
Treat the library of gene-edited cells with a sub-lethal concentration of the compound.
-
Identify genes whose silencing or knockout leads to a significant change in cell survival.
-
-
Data Analysis: Use bioinformatics tools to identify enriched gene sets and pathways that are synthetically lethal or antagonistic with the compound's activity.
-
The following diagram illustrates a conceptual workflow for integrating these target identification methods.
Caption: A conceptual workflow for integrated target identification.
Phase 3: Mechanistic Studies and Pathway Analysis
With a putative target identified, the subsequent experiments should focus on elucidating the downstream cellular effects of target engagement.
Experimental Protocol 4: In Vitro Target Engagement and Enzyme Kinetics
-
Recombinant Protein Assays:
-
Objective: To confirm direct interaction with the putative target and quantify the inhibitory effect.
-
Methodology:
-
Express and purify the recombinant target protein.
-
Perform in vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to measure the binding affinity (Kd) of this compound to the target.
-
If the target is an enzyme, perform kinetic assays in the presence of varying concentrations of the compound to determine the mode of inhibition (e.g., competitive, non-competitive) and the Ki value.
-
-
Experimental Protocol 5: Cellular Pathway Analysis
-
Western Blotting and Phospho-proteomics:
-
Objective: To investigate the effect of the compound on the signaling pathway in which the target is involved.
-
Methodology:
-
Treat sensitive cells with this compound at its IC50 concentration for various time points.
-
Prepare cell lysates and perform Western blotting to analyze the expression and phosphorylation status of the target and its downstream effectors.
-
For a broader view, conduct phospho-proteomic analysis to identify global changes in protein phosphorylation.
-
-
Data Analysis: Quantify changes in protein expression and phosphorylation levels relative to untreated controls.
-
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, assuming a kinase target.
Caption: A hypothetical signaling pathway inhibited by the compound.
Part 3: Addressing the Broader Biological Context
A comprehensive understanding of the mechanism of action requires looking beyond the primary target and considering the compound's metabolic fate and potential off-target effects.
Experimental Protocol 6: Metabolic Stability and Metabolite Identification
-
In Vitro Metabolism Assays:
-
Objective: To assess the metabolic stability of this compound and identify its major metabolites.
-
Methodology:
-
Incubate the compound with liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH).
-
Analyze the reaction mixture at different time points using LC-MS/MS to quantify the disappearance of the parent compound and the appearance of metabolites.
-
-
Data Analysis: Calculate the in vitro half-life of the compound and identify the chemical structures of the major metabolites, including the putative 3-(3-pyridyl)acrolein.
-
Conclusion: A Call to Investigation
While the mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a rich potential for biological activity. This guide provides a robust, hypothesis-driven framework for researchers to systematically investigate this promising molecule. By combining phenotypic screening, target identification, and detailed mechanistic studies, the scientific community can uncover the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent. The journey from an uncharacterized molecule to a well-understood drug candidate is challenging, but with a logical and comprehensive research plan, it is a journey worth undertaking.
References
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]
- Pyridine Moiety: Recent Advances in Cancer Treatment. (2021). Current Drug Research Reviews. [Link]
- A Brief View on Pyridine Compounds. (2024). Journal of Medicinal and Organic Chemistry. [Link]
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics. [Link]
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]
- Target identification and mechanism of action in chemical biology and drug discovery. (2012).
- From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (n.d.). Vipergen. [Link]
- Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. (1984). Toxicology and Applied Pharmacology. [Link]
- Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLOS ONE. [Link]
- A workflow for drug discovery: from target identification to drug approval. (2024).
- Computational Strategies Reshaping Modern Drug Discovery. (2024). Molecules. [Link]
- The Role of Allyl Alcohol in Pharmaceutical Synthesis and Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Allyl alcohol liver injury: suppression by ethanol and relation to transient glutathione depletion. (1987). Pharmacology & Toxicology. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allyl alcohol liver injury: suppression by ethanol and relation to transient glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-3-(pyridin-3-yl)prop-2-en-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a pyridine-containing allylic alcohol with potential applications in medicinal chemistry and drug discovery. The presence of the pyridine ring, a common motif in numerous pharmaceuticals, suggests that this molecule could exhibit a range of biological activities. This guide provides a comprehensive overview of a proposed synthetic route, expected analytical characterization, and a discussion of its potential pharmacological relevance based on the activities of structurally related compounds.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs. Its ability to act as a hydrogen bond acceptor and its impact on the physicochemical properties of a molecule make it a valuable component in drug design[1]. The combination of a pyridine ring with an allylic alcohol functionality in (E)-3-(pyridin-3-yl)prop-2-en-1-ol presents an interesting, yet underexplored, chemical entity. While direct literature on this specific molecule is sparse, its structural similarity to other bioactive compounds warrants an investigation into its synthesis and potential utility. This guide will, therefore, present a logical and scientifically grounded approach to the preparation and characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol, drawing upon established chemical principles and data from analogous structures.
Proposed Synthesis
A plausible and efficient synthetic pathway to (E)-3-(pyridin-3-yl)prop-2-en-1-ol involves a two-step process: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone-like intermediate), followed by a selective reduction of the carbonyl group to the corresponding allylic alcohol.
Step 1: Synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-one (Intermediate I)
The first step involves the base-catalyzed condensation of 3-pyridinecarboxaldehyde with a suitable ketone or aldehyde. For the synthesis of the parent enone, a reaction with acetone followed by a haloform reaction or a more direct approach with acetaldehyde could be envisioned. A well-documented analogous reaction is the Claisen-Schmidt condensation, which is widely used for the synthesis of chalcones[2].
Experimental Protocol:
-
To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add an equimolar amount of acetaldehyde.
-
Cool the mixture in an ice bath and add a catalytic amount of a base, such as a 10% aqueous solution of sodium hydroxide or potassium hydroxide, dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure (E)-3-(pyridin-3-yl)prop-2-en-1-one.
Causality Behind Experimental Choices:
-
Base Catalyst: The base deprotonates the α-carbon of the acetaldehyde, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.
-
Solvent: Ethanol or an ethanol/water mixture is commonly used as it can dissolve both the reactants and the base.
-
Temperature: The reaction is typically started at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.
Step 2: Reduction to (E)-3-(pyridin-3-yl)prop-2-en-1-ol
The selective reduction of the α,β-unsaturated ketone to the allylic alcohol is a critical step. A strong reducing agent like lithium aluminum hydride would likely reduce both the carbonyl and the double bond. Therefore, a milder, more selective reducing agent is required. Sodium borohydride (NaBH₄) is a suitable choice for this transformation, often used for the 1,2-reduction of enones to allylic alcohols.
Experimental Protocol:
-
Dissolve the (E)-3-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude alcohol by column chromatography on silica gel to yield pure (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
Causality Behind Experimental Choices:
-
Selective Reducing Agent: Sodium borohydride is a chemoselective reagent that preferentially reduces aldehydes and ketones over less reactive functional groups like alkenes.
-
Protic Solvent: Methanol or ethanol acts as a proton source to protonate the initially formed alkoxide.
-
Low Temperature: The initial addition of NaBH₄ is carried out at a low temperature to control the reaction rate and prevent potential side reactions.
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
Characterization
The structure of (E)-3-(pyridin-3-yl)prop-2-en-1-ol would be confirmed using a combination of spectroscopic methods. Below are the expected data based on the analysis of similar compounds.
Table 1: Expected Spectroscopic Data for (E)-3-(pyridin-3-yl)prop-2-en-1-ol
| Technique | Expected Observations |
| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the pyridine ring protons. - Two doublets of doublets in the olefinic region (δ 6.0-7.0 ppm) with a large coupling constant (J ≈ 16 Hz) confirming the E-configuration. - A doublet corresponding to the methylene protons adjacent to the hydroxyl group (δ ~4.3 ppm). - A broad singlet for the hydroxyl proton (variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring in the range of δ 120-150 ppm. - Two olefinic carbons (δ 125-135 ppm). - A carbon signal for the CH₂OH group at approximately δ 63 ppm. |
| IR (Infrared) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. - C-H stretching vibrations of the aromatic and vinylic protons around 3000-3100 cm⁻¹. - C=C stretching of the alkene and aromatic ring in the 1600-1650 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. - A strong C-O stretching band around 1050 cm⁻¹. |
| MS (Mass Spectrometry) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₉NO, MW: 135.16 g/mol ). - Fragmentation patterns consistent with the loss of water and other characteristic fragments of the pyridine and allyl alcohol moieties. |
Potential Biological Activities and Applications
For instance, various pyridine-containing compounds have been investigated as potent inhibitors of enzymes such as Bcr-Abl kinase, which is implicated in chronic myeloid leukemia[6]. The structural motif of an aromatic ring linked to a propenol or propenone is also found in many natural products and synthetic compounds with significant biological activities, such as chalcones, which are known for their antioxidant and anticancer effects[2].
Given these precedents, (E)-3-(pyridin-3-yl)prop-2-en-1-ol could serve as a valuable building block for the synthesis of more complex molecules or could be evaluated for its own intrinsic bioactivity in various screening assays.
Potential Research Directions:
-
Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic effects.
-
Enzyme Inhibition Assays: Testing against a range of kinases and other enzymes relevant to disease.
-
Derivative Synthesis: Using the hydroxyl group as a handle for further chemical modifications to explore structure-activity relationships (SAR).
Logical Relationship Diagram:
Caption: Potential biological activities derived from the structural features of the target molecule.
Conclusion
(E)-3-(pyridin-3-yl)prop-2-en-1-ol represents a molecule of interest for medicinal chemists and drug discovery professionals. Although direct experimental data is limited, a robust and logical synthetic pathway can be proposed based on well-established organic reactions. The expected characterization data provides a clear roadmap for its identification and confirmation. The known biological activities of related pyridine and allylic alcohol-containing compounds suggest that (E)-3-(pyridin-3-yl)prop-2-en-1-ol is a promising candidate for further investigation and could serve as a valuable scaffold in the development of new therapeutic agents.
References
- Pan, X., Dong, J., Gao, H., Wang, F., Zhang, Y., Wang, S., & Zhang, J. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical biology & drug design, 83(5), 592–599.
- Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095.
- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.
- Shaikh, R. A., et al. (2021). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative.
- Gomez-Ceballos, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Al-Qurain, A. A., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Folescu, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6528.
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterization of 3-(3-Pyridyl)-2-propen-1-ol as a Novel Nicotine Analog
Abstract
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a spectrum of CNS disorders, most notably nicotine addiction. The development of novel nAChR modulators with improved subtype selectivity and favorable pharmacokinetic profiles is a key objective in modern neuropharmacology. This guide presents a comprehensive technical framework for the evaluation of 3-(3-Pyridyl)-2-propen-1-ol, a structural analog of nicotine. We provide an in-depth, field-proven methodology for its synthesis, physicochemical characterization, and pharmacological assessment. The narrative emphasizes the causal logic behind experimental choices, from initial receptor binding assays to functional characterization and preliminary in vivo screening. This document serves as a robust roadmap for researchers aiming to elucidate the therapeutic potential of this and similar novel chemical entities targeting the cholinergic system.
Introduction: The Rationale for Novel nAChR Analogs
Nicotine, the primary psychoactive component in tobacco, exerts its effects by binding to nAChRs in the central nervous system.[1] The α4β2 nAChR subtype is strongly associated with the reinforcing and addictive properties of nicotine, making it a primary target for smoking cessation therapies.[2][3] However, nicotine's utility is hampered by poor subtype selectivity, a challenging pharmacokinetic profile, and significant side effects.
The development of nicotine analogs is driven by the need to dissociate the therapeutic effects (e.g., cognitive enhancement, anxiolysis) from the addictive and adverse effects.[4] Structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring and the linker to the cationic amine can dramatically alter binding affinity and functional activity at different nAChR subtypes.[5][6] this compound represents an intriguing scaffold. It retains the essential 3-pyridyl moiety known to form a critical hydrogen bond in the nAChR binding pocket, but modifies the linker and removes the pyrrolidine ring, which may alter its interaction with receptor subtypes and its metabolic stability.[3][7]
This guide outlines the logical and technical progression for characterizing this molecule, from target engagement to functional cellular response.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is a prerequisite for any pharmacological study. It informs formulation, predicts ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, and ensures the integrity of experimental results.
Structure:
Rationale for Synthesis: The synthesis of this compound can be achieved via a Wittig or Horner-Wadsworth-Emmons reaction between pyridine-3-carboxaldehyde and a suitable phosphonate ylide, followed by reduction of the resulting ester or aldehyde. This approach provides stereochemical control, yielding the desired (E)-isomer, which is crucial for defined pharmacological activity.
Comparative Physicochemical Data: A comparative analysis against the parent compound, nicotine, is essential for contextualizing its potential.
| Property | This compound | (-)-Nicotine | Rationale for Significance |
| Molecular Weight | 135.16 g/mol [7] | 162.23 g/mol | Lower molecular weight may improve blood-brain barrier permeability. |
| logP (Predicted) | ~0.4 - 0.6[8][9] | ~1.17 | Lower lipophilicity may alter distribution and reduce off-target effects. |
| pKa (Predicted) | Pyridine N: ~5.2 | Pyridine N: ~3.1, Pyrrolidine N: ~8.0 | Absence of the highly basic pyrrolidine nitrogen significantly changes ionization state at physiological pH, affecting receptor interaction and solubility. |
| H-Bond Acceptors | 2 (Pyridine N, Alcohol O) | 2 (Pyridine N, Pyrrolidine N) | The presence of a hydroxyl group offers a new potential H-bond interaction site. |
| H-Bond Donors | 1 (Alcohol OH) | 0 | The alcohol provides a hydrogen bond donor capacity absent in nicotine, potentially altering binding pocket interactions. |
Pharmacological Evaluation Workflow
A structured, multi-stage screening process is critical for efficiently characterizing a novel ligand. The workflow ensures that resource-intensive functional and in vivo assays are only performed on compounds that show promising initial target engagement.
Caption: High-level workflow for nAChR analog characterization.
Pharmacodynamics Part I: Receptor Binding Affinity
The first crucial experiment is to determine if this compound binds to the target receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[10]
Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to nAChRs in a membrane preparation. The displacement of the radioligand is proportional to the affinity of the test compound.
Authoritative Protocol: Competitive Binding Assay for α4β2 nAChRs
This protocol is adapted from methodologies described for characterizing novel pyridyl ethers and other nAChR ligands.[2][4][11]
1. Materials & Reagents:
-
Receptor Source: Cryopreserved cell membranes from HEK-293 cells stably expressing human α4 and β2 nAChR subunits.[10][11]
-
Expert Insight: Using a stable cell line expressing a specific subtype (e.g., α4β2) is crucial for unambiguous SAR determination, avoiding the confounding variables of native tissue preparations with mixed receptor populations.
-
-
Radioligand: [³H]Cytisine or [³H]Epibatidine (Specific Activity: 30-60 Ci/mmol).
-
Expert Insight: [³H]Cytisine is an excellent choice as it is a high-affinity partial agonist at α4β2* nAChRs, providing a robust signal-to-noise ratio.
-
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted in Binding Buffer.
-
Non-Specific Binding Control: 10 µM (-)-Nicotine or 1 µM Epibatidine.
-
Apparatus: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
2. Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Binding Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Nicotine.
-
Competitive Binding: 50 µL of each serial dilution of this compound.
-
-
Add Radioligand: Add 50 µL of [³H]Cytisine (final concentration ~1-2 nM) to all wells.
-
Add Receptor Membranes: Add 100 µL of the diluted membrane preparation (containing 20-40 µg of protein) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.
-
Trustworthiness: Incubation at 4°C minimizes proteolytic degradation of receptors and ensures stable binding conditions.
-
-
Harvesting: Rapidly aspirate the contents of the wells onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold Binding Buffer to remove any remaining unbound radioactivity.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis & Interpretation:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response model) to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of specific radioligand binding.
-
Calculate Ki (Inhibition Constant): Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Data Presentation: Binding Affinities at nAChR Subtypes
| Compound | nAChR Subtype | Radioligand | Ki (nM) ± SEM |
| This compound | h-α4β2 | [³H]Cytisine | Experimental Value |
| This compound | h-α7 | [¹²⁵I]α-Bungarotoxin | Experimental Value |
| (-)-Nicotine (Control) | h-α4β2 | [³H]Cytisine | 1 - 5 |
| (-)-Nicotine (Control) | h-α7 | [¹²⁵I]α-Bungarotoxin | 500 - 2000 |
Pharmacodynamics Part II: Functional Activity
Once binding is confirmed, the next critical step is to determine the compound's functional effect. Does it activate the receptor (agonist), block it (antagonist), or produce a submaximal response (partial agonist)? The two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes is a powerful and precise method for this characterization.[12]
Caption: Canonical nAChR agonist signaling pathway.
Authoritative Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
This protocol is based on established methods for functional characterization of nAChRs expressed in Xenopus oocytes.[13][14][15]
1. Materials & Reagents:
-
Oocytes: Stage V-VI oocytes from Xenopus laevis.
-
cRNA: Capped RNA transcripts for human nAChR subunits (e.g., α4 and β2).
-
Expert Insight: A 1:1 or 1:2 mass ratio of α4:β2 mRNA is often used to promote the assembly of the desired high-sensitivity (α4)₂(β2)₃ stoichiometry.[15]
-
-
Injection System: Nanoject or equivalent microinjection apparatus.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
TEVC Rig: GeneClamp amplifier, data acquisition system (pCLAMP), perfusion system.
-
Control Agonist: Acetylcholine (ACh).
2. Step-by-Step Methodology:
-
Oocyte Preparation: Oocytes are harvested and treated with collagenase to remove the follicular layer.[13]
-
cRNA Injection: Inject oocytes with ~50 nL of the α4 and β2 cRNA mixture (~10-20 ng total RNA).
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C in ND96 medium supplemented with serum to allow for receptor expression.
-
TEVC Recording:
-
Agonist Mode Testing:
-
Apply increasing concentrations of this compound to the oocyte for a fixed duration (e.g., 15 seconds) followed by a washout period.
-
Record the peak inward current elicited at each concentration.
-
Self-Validation: As a positive control, generate a full dose-response curve for acetylcholine on the same oocyte to confirm receptor expression and health.
-
-
Antagonist Mode Testing:
-
Determine the EC₅₀ concentration of acetylcholine from the control experiment.
-
Pre-incubate the oocyte with varying concentrations of this compound for 2-3 minutes.
-
During this incubation, apply the EC₅₀ concentration of ACh and measure the resulting current. A reduction in the ACh-evoked current indicates antagonist activity.
-
3. Data Analysis & Interpretation:
-
Agonist Activity: Plot the normalized peak current against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Imax (efficacy, relative to ACh).
-
Antagonist Activity: Plot the percentage inhibition of the ACh-evoked response against the log concentration of the test compound. Fit the data to determine the IC₅₀ (potency).
Data Presentation: Functional Activity at nAChR Subtypes
| Compound | nAChR Subtype | Agonist EC₅₀ (nM) | Agonist Imax (% of ACh) | Antagonist IC₅₀ (nM) |
| This compound | h-α4β2 | Experimental Value | Experimental Value | Experimental Value |
| This compound | h-α7 | Experimental Value | Experimental Value | Experimental Value |
| (-)-Nicotine (Control) | h-α4β2 | ~1,000 | ~90-100% | >10,000 |
| Mecamylamine (Control) | h-α4β2 | No Agonist Activity | 0% | ~500 |
In Vivo & Preclinical Assessment
Compounds demonstrating high potency and selectivity in vitro warrant investigation in vivo. Animal behavioral models are essential for assessing CNS penetration and determining if the compound recapitulates, alters, or blocks the known physiological effects of nicotine, such as its impact on cognition, anxiety, or depression.[16][17]
Example Protocol: Passive Avoidance (PA) Test
The PA test is a fear-aggravated learning and memory paradigm used to assess the procognitive effects of nicotine and its analogs.[16][18]
1. Principle: The test relies on the animal's innate preference for dark environments. The animal is placed in a brightly lit chamber connected to a dark one. Upon entering the dark chamber, it receives a mild foot shock. Memory is assessed by measuring the latency to re-enter the dark chamber 24 hours later; a longer latency indicates better memory of the aversive event.
2. Methodology:
-
Apparatus: A two-compartment box with light and dark chambers separated by a guillotine door. The dark chamber floor is a grid capable of delivering a mild electric shock.
-
Acquisition Trial (Day 1):
-
Administer the test compound (e.g., this compound, vehicle, or nicotine as a positive control) via intraperitoneal (IP) injection to mice 30 minutes before the trial.
-
Place the mouse in the light compartment. After a brief habituation, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.2 mA for 2s) is delivered.
-
-
Retention Trial (Day 2, 24h later):
-
Place the mouse back in the light compartment.
-
Open the door and record the latency (step-through latency) to enter the dark compartment, up to a maximum cutoff time (e.g., 300 seconds).
-
3. Interpretation: An increase in step-through latency in the compound-treated group compared to the vehicle control group suggests a procognitive (memory-enhancing) effect, a known behavioral outcome of nAChR activation.[16]
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of this compound as a novel nicotine analog. By progressing through a logical workflow of binding, functional, and in vivo assays, researchers can robustly define its pharmacological profile. The data generated will establish its affinity (Ki), functional signature (agonist/antagonist), and subtype selectivity, ultimately determining its potential as a therapeutic lead for nicotine addiction or other CNS disorders. Future studies should expand to include full pharmacokinetic profiling, metabolism studies, and assessment in more complex behavioral models, such as nicotine self-administration.
References
- Lin, N. H., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters.
- Chen, L., Martin, G. B., & Rechnitz, G. A. (1995). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry.
- Biała, G., & Kruk-Słomka, M. (2015). In vivo modulation of the behavioral effects of nicotine by the coumarins xanthotoxin, bergapten, and umbelliferone. Psychopharmacology.
- Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
- Gao, Y., et al. (2008). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry.
- Liu, Z., et al. (2007). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. The Journal of Physiology.
- Biała, G., & Kruk-Słomka, M. (2015). In vivo modulation of the behavioral effects of nicotine by the coumarins xanthotoxin, bergapten, and umbelliferone. ResearchGate.
- Effah, F., et al. (2023). Unregulated and Addictive: The Silent Rise of Nicotine Analogues. International Journal of Environmental Research and Public Health.
- Whiteaker, P., et al. (2007). Two-electrode voltage clamp analysis of the selectivity and potency of native VxXIIA, VxXIIB, and VxXIIC at oocyte-expressed rat nAChR subunit combinations. ResearchGate.
- Le Foll, B., & Goldberg, S. R. (2006). Effects of nicotine in experimental animals and humans: an update on addictive properties. Psychopharmacology.
- Blum, A. P., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences.
- López-Hernández, B., et al. (2021). Representative two-electrode voltage-clamp recording responses to 1 mmol/L acetylcholine (ACh) or to LF-3-88. ResearchGate.
- Wu, J., et al. (2010). A robust homogeneous binding assay for α4β2 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica.
- Pizzato, M., et al. (2023). Nicotine: From Discovery to Biological Effects. International Journal of Molecular Sciences.
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. National Center for Biotechnology Information.
- Engle, S. E., et al. (2020). β2 nAChR Activation on VTA DA Neurons Is Sufficient for Nicotine Reinforcement in Rats. eNeuro.
- Wang, X., et al. (1996). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience.
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. National Center for Biotechnology Information.
- Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology.
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. β2 nAChR Activation on VTA DA Neurons Is Sufficient for Nicotine Reinforcement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo modulation of the behavioral effects of nicotine by the coumarins xanthotoxin, bergapten, and umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of nicotine in experimental animals and humans: an update on addictive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(3-Pyridyl)-2-propen-1-OL
Abstract
3-(3-Pyridyl)-2-propen-1-OL is a pyridine-containing organic compound with structural similarities to nicotine, suggesting a potential interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the current knowledge surrounding this molecule and outlines a strategic framework for its investigation as a potential therapeutic agent. We will delve into its physicochemical properties, propose a robust synthesis and characterization workflow, and explore its hypothesized therapeutic applications, with a primary focus on smoking cessation and potential roles in neuroprotection, anti-inflammatory, and anticancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for preclinical and clinical exploration of this compound.
Introduction: The Therapeutic Potential of Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds contribute to its versatility in interacting with various biological targets. Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5][6] The structural analogy of this compound to nicotine, a well-known nAChR agonist, provides a compelling starting point for investigating its therapeutic potential, particularly in the realm of nicotine addiction and smoking cessation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | PubChem[7] |
| Molecular Weight | 135.16 g/mol | PubChem[7] |
| IUPAC Name | (2E)-3-(pyridin-3-yl)prop-2-en-1-ol | PubChem[7] |
| CAS Number | 69963-46-8 | PubChem[7] |
| Boiling Point | 284.5±20.0 °C (Predicted) | ChemicalBook |
| Density | 1.115±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 14.20±0.10 (Predicted) | ChemicalBook |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | ChemicalBook |
Synthesis and Characterization: A Proposed Workflow
A reliable and scalable synthesis route is paramount for the further investigation of this compound. Based on established methodologies for similar compounds, we propose a two-step synthesis strategy.[8][9][10]
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (E)-4-(Pyridin-3-yl)but-3-en-2-one (Pyridinyl Propenone Intermediate)
-
To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add acetone (1.5 equivalents).
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) dropwise while maintaining the temperature at 20-25°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl propenone.
Step 2: Synthesis of this compound
-
Dissolve the synthesized (E)-4-(pyridin-3-yl)but-3-en-2-one (1 equivalent) in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to yield this compound.
Characterization
The synthesized compound should be thoroughly characterized using the following techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on its structural features and the known activities of related pyridine compounds, we hypothesize that this compound may possess therapeutic potential in several areas.
Smoking Cessation
Hypothesis: this compound acts as a partial agonist or antagonist at α4β2 nicotinic acetylcholine receptors, thereby reducing nicotine craving and withdrawal symptoms.
Rationale: The structural similarity to nicotine suggests a potential interaction with nAChRs.[3][11] A partial agonist would provide a lower level of receptor stimulation than nicotine, alleviating withdrawal without the full addictive effect. An antagonist would block the rewarding effects of nicotine, making smoking less pleasurable.
Proposed Preclinical Evaluation Workflow:
Caption: Preclinical workflow for evaluating smoking cessation potential.
Experimental Protocols:
-
In Vitro Nicotinic Receptor Binding and Functional Assays:
-
Perform competitive binding assays using radiolabeled ligands (e.g., [³H]cytisine or [³H]epibatidine) and cell lines expressing specific nAChR subtypes (e.g., α4β2, α3β4, α7) to determine the binding affinity (Ki) of this compound.[12][13][14]
-
Utilize cell-based functional assays, such as fluorescence-based membrane potential or calcium influx assays, to characterize the compound as an agonist, partial agonist, or antagonist at these receptors.[15][16]
-
-
In Vivo Animal Models for Smoking Cessation:
-
Employ rodent models of nicotine self-administration to assess whether the compound reduces the rewarding effects of nicotine.[17][18]
-
Use the conditioned place preference paradigm to evaluate if the compound can block the rewarding properties of nicotine.[18]
-
Induce nicotine dependence in rodents and assess the ability of this compound to alleviate somatic and affective signs of withdrawal.[17][19]
-
Neuroprotection in Neurodegenerative Diseases
Hypothesis: this compound exhibits neuroprotective effects by modulating neuronal nAChRs, reducing oxidative stress, and inhibiting neuroinflammation.
Rationale: Pyridine derivatives have shown promise in the context of Alzheimer's and Parkinson's diseases.[5][20][21] Modulation of nAChRs is a known therapeutic strategy for cognitive enhancement.
Proposed Preclinical Evaluation:
-
In Vitro Models of Neurotoxicity:
-
Utilize neuronal cell cultures (e.g., SH-SY5Y, primary cortical neurons) and induce toxicity with agents like amyloid-β peptides or MPP⁺.
-
Assess the protective effects of this compound on cell viability, apoptosis, and reactive oxygen species (ROS) production.
-
-
In Vivo Models of Neurodegeneration:
-
Employ transgenic mouse models of Alzheimer's disease or toxin-induced models of Parkinson's disease.
-
Evaluate the impact of the compound on cognitive function (e.g., Morris water maze), motor function (e.g., rotarod test), and neuropathological markers.
-
Anti-inflammatory Activity
Hypothesis: this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Rationale: Numerous pyridine derivatives have been reported to have significant anti-inflammatory activity.[1][4][6][22][23]
Proposed Preclinical Evaluation:
-
In Vitro Anti-inflammatory Assays:
-
Use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Measure the effect of the compound on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[23]
-
-
In Vivo Models of Inflammation:
Anticancer Activity
Hypothesis: this compound exhibits cytotoxic activity against cancer cells by inducing apoptosis and/or cell cycle arrest.
Rationale: The pyridine scaffold is present in several anticancer drugs, and numerous pyridine derivatives have demonstrated potent antitumor activities.[2][24][25]
Proposed Preclinical Evaluation:
-
In Vitro Cytotoxicity Screening:
-
Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel).
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
-
Mechanism of Action Studies:
-
Investigate the effect of the compound on the cell cycle using flow cytometry.
-
Assess the induction of apoptosis through techniques like Annexin V/PI staining and western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family).
-
-
In Vivo Xenograft Models:
Preclinical Development and Future Perspectives
A comprehensive preclinical development plan is essential to advance this compound as a potential therapeutic candidate.[26][28][29][30][31]
Preclinical Development Roadmap:
Caption: A roadmap for the preclinical development of this compound.
Future research should focus on a systematic evaluation of the hypothesized therapeutic applications. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this lead compound.
Conclusion
This compound represents a promising, yet underexplored, molecule with the potential for therapeutic applications in smoking cessation, neurodegenerative diseases, inflammation, and cancer. This guide provides a foundational framework for its synthesis, characterization, and preclinical evaluation. The proposed workflows and experimental protocols are designed to systematically investigate its biological activities and mechanisms of action. Through a rigorous and multidisciplinary research effort, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of novel and effective treatments for a range of human diseases.
References
- Abdel-Wahab, B. F., et al. (2012). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed.
- Al-Said, M. S., et al. (2011).
- Bailey, A., et al. (2019). Rodent models for nicotine withdrawal. PubMed Central.
- Bhandari, S. V., et al. (2014).
- Cáceda, R., et al. (2020). Beyond the Smoke: The Enduring Imperative of Animal Models in Unraveling the Complexities of Nicotine Addiction. Oxford Academic.
- Chaudhary, P., et al. (2023).
- Das, S., et al. (2020). Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
- El-Sayed, M. A. A., et al. (2018).
- PPD. (n.d.). Preclinical Studies in Drug Development. PPD.
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
- Tsimplouli, C., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH.
- Uprety, R., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports.
- Tuesta, L. C., et al. (2011).
- Yadav, R., et al. (2023). A Review on PYRIDINE Derivatives Potential for Analgesic and Anti-inflammatory Activity. International Journal of Scientific Development and Research.
- Benchchem. (2025). Technical Support Center: Synthesis of Pyridinyl Propenols. Benchchem.
- Benchchem. (2025). Development of a Cell-Based Assay for Screening nAChR Antagonists. Benchchem.
- Chen, Y., et al. (2007). Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. AACR Journals.
- Collins, A. C., & Marks, M. J. (2021). Pyridine alkaloids with activity in the central nervous system. PMC.
- George, O., & Koob, G. F. (2013). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. Frontiers.
- Smith, T. T., et al. (2017). Animal Research on Nicotine Reduction: Current Evidence and Research Gaps. Oxford Academic.
- Rammohan, A., et al. (2023). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. OUCI.
- UK Home Office. (2021).
- Zherbin, E. A., et al. (2020). ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND.
- Kumar, A., & Singh, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- ResearchGate. (n.d.). Evaluation of Drug Candidates for Preclinical Development: Pharmacokinetics, Metabolism, Pharmaceutics, and Toxicology.
- R Discovery. (2025). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. R Discovery.
- Singh, P., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
- University of Michigan. (2020).
- Henderson, J. C., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Dam, T. V., et al. (2016). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues.
- Zhang, Y., et al. (2010). Synthesis of the pyridinyl analogues of dibenzylideneacetone (pyr-dba) via an improved Claisen-Schmidt condensation, displaying diverse biological activities as curcumin analogues. PubMed.
- ResearchGate. (2025). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor.
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. PubChem.
- Wikipedia. (n.d.).
- Abdrakhmanova, G. N., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)
- An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.). ScienceDirect.
- Zakharychev, V. V., et al. (2006). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. SpringerLink.
- Navarro, H. A., et al. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)
- Cash, D. J., et al. (1985). Synthesis of 2-substituted 4-pyridylpropionates. Part 1. Claisen condensation approach. J. Chem. Soc., Perkin Trans. 1.
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. PubChem.
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. PubChem.
- Synthesis, spectral study and properties of Pyridine chalcone. (n.d.). Dr.
- Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI.
- Blough, B. E., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.
- England, P. M., et al. (2006). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PMC - PubMed Central.
- PubChem. (n.d.). 1-(4-pyridinyl)-2-propen-1-one. PubChem.
- Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of the pyridinyl analogues of dibenzylideneacetone (pyr-dba) via an improved Claisen-Schmidt condensation, displaying diverse biological activities as curcumin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. online.bamu.ac.in [online.bamu.ac.in]
- 11. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Mouse models for studying genetic influences on factors determining smoking cessation success in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemijournal.com [chemijournal.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. ppd.com [ppd.com]
- 29. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
Topic: 3-(3-Pyridyl)-2-propen-1-ol Derivatives: Synthesis, Properties, and Therapeutic Horizons
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] When incorporated into a cinnamyl alcohol-like scaffold, as in 3-(3-pyridyl)-2-propen-1-ol, it creates a versatile platform for developing novel therapeutic agents. This guide provides a comprehensive technical overview of this compound and its derivatives. We will delve into synthetic strategies, explore the diverse pharmacological properties of key derivative classes—from kinase inhibitors to antimicrobial agents—and synthesize critical structure-activity relationship (SAR) insights. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation pyridine-based therapeutics.
The Core Scaffold: this compound
The parent compound, this compound, serves as the foundational structure. Its unique arrangement, featuring a pyridine heterocycle linked to an allylic alcohol via a vinyl bridge, imparts specific chemical and biological characteristics. The pyridine nitrogen introduces a dipole moment and a site for hydrogen bonding, significantly influencing solubility, receptor binding, and metabolic stability.
Structurally similar to nicotine, the core molecule itself has been noted for its low affinity for the nicotinic acetylcholine receptor, suggesting that modifications could yield potent modulators for smoking cessation or neurological disorders.[2]
Table 1: Physicochemical Properties of (2E)-3-(3-Pyridinyl)-2-propen-1-ol
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| IUPAC Name | (E)-3-pyridin-3-ylprop-2-en-1-ol | [3] |
| CAS Number | 120277-39-6 | [3] |
| SMILES | C1=CC(=CN=C1)/C=C/CO | [3] |
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves multi-step processes that build upon commercially available pyridine precursors. The formation of the propenyl backbone is a critical step, often achieved through classic condensation or olefination reactions, followed by functional group manipulations.
General Synthetic Workflow
A common approach involves the condensation of 3-pyridinecarboxaldehyde with an appropriate carbonyl compound to form a chalcone-like intermediate (an enone). Subsequent selective reduction of the ketone yields the desired allylic alcohol. Alternatively, Wittig-type reactions provide excellent control over the double bond geometry. The terminal hydroxyl group then serves as a versatile handle for further derivatization through esterification, etherification, or substitution.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of Ethyl 5-Cyano-2-methyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate
While not a direct derivative of this compound, the following protocol for a related pyridone derivative illustrates the Michael addition reaction, a common strategy in pyridine synthesis.[4] This provides a practical, field-proven methodology for constructing substituted pyridine rings.
Materials:
-
Ethyl 5-cyano-2-hydroxy-2-methyl-6-oxo-4-phenylpiperidine-3-carboxylate
-
Ethanol
-
Standard reflux and workup equipment (round-bottom flask, condenser, magnetic stirrer, rotary evaporator)
Procedure:
-
A solution of ethyl 5-cyano-2-hydroxy-2-methyl-6-oxo-4-phenylpiperidine-3-carboxylate in ethanol is prepared in a round-bottom flask.
-
The mixture is heated to reflux and maintained for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
During the reflux, the piperidine ring undergoes dehydration and subsequent dehydrogenation (air oxidation) to form the aromatic pyridone ring.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure pyridone derivative.[4]
-
The structure of the final compound is confirmed using spectroscopic methods such as NMR and Mass Spectrometry.[4]
Pharmacological Properties and Key Derivative Classes
Modification of the this compound scaffold has yielded derivatives with a broad spectrum of biological activities.
Enone Derivatives as Kinase Inhibitors
A prominent class of derivatives are the α,β-unsaturated ketones (enones or chalcones), where the hydroxyl group is replaced by a substituted carbonyl moiety. A key example is (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) .
3PO is a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a critical enzyme that regulates glycolytic flux.[5] By inhibiting PFKFB3, 3PO can starve cancer cells of the energy needed for rapid proliferation. This mechanism makes it a promising candidate with multiple anticancer effects, including roles as an antineoplastic agent, an angiogenesis inhibitor, and an inducer of apoptosis and autophagy.[5]
Caption: Key structure-activity relationship principles for pyridine derivatives.
Future Directions and Conclusion
The this compound scaffold is a privileged structure with immense potential for drug discovery. The existing body of research demonstrates that its derivatives can be tailored to act as potent kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Future research should focus on:
-
Lead Optimization: Systematic modification of promising hits, like the PFKFB3 inhibitors and antifungal compounds, to improve potency, selectivity, and ADME properties.
-
Exploring New Therapeutic Areas: Given the scaffold's similarity to nicotine and the known CNS effects of related pyridines, a focused effort to develop agents for neurological and psychiatric disorders is warranted.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives will be crucial for their clinical advancement.
References
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. National Center for Biotechnology Information.
- Srivastava, V., Wani, M. Y., Al-Bogami, A. S., & Ahmad, A. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. ResearchGate.
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information.
- Journal of the Brazilian Chemical Society. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Naghiyev, F. N. (2019). Synthesis of some functionalized pyridones derivatives. CyberLeninka.
- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Giomi, D., Piacenti, M., Alfini, R., & Brandi, A. (2009). New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. ResearchGate.
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- MDPI. (n.d.). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents.
- SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines.
- PubMed Central. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(3-Pyridyl)-2-propen-1-ol: An Application Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 3-(3-Pyridyl)-2-propen-1-ol, a valuable pyridyl allylic alcohol derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is designed to be robust and scalable, proceeding through a two-step sequence involving a Knoevenagel-Doebner condensation followed by esterification and selective reduction. This document offers in-depth procedural details, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.
Introduction
This compound is a structural analog of nicotine and has been investigated for its low affinity for the nicotinic acetylcholine receptor, suggesting that modifications of this scaffold could lead to novel therapeutics for smoking cessation[1]. The presence of the pyridyl moiety, a common pharmacophore, and the reactive allylic alcohol functionality make it a versatile building block for the synthesis of more complex molecules. The synthesis described herein is a reliable method for accessing this compound in a laboratory setting.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages, starting from commercially available 3-pyridinecarboxaldehyde and malonic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of (2E)-3-(3-Pyridinyl)-2-propenoic Acid
This initial step involves the formation of the carbon-carbon double bond via a Knoevenagel-Doebner condensation. This reaction utilizes a weak amine base to deprotonate the active methylene compound (malonic acid), which then undergoes a nucleophilic addition to the aldehyde, followed by dehydration and decarboxylation[2]. The use of pyridine as the solvent and a catalytic amount of piperidine facilitates the decarboxylation of the intermediate dicarboxylic acid[2][3].
Protocol 1: Knoevenagel-Doebner Condensation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Pyridinecarboxaldehyde | 107.11 | 10.71 g | 100 |
| Malonic Acid | 104.06 | 12.49 g | 120 |
| Pyridine | 79.10 | 100 mL | - |
| Piperidine | 85.15 | 1.0 mL | ~10 |
| Toluene | 92.14 | 50 mL | - |
| Hydrochloric Acid (2 M) | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridinecarboxaldehyde (10.71 g, 100 mmol) and malonic acid (12.49 g, 120 mmol).
-
Add pyridine (100 mL) and toluene (50 mL) to the flask, followed by the catalytic amount of piperidine (1.0 mL).
-
Heat the reaction mixture to reflux (oil bath temperature of ~120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl acetate/Hexane), observing the disappearance of the starting aldehyde.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice (~200 g).
-
Acidify the mixture to pH 4-5 by the dropwise addition of 2 M hydrochloric acid with vigorous stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the resulting white to off-white solid under vacuum to yield (2E)-3-(3-Pyridinyl)-2-propenoic acid. A typical yield is in the range of 80-90%.
Part 2: Synthesis of this compound
This stage involves two key transformations: the esterification of the carboxylic acid to improve its solubility in organic solvents for the subsequent reduction, and the selective reduction of the ester to the desired allylic alcohol.
Protocol 2.1: Fischer Esterification
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (2E)-3-(3-Pyridinyl)-2-propenoic Acid | 149.15 | 14.91 g | 100 |
| Ethanol (anhydrous) | 46.07 | 150 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 2 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Suspend (2E)-3-(3-Pyridinyl)-2-propenoic acid (14.91 g, 100 mmol) in anhydrous ethanol (150 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the mixture to reflux for 8-12 hours, until TLC analysis indicates the consumption of the starting acid.
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Ethyl (2E)-3-(3-Pyridinyl)-2-propenoate as an oil or low-melting solid. This crude product is often of sufficient purity for the next step.
Protocol 2.2: DIBAL-H Reduction
The selective reduction of the α,β-unsaturated ester to the corresponding allylic alcohol is achieved using Diisobutylaluminium hydride (DIBAL-H). This powerful and sterically hindered reducing agent can reduce esters to alcohols[4]. By maintaining a low temperature (-78 °C), over-reduction of the double bond is prevented[5]. Using approximately two equivalents of DIBAL-H ensures the complete reduction of the ester functionality[6][7].
Critical Safety Precautions for DIBAL-H:
-
Pyrophoric: DIBAL-H and its solutions can ignite spontaneously on contact with air[8].
-
Highly Reactive with Water: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas[8][9].
-
Handling: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware[8][10].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves. Work in a well-ventilated fume hood[6][11].
-
Quenching: Excess DIBAL-H must be quenched slowly and at low temperatures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl (2E)-3-(3-Pyridinyl)-2-propenoate | 177.20 | 17.72 g | 100 |
| DIBAL-H (1.0 M in Toluene) | 142.22 | 220 mL | 220 |
| Toluene (anhydrous) | 92.14 | 300 mL | - |
| Methanol (anhydrous) | 32.04 | ~20 mL | - |
| Rochelle's Salt (Potassium sodium tartrate) | 282.22 | Saturated solution | - |
Procedure:
-
In an oven-dried, 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the crude Ethyl (2E)-3-(3-Pyridinyl)-2-propenoate (17.72 g, 100 mmol) in anhydrous toluene (300 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (220 mL, 220 mmol, 2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The addition may take 1-2 hours.
-
Stir the reaction mixture at -78 °C for an additional 3-4 hours. Monitor the reaction by TLC.
-
Quenching: While maintaining the temperature at -78 °C, slowly and carefully add anhydrous methanol (~20 mL) dropwise to quench the excess DIBAL-H. Vigorous gas evolution will be observed.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (300 mL) and stir vigorously. The mixture may be stirred overnight until two clear layers form, which simplifies the separation by breaking up the aluminum salt emulsion[12].
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
The crude product is typically a yellow to brown oil. Purification is achieved by column chromatography on silica gel. Due to the polar nature of the product and the basicity of the pyridine ring, a polar eluent system is required. Tailing on the column can be minimized by adding a small amount of triethylamine to the eluent.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate), followed by 5-10% methanol in ethyl acetate. Adding ~0.5% triethylamine to the eluent system can improve the peak shape.
-
Fractions: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to obtain this compound as a pale-yellow oil or solid.
Characterization Data:
-
Molecular Formula: C₈H₉NO
-
Molecular Weight: 135.16 g/mol [1]
-
Appearance: Pale yellow oil or solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.65 (s, 1H), 8.48 (d, J=4.0 Hz, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.28 (dd, J=8.0, 4.0 Hz, 1H), 6.65 (d, J=16.0 Hz, 1H), 6.40 (dt, J=16.0, 5.6 Hz, 1H), 4.35 (d, J=5.6 Hz, 2H), 1.75 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 149.2, 148.5, 134.3, 132.7, 130.9, 128.6, 123.5, 63.4.
Troubleshooting and Key Considerations
-
Low Yield in Knoevenagel-Doebner: Ensure all reagents are of good quality. The reaction is sensitive to the stoichiometry of the reactants. Incomplete reaction may require longer reflux times.
-
Incomplete Esterification: Ensure anhydrous conditions, as water will shift the equilibrium back to the starting materials. A larger excess of ethanol or the use of a Dean-Stark trap to remove water can improve yields.
-
Over-reduction with DIBAL-H: The most critical factor is stringent temperature control. The DIBAL-H must be added slowly to the cooled solution of the ester, never the other way around.
-
Difficult Work-up of DIBAL-H Reaction: The formation of gelatinous aluminum salts is common. The use of Rochelle's salt is highly recommended for an effective work-up. Alternatively, a Fieser work-up (sequential addition of water, then 15% NaOH solution) can be employed.
-
Purification Challenges: The polarity and basicity of the final product can make chromatography challenging. Using alumina instead of silica or adding a base like triethylamine to the eluent can mitigate these issues.
Conclusion
This guide provides a reliable and well-documented pathway for the synthesis of this compound. By carefully following the outlined protocols and adhering to the safety precautions, particularly when handling DIBAL-H, researchers can successfully prepare this valuable synthetic intermediate for further investigation in drug discovery and materials science. The detailed procedural steps and troubleshooting advice are intended to empower researchers to achieve high yields and purity in their synthetic endeavors.
References
- ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?
- ADICHEMISTRY. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT.
- HPMC Manufacturer. (2025, July 16). diisobutylaluminium hydride.
- Cole-Parmer. Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane.
- Exposome-Explorer. Material Safety Data Sheet Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane MSDS#.
- Tuoda Industry Limited. (2025, April 28). Material Safety Data Sheet (MSDS) Diisobutylaluminum Hydride (DIBAL-H).
- Organic Synthesis. DIBAL-H Reduction.
- Chemistry Steps. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- The Royal Society of Chemistry. Supplementary data.
- New Journal of Chemistry (RSC Publishing). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid.
- Wikipedia. Knoevenagel condensation.
- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
- Asian Journal of Chemistry. (2014, December 1). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols.
- Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Chemistry Steps. DIBAL Reducing Agent.
Sources
- 1. youtube.com [youtube.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. diisobutylaluminium hydride - HPMC manufacturer [hpmcmanufacturer.com]
- 7. rsc.org [rsc.org]
- 8. nouryon.com [nouryon.com]
- 9. tuodaindus.com [tuodaindus.com]
- 10. adichemistry.com [adichemistry.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring conjugated with an allylic alcohol, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The trans-(E)-configuration of the double bond is often crucial for biological activity and material properties. This document provides a detailed, two-step protocol for the synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol, commencing with a Horner-Wadsworth-Emmons olefination to establish the carbon-carbon double bond with high stereoselectivity, followed by a chemoselective reduction of the resulting α,β-unsaturated ester to the desired allylic alcohol.
Strategic Approach to the Synthesis
The synthesis is designed in two key stages to ensure high yield and stereochemical control:
-
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction. This reaction will be used to form the (E)-alkene bond by reacting 3-pyridinecarboxaldehyde with a stabilized phosphonate ylide generated from triethyl phosphonoacetate. The HWE reaction is renowned for its high (E)-selectivity, making it an ideal choice for this synthesis.[1][2]
-
Step 2: Selective Reduction. The resulting (E)-ethyl 3-(pyridin-3-yl)acrylate will be selectively reduced to (E)-3-(pyridin-3-yl)prop-2-en-1-ol. Two effective methods for this transformation are presented: a mild reduction using sodium borohydride (NaBH₄) and a more powerful reduction at low temperature using diisobutylaluminium hydride (DIBAL-H). Both methods are chosen for their ability to reduce the ester to an alcohol without affecting the carbon-carbon double bond.[3][4]
PART 1: Synthesis of (E)-ethyl 3-(pyridin-3-yl)acrylate via Horner-Wadsworth-Emmons Reaction
The first part of the synthesis focuses on the creation of the carbon-carbon double bond with the desired (E)-stereochemistry.
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base, typically sodium hydride (NaH), to form a phosphonate carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then eliminates to give the (E)-alkene and a water-soluble phosphate byproduct.[1][5]
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocol: (E)-ethyl 3-(pyridin-3-yl)acrylate
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Sodium Hydride (60% in oil) | 24.00 | 0.44 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Triethyl phosphonoacetate | 224.16 | 2.24 g (1.98 mL) | 10.0 |
| 3-Pyridinecarboxaldehyde | 107.11 | 1.07 g (0.91 mL) | 10.0 |
| Saturated NH₄Cl solution | - | 50 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Preparation of the Ylide:
-
To a dry 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.98 mL, 10.0 mmol) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen ceases and the solution becomes clear.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Dissolve 3-pyridinecarboxaldehyde (0.91 mL, 10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-ethyl 3-(pyridin-3-yl)acrylate as a colorless oil or white solid.
-
PART 2: Selective Reduction to (E)-3-(pyridin-3-yl)prop-2-en-1-ol
This section details two reliable methods for the selective reduction of the ester functional group to a primary alcohol, while preserving the carbon-carbon double bond.
Method A: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and cost-effective reducing agent that is highly selective for aldehydes and ketones, and with appropriate conditions, can reduce esters to alcohols without affecting conjugated double bonds.[3][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (E)-ethyl 3-(pyridin-3-yl)acrylate | 177.19 | 1.77 g | 10.0 |
| Ethanol (95%) | - | 50 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.76 g | 20.0 |
| 1 M Hydrochloric Acid (HCl) | - | ~10 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve (E)-ethyl 3-(pyridin-3-yl)acrylate (1.77 g, 10.0 mmol) in 50 mL of 95% ethanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (0.76 g, 20.0 mmol) portion-wise to the cooled solution. Caution: Hydrogen gas may be evolved.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (adjust to pH ~7).
-
Remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (E)-3-(pyridin-3-yl)prop-2-en-1-ol as a white solid.
-
Method B: Reduction with Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a powerful and selective reducing agent capable of reducing esters to primary alcohols at low temperatures.[4][8] This method is particularly useful for achieving clean and high-yield reductions.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (E)-ethyl 3-(pyridin-3-yl)acrylate | 177.19 | 1.77 g | 10.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 22 mL | 22.0 |
| Methanol | - | 10 mL | - |
| Rochelle's Salt (sat. aq. sol.) | - | 50 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked flask under a nitrogen atmosphere, dissolve (E)-ethyl 3-(pyridin-3-yl)acrylate (1.77 g, 10.0 mmol) in 50 mL of anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Reducing Agent:
-
Slowly add DIBAL-H (22 mL of a 1.0 M solution in hexanes, 22.0 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by slowly adding methanol (10 mL) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 50 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).[9]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
-
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
Characterization of the Final Product
The structure and purity of the synthesized (E)-3-(pyridin-3-yl)prop-2-en-1-ol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the stereochemistry of the double bond (a large coupling constant, typically 15-18 Hz, for the vinylic protons is indicative of the E-isomer).
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad O-H stretch around 3300 cm⁻¹) and the C=C double bond, and the absence of the ester carbonyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride and DIBAL-H are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods.
-
3-Pyridinecarboxaldehyde and other reagents may be irritants. Avoid inhalation and skin contact.
References
- Studylib. (n.d.). Cinnamaldehyde Reduction Lab: Procedure & Questions. [Link]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
- Oriental Journal of Chemistry. (2017). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Link]
- The Royal Society of Chemistry. (n.d.).
- Odinity. (2018). Reduction of trans-Cinnamaldehyde. [Link]
- Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
- Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
- Study.com. (n.d.). Draw the mechanism for the reduction of cinnamaldehyde into cinnamly alcohol using sodium borohydride as the reducing agent.
- Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
- PubMed. (2012).
- Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
- ResearchGate. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). [Link]
- YouTube. (2022). NaBH4 & LiAlH4 Reductions (IOC 23). [Link]
- The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
- Repositorio Institucional USC. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
- Google Patents. (2020).
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. orgsyn.org [orgsyn.org]
- 7. studylib.net [studylib.net]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of 3-(3-Pyridyl)-2-propen-1-ol: A Guide to Achieving High Purity for Research and Development
An Application Note and Protocol for Researchers
Abstract
3-(3-Pyridyl)-2-propen-1-ol is a valuable pyridyl-containing building block in medicinal chemistry and materials science. The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this starting material. This guide provides a comprehensive overview and detailed protocols for the purification of this compound, addressing the unique challenges posed by its polarity and basicity. We will explore two primary purification strategies: optimized flash column chromatography and systematic recrystallization. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure researchers can achieve high levels of purity, typically exceeding 98.5%.
Introduction: The Challenge of Purifying this compound
This compound, an analogue of cinnamyl alcohol, possesses a chemical structure that imparts both polarity and basicity, owing to its hydroxyl group and the nitrogen atom in the pyridine ring.[1] These characteristics, while useful for its role as a synthetic intermediate, present specific challenges during purification. Crude products from synthesis can contain a variety of impurities, including unreacted starting materials (e.g., 3-pyridinecarboxaldehyde), the intermediate α,β-unsaturated ketone, and other side-products.[2][3]
The presence of the basic pyridine moiety can lead to undesirable interactions with standard silica gel, a common stationary phase in chromatography. This interaction can cause significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.[4] Therefore, a successful purification strategy must mitigate these effects to achieve high purity and yield.
Physicochemical Properties
A clear understanding of the compound's properties is the foundation for developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [5] |
| Molecular Weight | 135.16 g/mol | [1][5] |
| Predicted Boiling Point | 284.5 ± 20.0 °C | [5] |
| Predicted pKa | 14.20 ± 0.10 | [5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [5] |
| Storage Temperature | 2-8°C | [5] |
Strategic Approach to Purification
The optimal purification strategy depends on the nature and quantity of impurities, as well as the scale of the reaction. The workflow below illustrates the decision-making process.
Caption: General workflow for the purification of this compound.
Protocol 1: Optimized Flash Column Chromatography
Flash column chromatography is the method of choice for separating complex mixtures or when impurities have polarities very close to the product. The key to success is deactivating the acidic silica gel to prevent tailing of the basic analyte.[6] This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase.[4]
Principle of Method
The separation occurs based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). By adding a basic modifier, the acidic silanol groups on the silica surface are neutralized. This prevents the basic pyridine nitrogen from strongly adsorbing to the stationary phase, resulting in more symmetrical peak shapes and improved separation efficiency.
Step-by-Step Protocol
-
Solvent System Selection (TLC Analysis):
-
Prepare several test eluents. A good starting point is a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol).
-
To each test eluent, add 0.5-1% triethylamine. For example: 94.5:5:0.5 Ethyl Acetate:Methanol:Triethylamine.
-
Spot the crude material on a TLC plate and develop it in the test eluents.
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.[6] This ensures good separation and a reasonable elution time from the column.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the chosen non-polar eluent component (e.g., ethyl acetate).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Direct (Wet) Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Pipette the solution directly onto the sand layer. This is suitable for small quantities.
-
Solid (Dry) Loading: For larger quantities or for products with limited solubility in the eluent, dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel (approx. 2-3 times the weight of the crude product), and remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure (flash chromatography).
-
Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions on a plate.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Caption: Logic for using a basic modifier in chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids, provided a suitable solvent can be found.[7] It is often more scalable and cost-effective than chromatography. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[8]
Principle of Method
An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.[7] Finding the right solvent is the most critical step.
Step-by-Step Protocol
-
Solvent Screening:
-
Place a small amount of the crude product (20-30 mg) into several test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Good candidate solvents for a polar compound like this include ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes or toluene/ethanol.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7]
-
After dissolving the compound by heating, allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid. Using an excess of solvent will reduce the final yield.
-
-
Decolorization (If Necessary):
-
If the hot solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities from the crystal surfaces.[7]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them.
-
For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.
-
Validation of Purity
After purification, the purity of this compound must be confirmed.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value that matches the reference standard.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample should show a single major peak, allowing for the calculation of purity as a percentage (e.g., >99% area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
References
- Very polar compound purification using aqueous normal-phase flash column chrom
- 3-(2-Pyridyl)
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column, PubMed - N
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques, W
- 3-(4-Pyridyl)
- Purification: Tips for Flash Column Chromatography, Department of Chemistry, University of Rochester, [Link]
- Purification of strong polar and basic compounds, Reddit r/Chempros, [Link]
- (2E)-3-(3-Pyridinyl)
- Reagents & Solvents: Solvents for Recrystallization, Department of Chemistry, University of Rochester, [Link]
- Recrystallization, University of California, Los Angeles - Chemistry Department, [Link]
- Recrystallisation, University of Calgary - Chemistry Department, [Link]
- A Scalable Synthesis of N-Propanoyl-1,3-thiazinane-2-thione, Organic Syntheses, [Link]
- Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo, [Link]
- Synthesis of 2-(3-Pyridinyl)ethanol, PrepChem, [Link]
- Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk, Der Pharma Chemica, [Link]
Sources
- 1. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. reddit.com [reddit.com]
- 5. 69963-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Purification [chem.rochester.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
Application Note & Protocol: High-Purity Recrystallization of Pyridyl Propenol Compounds
Abstract: Pyridyl propenol compounds are a significant class of heterocyclic molecules, frequently serving as key intermediates and active pharmaceutical ingredients (APIs) in drug development. Achieving high purity is paramount for their use in clinical and research applications, as even minor impurities can alter biological activity and safety profiles. Recrystallization is a powerful, scalable, and economical technique for the purification of these solid compounds.[1] This guide provides a comprehensive framework for developing a robust recrystallization protocol for pyridyl propenol compounds, emphasizing the scientific principles behind solvent selection, procedural execution, and the mitigation of common challenges such as polymorphism and oiling out.
Theoretical Background: Principles and Challenges
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[2] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3] The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent, followed by slow cooling to allow the desired compound to crystallize in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[2][4]
1.1. The Molecular Basis of Solubility for Pyridyl Propenols
Pyridyl propenol compounds possess distinct structural features that govern their solubility:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor.[5][6] This makes the molecule polar.
-
The Hydroxyl Group (-OH): The propenol side chain contains a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.[7]
-
The Propenyl Backbone: This hydrocarbon portion contributes a degree of non-polar character.
The overall polarity and solubility are a balance of these features. The ability to form hydrogen bonds with solvent molecules is a primary driver of solubility in polar solvents like alcohols and water.[7][8]
1.2. Polymorphism: The Challenge of Solid-State Diversity
A significant challenge in the crystallization of APIs is polymorphism, the ability of a compound to exist in multiple crystalline forms.[9][10] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements.[11] This can lead to critical differences in physical properties such as:
Controlling crystallization conditions (e.g., solvent choice, cooling rate) is essential to consistently produce the desired, most stable polymorph.[11][12]
Phase 1: Systematic Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization.[13] An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room or sub-ambient temperatures.[14]
Systematic Screening Protocol:
-
Place ~20-30 mg of the crude pyridyl propenol compound into a small test tube.
-
Add the test solvent dropwise at room temperature, agitating after each addition. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system because recovery will be poor.[13]
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely when hot, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.[4]
Single-Solvent vs. Mixed-Solvent Systems:
-
Single Solvent: Ideal for simplicity. Alcohols (ethanol, methanol, isopropanol) are often excellent starting points due to their ability to hydrogen bond with the pyridyl and hydroxyl groups.[13]
-
Mixed-Solvent (Binary) System: Used when no single solvent is ideal.[15] This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[1] The compound is dissolved in a minimum of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[16]
Table 1: Properties of Common Solvents for Pyridyl Propenol Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Hydrogen Bonding | Common Binary Pairs |
| Water | 100 | High | Donor & Acceptor | with Ethanol, Methanol, Acetone |
| Ethanol | 78 | High | Donor & Acceptor | with Water, Hexane, Toluene |
| Isopropanol (IPA) | 82 | Medium-High | Donor & Acceptor | with Water, Hexane |
| Acetone | 56 | Medium-High | Acceptor | with Water, Hexane |
| Ethyl Acetate | 77 | Medium | Acceptor | with Hexane |
| Toluene | 111 | Low | None | with Ethanol, Methanol |
| Hexane | 69 | Very Low | None | as anti-solvent |
Phase 2: Detailed Recrystallization Protocol
This protocol outlines the standard procedure for purifying a pyridyl propenol compound.
Equipment:
-
Erlenmeyer Flasks
-
Hot Plate with Stirring Capability
-
Condenser (optional, for volatile solvents)
-
Buchner Funnel and Filter Flask
-
Vacuum Source
-
Filter Paper
Workflow Diagram:
Caption: General workflow for the recrystallization of pyridyl propenol compounds.
Step-by-Step Methodology:
-
Dissolution: Place the crude pyridyl propenol solid into an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent to the solid in small portions, swirling and heating, until the solid just dissolves.[4] Using the absolute minimum amount of hot solvent is key to maximizing yield.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed from the hot solution. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[13]
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.[17] Rapid cooling can trap impurities.[3] Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.[3] Turn on the vacuum and pour the cold crystal slurry into the funnel. The liquid (mother liquor) will be drawn through, leaving the crystals on the filter paper.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.[13]
-
Drying: Allow the vacuum to pull air through the crystals for several minutes to help dry them. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.[18]- The solution is supersaturated but requires nucleation.[18] | - Boil off some of the solvent to increase concentration and re-cool.[18]- Scratch the inside of the flask with a glass rod at the solution's surface.[17]- Add a "seed crystal" of the pure compound.[17] |
| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated, causing the compound to precipitate above its melting point. | - Re-heat the solution to dissolve the oil, add more solvent to decrease the saturation point, and cool again slowly.[17][18]- Ensure the solvent's boiling point is lower than the compound's melting point.[13] |
| Rapid Crystal "Crashing" | - The solution was cooled too quickly.- The solution was excessively concentrated. | - Re-heat to dissolve the solid, add a small amount of additional solvent, and allow to cool much more slowly.[17] |
| Low Recovery Yield | - Too much solvent was used initially.[17]- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent. | - Concentrate the mother liquor by boiling off some solvent and cool to recover a second crop of crystals.- Ensure filtration apparatus is pre-heated.- Always wash with a minimal amount of ice-cold solvent. |
Characterization and Purity Assessment
To validate the success of the recrystallization, the final product must be characterized.
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range (typically < 2°C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.[19]
-
Spectroscopy (NMR, IR): Confirms the chemical identity and structural integrity of the compound, ensuring no degradation occurred during heating.
-
Chromatography (HPLC, TLC): Provides a quantitative or qualitative assessment of purity by separating the target compound from any remaining impurities.
Conclusion
Recrystallization is an indispensable technique in the purification of pyridyl propenol compounds. By systematically selecting a solvent system and carefully controlling the parameters of dissolution, cooling, and isolation, researchers can effectively remove impurities and obtain materials of high purity. Understanding the underlying chemical principles and potential challenges, such as polymorphism, is crucial for developing a robust and reproducible protocol essential for drug development and scientific research.
References
- Vertex AI Search. (n.d.). Pyridine - Solubility of Things. Retrieved January 7, 2026.
- Slideshare. (n.d.). Polymorphism and crystallisation : The mysterious phenomenon | PPTX. Retrieved January 7, 2026.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 7, 2026.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. Retrieved January 7, 2026.
- PharmaCores. (2025, May 1).
- Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 7, 2026.
- University of California, Los Angeles. (n.d.).
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved January 7, 2026.
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved January 7, 2026.
- chemeurope.com. (n.d.). Pyridine. Retrieved January 7, 2026.
- Unknown Source. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ACS Publications. (n.d.).
- Industrial Crystallization. (n.d.). Polymorphism (Chapter 14). Retrieved January 7, 2026.
- Chemistry LibreTexts. (2021, March 5). 2.
- University of York, Chemistry Teaching Labs. (n.d.).
- Reddit. (2019, March 7). Picking a recrystallization solvent?. r/chemhelp. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Infrared studies of hydrogen bonding between pyridine and alcohols. Retrieved January 7, 2026.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 7, 2026.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 7, 2026.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved January 7, 2026.
- Unknown Source. (n.d.).
- ResearchGate. (n.d.). Hydrogen bonding complexes between pyridine and an alcohol. Retrieved January 7, 2026.
- YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved January 7, 2026.
- Chemistry LibreTexts. (2023, January 29).
- Echemi. (2025, January 24). How Does Pyridine Activate Alcohols? An Overview. Retrieved January 7, 2026.
- Unknown Source. (n.d.).
- Wikipedia. (n.d.). Supramolecular polymer. Retrieved January 7, 2026.
- Scribd. (n.d.).
- The Journal of Organic Chemistry. (n.d.).
Sources
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphism and crystallisation : The mysterious phenomenon | PPTX [slideshare.net]
- 10. syrris.com [syrris.com]
- 11. mt.com [mt.com]
- 12. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. mt.com [mt.com]
- 15. rubingroup.org [rubingroup.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 3-(3-Pyridyl)-2-propen-1-OL in Preclinical Research
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental applications of 3-(3-Pyridyl)-2-propen-1-OL. While direct biological data for this specific allylic alcohol are limited, its structural relationship to known bioactive compounds, particularly the corresponding α,β-unsaturated ketone (propenone), provides a strong rationale for its investigation as a potential therapeutic agent. The analogous propenone, (2E)-3-(3-Pyridyl)-1-(4-pyridinyl)-2-propen-1-one, is a recognized inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis with established roles in oncology and angiogenesis.
This guide is therefore structured around a central hypothesis: This compound may function as a synthetic precursor, a pro-drug, or an active metabolite of its propenone analogue, or it may possess intrinsic biological activity against similar targets. The protocols herein are designed to rigorously test this hypothesis, providing a framework for its synthesis, handling, and evaluation in core preclinical assays. We will detail methodologies for enzymatic inhibition, cell viability, and angiogenesis assessment, grounding each protocol in established scientific principles to ensure robustness and reproducibility.
Compound Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties is critical for accurate and safe experimentation.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | (2E)-3-(pyridin-3-yl)prop-2-en-1-ol | PubChem[1] |
| Molecular Formula | C₈H₉NO | PubChem[1] |
| Molecular Weight | 135.16 g/mol | PubChem[1] |
| CAS Number | 120277-39-6 | PubChem[1] |
| Appearance | Predicted: Solid (based on similar structures) | - |
| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents (DMSO, Ethanol) | - |
Safety, Handling, and Storage
As a pyridine derivative, this compound requires careful handling to minimize exposure and ensure chemical stability.
-
Personal Protective Equipment (PPE): Always handle the compound within a certified chemical fume hood.[2][3] Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[3][4]
-
Ventilation: Ensure work is performed in a well-ventilated area to prevent the accumulation of potentially harmful vapors.[3][5]
-
Storage: Store the compound in a tightly sealed container, protected from light and moisture.[2] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[3][5] Segregate from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Spill Management: In case of a spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[3] Transfer the material to a sealed, labeled container for hazardous waste disposal.[3]
-
Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Never pour pyridine derivatives down the drain.[3]
Synthesis and Solution Preparation
The utility of this compound in experimental assays begins with its synthesis and proper solubilization. The most direct synthetic route involves the selective reduction of the corresponding ketone, (2E)-3-(3-Pyridyl)-1-(pyridin-4-yl)-2-propen-1-one.
Protocol 1: Synthesis via Selective Carbonyl Reduction
Causality: The reduction of an α,β-unsaturated ketone to an allylic alcohol requires a mild reducing agent that selectively attacks the carbonyl group without affecting the conjugated double bond. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its chemoselectivity for aldehydes and ketones over alkenes.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (2E)-3-(3-Pyridyl)-1-(pyridin-4-yl)-2-propen-1-one (1 equivalent) in methanol at 0°C (ice bath).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of distilled water to decompose excess NaBH₄.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). The organic layers contain the desired product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Stock Solution Preparation for In Vitro Assays
Causality: Many organic compounds, including this compound, exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a standard solvent used in drug discovery to create high-concentration stock solutions that can be serially diluted into aqueous cell culture media or assay buffers.[6][7] The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[8]
Step-by-Step Methodology:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1.35 mg) in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a desired high-concentration stock (e.g., add 100 µL DMSO to 1.35 mg of compound for a 100 mM stock).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.[6] Visually inspect for any particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Application Protocol: PFKFB3 Kinase Inhibition Assay
Rationale: The structurally related propenone is an inhibitor of PFKFB3.[9][10] Therefore, the primary hypothesized mechanism of action for this compound is the direct inhibition of PFKFB3 enzymatic activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11][12]
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. [13]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [14]5. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [1][13]6. Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [14]Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [15]7. Data Analysis: Subtract the absorbance of a blank well (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Application Protocol: In Vitro Angiogenesis Assay
Rationale: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is often fueled by glycolysis in endothelial cells. PFKFB3 inhibition is known to have anti-angiogenic effects. This protocol uses an endothelial cell tube formation assay to model angiogenesis in vitro and assess the anti-angiogenic potential of this compound. [16][17] Step-by-Step Methodology:
-
Matrix Coating: Thaw a basement membrane extract (BME), such as Matrigel® or Cultrex®, on ice. Using pre-cooled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. [18][19]2. Gel Formation: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel. [16]3. Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) using trypsin. Resuspend the cells in basal medium containing a low percentage of serum (e.g., 2% FBS).
-
Cell Seeding and Treatment: Create a cell suspension (e.g., 1 x 10⁵ cells/mL) in basal medium containing the desired concentrations of this compound or vehicle control. Optionally, a pro-angiogenic factor like VEGF can be included.
-
Tube Formation: Gently add 100-200 µL of the cell suspension onto the solidified BME gel in each well.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor for the formation of capillary-like networks. [17]7. Imaging: Capture images of the tube networks in each well using an inverted microscope with a digital camera.
-
Data Analysis and Quantification: Quantify the extent of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes (intersections), and number of meshes/loops. Compare the results from compound-treated wells to the vehicle control to determine the percent inhibition of angiogenesis.
References
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io.
- ibidi GmbH. (2023). Application Note 05: Tube Formation Assay in the µ-Plate 96 Well 3D.
- PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay).
- Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (39), 1813.
- Washington State University. (n.d.). Pyridine – CAS# 110-86-1.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Wang, J., et al. (2022). A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds. Scientific Reports, 12(1), 15729.
- Yalcin, A., et al. (2014). 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27. Cell Death & Disease, 5, e1337.
- Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. In High-Throughput Screening in Drug Discovery (pp. 449-466). Methods and Principles in Medicinal Chemistry.
- Cantelmo, A. R., et al. (2021). Development of PFKFB3 inhibitor. ResearchGate.
- Goveia, J., et al. (2020). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. International Journal of Molecular Sciences, 21(18), 6649.
- Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5861913, (2E)-3-(3-Pyridinyl)-2-propen-1-ol.
Sources
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ibidi.com [ibidi.com]
- 19. promocell.com [promocell.com]
Application Notes and Protocols for the In Vitro Evaluation of 3-(3-Pyridyl)-2-propen-1-OL
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the characterization of novel small molecules is a foundational step toward identifying new therapeutic agents.[1] 3-(3-Pyridyl)-2-propen-1-OL is a synthetic small molecule featuring a pyridine ring linked to a cinnamyl alcohol backbone.[2] While comprehensive biological data on this specific compound is emerging, its structural analogues provide a compelling rationale for its investigation. For instance, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a structurally related compound, has been identified as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in glycolysis, suggesting potential applications in oncology and inflammatory diseases.[3][4]
The journey from a promising chemical structure to a validated drug candidate is underpinned by rigorous in vitro testing.[5] These assays provide the first critical insights into a compound's biological activity, potency, cytotoxicity, and potential mechanism of action, allowing researchers to make data-driven decisions.[6] This guide presents a structured, multi-tiered approach to characterizing the in vitro activity of this compound. The protocols are designed to be robust and self-validating, beginning with broad assessments of cellular effects and progressing to more focused mechanistic studies.
Part 1: Foundational Assays - Assessing General Cellular Effects
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays are crucial for identifying a therapeutic window and distinguishing between targeted anti-proliferative effects and general cytotoxicity. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable colorimetric methods that measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[7][8]
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases in living cells.[9][10] The amount of formazan produced is quantified spectrophotometrically after solubilization and is indicative of the number of metabolically active cells.[10]
Experimental Workflow: Cell Viability Screening
Caption: General workflow for determining compound cytotoxicity using tetrazolium-based assays.
Materials:
-
Selected cancer or normal cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[9]
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl or DMSO.
-
Multichannel pipette and microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours.[7] Causality Note: This incubation period allows viable cells to reduce the MTT. The time may need optimization based on the cell type's metabolic rate.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well. To ensure complete dissolution, the plate can be placed on an orbital shaker for 15 minutes.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9]
Protocol 2: XTT Assay for Cell Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers an advantage over MTT as its formazan product is water-soluble, eliminating the solubilization step and reducing handling errors.[8]
Step-by-Step Protocol:
-
Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).
-
XTT Addition: Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Absorbance Reading: Measure the absorbance of the samples at a wavelength between 450 and 500 nm. A reference wavelength of ~660 nm can be used for background correction.[7]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100%
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Table 1: Sample Data Presentation for Cytotoxicity Assay
| Concentration (µM) | Mean Absorbance (OD 570nm) | Standard Deviation | % Viability |
| Vehicle Control | 1.254 | 0.085 | 100.0% |
| 0.1 | 1.231 | 0.079 | 98.2% |
| 1 | 1.102 | 0.066 | 87.9% |
| 10 | 0.645 | 0.041 | 51.4% |
| 50 | 0.158 | 0.023 | 12.6% |
| 100 | 0.098 | 0.015 | 7.8% |
| Calculated IC₅₀ | 9.8 µM |
Part 2: Mechanistic Assays - Investigating Specific Molecular Targets
If this compound shows significant anti-proliferative activity, the next logical step is to investigate its potential molecular targets. Based on its structural similarity to a known kinase inhibitor, enzyme inhibition assays are a high priority.
Protocol 3: General Colorimetric Enzyme Inhibition Assay
This protocol provides a universal framework for measuring the inhibition of a purified enzyme where the reaction produces a colorimetric signal. This can be adapted for specific kinases (e.g., PFKFB3) using commercially available assay kits that often measure ATP consumption or substrate phosphorylation.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the IC₅₀ of a compound in an enzyme inhibition assay.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer optimized for enzyme activity
-
This compound stock solution and serial dilutions
-
Microplate reader capable of kinetic measurements
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Kₘ) to effectively detect competitive inhibitors.[11]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the compound dilutions (or vehicle control), and the enzyme solution to each well. Include a "no-enzyme" control to check for non-enzymatic substrate degradation.
-
Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.[12]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance (or fluorescence) at regular intervals (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = (1 - (V₀ of Inhibitor / V₀ of Vehicle Control)) x 100%
-
Plot % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[11]
-
Part 3: Advanced Characterization - Elucidating Cellular Pathways
Observing a cellular effect (cytotoxicity) and a molecular effect (enzyme inhibition) necessitates connecting the two. Signaling pathway analysis helps to confirm if the inhibition of a specific target leads to the observed cellular outcome.
Protocol 4: Western Blotting for Phospho-Protein Analysis
Western blotting allows for the detection of specific proteins in a cell lysate and is particularly powerful for analyzing changes in protein phosphorylation, a key event in most signaling pathways.[13] For example, if this compound inhibits a kinase, a western blot can confirm that the phosphorylation of that kinase's downstream substrate is reduced.
Hypothetical Signaling Pathway
Caption: A generic kinase cascade where an inhibitor blocks a key kinase, preventing downstream signaling.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a predetermined time (e.g., 6-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The blot should be stripped and re-probed for the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Assay Validation and Best Practices
To ensure the trustworthiness of experimental data, rigorous validation and consistent best practices are essential.[15]
-
Controls are Non-Negotiable:
-
Vehicle Control: All assays must include a control group treated with the same solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effects of the solvent itself.
-
Positive Control: Where possible, include a known inhibitor of the target pathway to confirm the assay is working as expected.
-
Negative Control: A "no-treatment" or "no-enzyme" control establishes the baseline for the assay.
-
-
Compound Stability and Solubility: Given that the parent compound, cinnamyl alcohol, can autoxidize, the stability of this compound in aqueous assay buffers should be considered.[16] Prepare fresh dilutions for each experiment and visually inspect for precipitation at high concentrations.
-
Assay Performance Metrics: For high-throughput screening applications, the Z-factor (or Z') is a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[17]
-
Reproducibility: All key experiments, such as IC₅₀ determinations, should be repeated at least three times to ensure the results are reproducible.
Conclusion
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. By employing a systematic approach—starting with broad cell viability assays, proceeding to specific enzyme inhibition studies, and culminating in the analysis of cellular signaling pathways—researchers can efficiently build a detailed profile of the compound's biological activity. The data generated from these protocols will be instrumental in validating its therapeutic potential and guiding future pre-clinical development efforts.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- National Institute of Standards and Technology (NIST). (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
- Inglese, J., et al. (2007). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
- Abcam. (n.d.). MTT assay protocol.
- Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Xu, J., et al. (2016). Sigma Receptor Binding Assays. PubMed Central.
- Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- BMG LABTECH. (n.d.). Kinase Assays.
- MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery.
- Gifford Bioscience. (n.d.). Radioligand Binding Assays.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays.
- BioCrick. (n.d.). Cinnamyl alcohol | CAS:104-54-1.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5720233, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
- Kuntz, D. A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5861913, (2E)-3-(3-Pyridinyl)-2-propen-1-ol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13864855, 3-(2-Pyridyl)-2-propen-1-ol.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
- Idris, A. I. (2019).
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5720233, 3PO.
- ResearchGate. (2025). New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives.
- YouTube. (2023). functional in vitro assays for drug discovery.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5861913, (2E)-3-(3-Pyridinyl)-2-propen-1-ol.
- INCHEM. (n.d.). CINNAMYL ALCOHOL AND RELATED SUBSTANCES.
- National Institutes of Health. (n.d.). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering.
- National Institutes of Health. (2020). Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system.
- World Journal of Pharmaceutical Research. (2024). Impact of alcohol on in vitro drug release from oral tablets.
- QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development.
- National Institutes of Health. (n.d.). PubChem Compound Summary for CID 18550-98-6, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13864855, 3-(2-Pyridyl)-2-propen-1-ol.
- National Institutes of Health. (n.d.). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract.
- National Institutes of Health. (2023). Editorial for Special Issue—''Research Progress and Applications of Natural Products.
- National Institutes of Health. (n.d.). Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100.
- Scilit. (n.d.). The Biological Activities of 20 Nature Identical Essential Oil Constituents.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 2839472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. nibib.nih.gov [nibib.nih.gov]
- 16. Cinnamyl alcohol | CAS:104-54-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Pyridyl Propenol Derivatives
Introduction: The Therapeutic Promise of Pyridyl Propenol Derivatives
Pyridyl propenol derivatives represent a compelling class of heterocyclic compounds with significant potential in drug discovery. The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2] The incorporation of a propenol moiety introduces structural diversity that can be fine-tuned to modulate activity against a range of therapeutic targets. Notably, emerging evidence suggests that certain pyridine derivatives possess potent anti-inflammatory properties, making them attractive candidates for addressing a spectrum of inflammatory diseases.[1][3] Their mechanism of action is often linked to the modulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel pyridyl propenol derivatives using a suite of robust cell-based assays. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for assessing cytotoxicity and anti-inflammatory efficacy, and offer insights into data interpretation.
Strategic Assay Selection: A Tiered Approach to Characterization
A logical and stepwise approach is crucial for efficiently characterizing the biological effects of pyridyl propenol derivatives. We advocate for a tiered screening funnel that begins with broad assessments of cytotoxicity, followed by more specific functional assays to probe anti-inflammatory potential and elucidate the mechanism of action.
Caption: Tiered experimental workflow for characterizing pyridyl propenol derivatives.
Part 1: Foundational Assessment - Cytotoxicity Profiling
Before assessing the therapeutic potential of any compound, it is imperative to determine its cytotoxic profile. This foundational step ensures that any observed anti-inflammatory effects are not simply a consequence of cell death. We will detail two widely accepted methods for assessing cell viability: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
The Rationale for Cell Line Selection: RAW 264.7 Macrophages
For investigating anti-inflammatory potential, the murine macrophage cell line, RAW 264.7, is an excellent and widely used model.[7][8][9] Macrophages are key players in the inflammatory response.[8] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory state by producing a host of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][10] The ability of these cells to be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes further enhances their utility as a screening platform.[9][10]
Protocol 1: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability based on mitochondrial function.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (1 x 10⁴ cells/well) in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridyl propenol derivatives in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[13] The incubation time should be kept consistent across experiments.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
Table 1: Representative Data for MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 1.18 | 94.4% |
| 50 | 0.95 | 76.0% |
| 100 | 0.45 | 36.0% |
Protocol 2: LDH Cytotoxicity Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. This assay is a reliable indicator of compromised cell membrane integrity and cytotoxicity.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the proper controls as outlined in Table 2.
-
Prepare Controls:
-
Spontaneous LDH Release (Low Control): Untreated cells.
-
Maximum LDH Release (High Control): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).[15]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add LDH Reaction Mix: Prepare the LDH reaction mix according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[16] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Table 2: Controls for LDH Cytotoxicity Assay
| Control | Purpose |
| Untreated Cells | Measures spontaneous LDH release from healthy cells. |
| Maximum Release | Represents 100% cytotoxicity by lysing all cells. |
| Vehicle Control | Assesses the effect of the compound's solvent on cytotoxicity. |
| Medium Background | Corrects for any LDH present in the culture medium. |
Part 2: Functional Assessment - Anti-inflammatory Activity
Compounds that are found to be non-toxic at reasonable concentrations can then be advanced to functional assays to evaluate their anti-inflammatory properties. This involves stimulating RAW 264.7 macrophages with LPS to induce an inflammatory response and then measuring the ability of the pyridyl propenol derivatives to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6.
Protocol 3: TNF-α and IL-6 Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in cell culture supernatants.[17][18] A sandwich ELISA format is typically used for this purpose.
Caption: General workflow for cytokine quantification by ELISA.
Experimental Protocol: TNF-α and IL-6 ELISA
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL in 500 µL of complete DMEM and allow them to adhere overnight. The next day, pre-treat the cells with various non-toxic concentrations of the pyridyl propenol derivatives for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce cytokine production. Include unstimulated controls.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and collect the cell culture supernatants. Samples can be stored at -80°C if not used immediately.[19]
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol for the specific ELISA kit being used.[20][21][22] This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.[23]
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.[22] Use the standard curve to determine the concentration of TNF-α and IL-6 in the experimental samples. Calculate the percentage of inhibition of cytokine production for each compound concentration.
Table 3: Representative Data for TNF-α Inhibition
| Compound Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (LPS only) | 1250 | 0% |
| 1 | 980 | 21.6% |
| 10 | 550 | 56.0% |
| 50 | 150 | 88.0% |
Part 3: Mechanistic Insights - Signaling Pathway Analysis
For compounds that demonstrate significant anti-inflammatory activity, the next logical step is to investigate their mechanism of action. The NF-κB and MAPK signaling pathways are central regulators of inflammation and are frequently targeted by anti-inflammatory drugs.[5][6][24]
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in the inflammatory response.[5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[5][25]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Methods for Assessing NF-κB Pathway Modulation:
-
Western Blotting: Analyze the phosphorylation of IκBα and p65, as well as the degradation of IκBα in cell lysates.
-
Immunofluorescence Microscopy: Visualize the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Reporter Gene Assays: Use a luciferase reporter construct under the control of an NF-κB response element to quantify NF-κB transcriptional activity.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38 and JNK, are also key players in the inflammatory response.[24][26] They are activated by various stimuli, including LPS, and regulate the expression of inflammatory genes.[26]
Methods for Assessing MAPK Pathway Modulation:
-
Western Blotting: Detect the phosphorylation status of key MAPK proteins such as p38 and JNK using phospho-specific antibodies.
-
Multiplex Assays: Utilize platforms like Luminex to simultaneously measure the phosphorylation of multiple MAPK pathway components.
Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust and systematic approach for the initial characterization of pyridyl propenol derivatives. By progressing through a tiered workflow of cytotoxicity, anti-inflammatory, and mechanistic assays, researchers can efficiently identify promising lead compounds for further development. The insights gained from these in vitro studies are crucial for guiding medicinal chemistry efforts to optimize compound potency and selectivity, ultimately paving the way for the development of novel anti-inflammatory therapeutics.
References
- Elabscience. High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. [Link]
- Detailed Explanation. MTT assay - Protocol, principle and troubleshooting. YouTube, 24 June 2024. [Link]
- Biomedica. Human IL-6 ELISA. [Link]
- CLYTE Technologies.
- AdviSains. Human IL-6 ELISA Kit ab178013. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 1 May 2013. [Link]
- Kamiya Biomedical Company. Human Interleukin 6 (IL-6) ELISA. [Link]
- BIOO Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
- Cytion. RAW 264.7 Cell Line in Macrophage and Immunology Research. [Link]
- National Center for Biotechnology Information. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]
- ResearchGate.
- Cytion. RAW 264.7 Cell Line in Macrophage and Immunology Research. [Link]
- National Institutes of Health. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. 11 June 2018. [Link]
- InvivoGen. RAW 264.7 macrophage cell lines. [Link]
- PubMed. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. [Link]
- PubMed. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding. [Link]
- National Center for Biotechnology Information.
- PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]
- National Center for Biotechnology Information. Enzyme-Linked Immunosorbent Assay (ELISA)
- MDPI.
- PubMed.
- MDPI.
- National Institutes of Health.
- PubMed.
- National Center for Biotechnology Information.
- PubMed. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. 1 February 2021. [Link]
- National Center for Biotechnology Information. Natural products targeting the MAPK-signaling pathway in cancer: overview. 9 January 2024. [Link]
- National Institutes of Health. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. 7 April 2025. [Link]
Sources
- 1. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 8. atcc.org [atcc.org]
- 9. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 10. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. bmgrp.com [bmgrp.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. fn-test.com [fn-test.com]
- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Binding Affinity Studies of 3-(3-Pyridyl)-2-propen-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Interactions of a Novel Pyridinyl Compound
3-(3-Pyridyl)-2-propen-1-ol is a small molecule featuring a pyridine ring, a common moiety in pharmacologically active compounds. Its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands suggests its potential as a modulator of this important class of ligand-gated ion channels.[1][2][3] nAChRs are implicated in a wide range of physiological and pathological processes, including cognitive function, inflammation, and addiction, making them a critical target for drug discovery.[1][2][3]
This document provides a comprehensive guide for researchers interested in characterizing the binding affinity of this compound. We will delve into the theoretical underpinnings and practical execution of two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods offer complementary insights into the thermodynamics and kinetics of molecular interactions, providing a robust foundation for understanding the compound's mechanism of action and for driving structure-activity relationship (SAR) studies.
Rationale for Target Selection: Nicotinic Acetylcholine Receptors (nAChRs)
The pyridine scaffold is a key pharmacophore in numerous compounds that target nAChRs.[1][3] These receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[4] The diversity of nAChR subtypes, arising from different combinations of α and β subunits, presents an opportunity for the development of selective ligands with improved therapeutic profiles.[1][2] Given the structural features of this compound, we hypothesize that it may interact with one or more nAChR subtypes. The following protocols are designed to test this hypothesis by quantifying the binding affinity of the compound to a selected nAChR subtype, for instance, the α4β2 or α7 subtypes, which are prominent in the central nervous system.[1][2]
I. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5][6] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[5][7] This technique provides valuable information on the association rate (k_a), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_).[5][8]
Experimental Workflow for SPR
Caption: Workflow for SPR-based binding affinity analysis.
Detailed Protocol for SPR Analysis
A. Materials and Reagents:
-
Receptor: Purified human nAChR protein (e.g., α4β2 subtype).
-
Compound: this compound, >95% purity.
-
SPR Instrument: e.g., Biacore T200 (Cytiva).[9]
-
Sensor Chip: CM5 sensor chip (for amine coupling).
-
Immobilization Buffers: 10 mM Sodium acetate, pH 4.0, 4.5, 5.0.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Compound Dilution: Running buffer with a final DMSO concentration of ≤ 1%.
B. Experimental Procedure:
-
Sensor Chip Preparation and Receptor Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare the nAChR protein at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer at the optimal pH (determined through a pH scouting experiment).
-
Inject the receptor solution over the activated surface to achieve the desired immobilization level (typically 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without receptor immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range would be 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all samples and the running buffer.
-
Inject the compound solutions over the receptor and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds) followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each compound injection, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer, optimized to not denature the immobilized receptor).
-
C. Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
-
Data Fitting: Analyze the sensorgrams using the SPR instrument's software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). The K_D_ is calculated as k_d_ / k_a_.
Expected Data Presentation
| Parameter | Value |
| Association Rate (k_a_) (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| Dissociation Rate (k_d_) (s⁻¹) | 3.0 x 10⁻³ |
| Equilibrium Dissociation Constant (K_D_) (nM) | 20 |
II. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10][11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][12] This information is crucial for understanding the driving forces behind the binding interaction.
Experimental Workflow for ITC
Caption: Workflow for ITC-based thermodynamic analysis.
Detailed Protocol for ITC Analysis
A. Materials and Reagents:
-
Receptor: Purified human nAChR protein (e.g., α4β2 subtype), highly concentrated (e.g., 10-50 µM).
-
Compound: this compound, >95% purity.
-
ITC Instrument: e.g., MicroCal PEAQ-ITC (Malvern Panalytical).
-
Dialysis Buffer: The same buffer used for the final purification step of the receptor (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
Compound Solution: Dissolve this compound in the dialysis buffer to a concentration 10-20 times that of the receptor. Ensure the final DMSO concentration is identical in both the receptor and compound solutions to minimize heat of dilution effects.
B. Experimental Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the receptor protein against the chosen buffer to ensure buffer matching.
-
Prepare the compound solution in the final dialysis buffer.
-
Degas both the receptor and compound solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the receptor solution into the sample cell and the compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by titrating the compound solution into the buffer alone to determine the heat of dilution.
-
C. Data Analysis:
-
Data Integration: Integrate the raw data peaks to obtain the heat change for each injection.
-
Heat of Dilution Subtraction: Subtract the heat of dilution from the binding data.
-
Data Fitting: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) using the ITC analysis software to determine the binding affinity (K_D_), stoichiometry (n), and enthalpy of binding (ΔH).
-
Thermodynamic Calculation: The change in entropy (ΔS) can be calculated using the following equation: ΔG = ΔH - TΔS, where ΔG = -RTln(K_A_) and K_A_ = 1/K_D_.
Expected Data Presentation
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Binding Affinity (K_D_) (nM) | 25 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 |
| Entropy (ΔS) (cal/mol·K) | 7.2 |
III. Radioligand Binding Assay for High-Throughput Screening and Affinity Determination
Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions.[13][14] They are particularly useful for high-throughput screening of compound libraries and for determining the affinity of unlabeled compounds through competition assays.[13][15]
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol for Radioligand Competition Binding Assay
A. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human nAChR subtype of interest (e.g., α4β2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, e.g., [³H]-Epibatidine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., nicotine or cytisine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail and Counter.
B. Experimental Procedure:
-
Membrane Preparation:
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[16]
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its K_D_ value).
-
A serial dilution of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Membrane preparation (e.g., 20-50 µg of protein).
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of the unlabeled control ligand.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[16]
-
-
Separation and Counting:
C. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding and the binding in the presence of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).
-
Calculate K_i_: Convert the IC₅₀ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_D_), where [L] is the concentration of the radioligand and K_D_ is its equilibrium dissociation constant.
Expected Data Presentation
| Parameter | Value |
| IC₅₀ (nM) | 50 |
| K_i_ (nM) | 35 |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive characterization of the binding affinity of this compound for its putative target, the nicotinic acetylcholine receptors. By employing a combination of SPR for kinetic analysis, ITC for thermodynamic profiling, and radioligand binding assays for affinity determination, researchers can gain deep insights into the molecular interactions of this novel compound. The data generated from these studies will be instrumental in validating the target engagement, elucidating the mechanism of action, and guiding future drug development efforts.
References
- Isothermal titration calorimetry in drug discovery. PubMed.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC - PubMed Central.
- Selective alpha7 nicotinic acetylcholine receptor ligands. PubMed.
- Biacore SPR for small-molecule discovery. Cytiva Life Sciences.
- Nicotinic acetylcholine receptor ligands; a p
- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed.
- Radioligand Binding Assay. Gifford Bioscience.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- Saturation Radioligand Binding Assays. Alfa Cytology.
- Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390. Benchchem.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Radioligand binding methods: practical guide and tips. PubMed.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Massachusetts Biotechnology Council.
- Nicotinic acetylcholine receptor. Wikipedia.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
- A beginner's guide to surface plasmon resonance. Portland Press.
Sources
- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. portlandpress.com [portlandpress.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. massbio.org [massbio.org]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for (E)-3-(pyridin-3-yl)prop-2-en-1-ol: A Comprehensive Guide to Handling and Storage
These application notes provide a detailed guide for the safe handling, storage, and use of (E)-3-(pyridin-3-yl)prop-2-en-1-ol, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals. By synthesizing established best practices for both allylic alcohols and pyridine-containing compounds, this guide aims to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Identification and Properties
(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a bifunctional molecule featuring a pyridine ring and an allylic alcohol moiety. This unique structure informs its chemical reactivity and dictates the necessary precautions for its handling and storage.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(pyridin-3-yl)prop-2-en-1-ol | [1] |
| CAS Number | 120277-39-6 | [2] |
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | [2] |
Hazard Assessment and Personal Protective Equipment (PPE)
Potential Hazards:
-
Toxicity: Allyl alcohol is known to be highly toxic.[3][4] Pyridine and its derivatives can also be harmful if inhaled, ingested, or in contact with skin.[5]
-
Flammability: Allyl alcohol is a flammable liquid.[4] Pyridine is also highly flammable.[6]
-
Irritation: Allylic alcohols can be lachrymators and cause severe irritation to the eyes, skin, and respiratory tract.[3][4] Pyridine can also cause skin and eye irritation.[5]
-
Reactivity: Allylic alcohols can undergo polymerization, especially when exposed to strong acids or radical initiators.[7] They are also reactive in the presence of oxidizing agents.[8] Pyridine is incompatible with strong acids and oxidizing agents.[9]
Recommended Personal Protective Equipment (PPE):
A multi-layered PPE strategy is essential to mitigate the identified risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[3][10] | Provides resistance to both pyridine and allylic alcohols. |
| Eye Protection | Chemical splash goggles. | Protects against splashes of the compound or its solutions. |
| Skin and Body Protection | Flame-retardant lab coat. | Protects against accidental skin contact and provides a barrier in case of fire. |
| Respiratory Protection | Use in a certified chemical fume hood.[5] | Prevents inhalation of potentially harmful vapors. |
Storage Protocols
Proper storage is critical to maintain the purity and stability of (E)-3-(pyridin-3-yl)prop-2-en-1-ol and to ensure a safe laboratory environment.
Short-Term Storage (Up to 1 week)
For immediate use, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and well-ventilated area. The temperature should be maintained between 2-8°C.
Long-Term Storage (Greater than 1 week)
For long-term storage, the following conditions are recommended:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture absorption.
-
Container: Use an amber glass vial with a tightly sealed cap to protect from light.
-
Location: Store in a designated, well-ventilated, and explosion-proof cabinet for flammable and toxic materials.[8] The storage area should be away from heat sources, ignition sources, and incompatible materials.[10][11]
Incompatible Materials:
-
Strong Oxidizing Agents
-
Strong Acids
-
Alkali Metals
-
Radical Initiators
Handling Protocols
Adherence to strict handling protocols is paramount to prevent exposure and maintain the integrity of the compound.
General Handling
-
All handling of (E)-3-(pyridin-3-yl)prop-2-en-1-ol, both in solid and solution form, must be conducted in a certified chemical fume hood.[5]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.[10]
-
Use non-sparking tools and explosion-proof equipment.[8][12]
-
Ground all containers and transfer equipment to prevent static discharge.[12]
-
Ensure an eyewash station and safety shower are readily accessible.
Solution Preparation Protocol
-
Equilibration: Allow the container of (E)-3-(pyridin-3-yl)prop-2-en-1-ol to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, quickly and accurately weigh the desired amount of the solid compound into a clean, dry container.
-
Dissolution: Add the appropriate solvent (e.g., anhydrous DMSO, DMF, or ethanol) to the solid and mix gently until fully dissolved. For sensitive applications, use freshly distilled or anhydrous solvents.
-
Storage of Solutions: If not for immediate use, store solutions in tightly sealed vials at -20°C under an inert atmosphere. It is highly recommended to prepare solutions fresh for each experiment to avoid potential degradation.
Spill and Waste Management
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[10] Collect the absorbed material into a sealed container for proper disposal.
-
Large Spills: Contain the spill using a dike or other appropriate barrier. Use a vapor-suppressing foam to reduce vapors. Contact your institution's environmental health and safety department immediately.
Waste Disposal
Dispose of (E)-3-(pyridin-3-yl)prop-2-en-1-ol and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not pour down the drain.
Visualized Workflows and Pathways
Handling and Storage Workflow
Caption: Workflow for handling and storage of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
Potential Degradation Pathways
Caption: Potential degradation pathways for (E)-3-(pyridin-3-yl)prop-2-en-1-ol.
References
- SLT. (2025, July 24). Why Allylic Alcohol Is Stable.
- EBSCO. Allylic Alcohols | Research Starters.
- SLT. (2025, August 6). Why Allylic Alcohol Is Stable.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ResearchGate. Comparative reactivity of allylic alcohols.
- PubChem. Pyridine.
- Sciencemadness Wiki. (2022, November 30). Pyridine.
- Nanjing Chemical Material Corp. Learn About the Application and Storage of Allyl Alcohol.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Pearson. Reactions at the Allylic Position: Videos & Practice Problems.
- Sciencemadness Wiki. (2022, September 15). Allyl alcohol.
- Chemwin. Specification for storage and transportation of allyl alcohol.
- Wikipedia. Epoxidation of allylic alcohols.
- SLT. (2025, July 15). How to Form Allylic Alcohol.
- Organic Chemistry Portal. Allyl Ethers - Protecting Groups.
- PubMed. (1999, May 27). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases.
- SD Fine-Chem. PYRIDINE.
- Scribd. Allyl Alcohol Conformational Stability.
- CP Lab Safety. (E)-3-(Pyridin-3-yl)prop-2-en-1-ol, min 95%, 1 gram.
- MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095.
- Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- NIH. (2011). (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E, 67(Pt 12), o2789.
- NIH. (2007). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 189(15), 5469–5475.
- PubMed. (2010, July). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-40.
Sources
- 1. (E)-3-(Pyridin-3-yl)prop-2-en-1-ol | 120277-39-6 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 4. sltchemicals.com [sltchemicals.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 7. sltchemicals.com [sltchemicals.com]
- 8. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 9. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. jubilantingrevia.com [jubilantingrevia.com]
The Versatile Reagent: Application Notes and Protocols for 3-(3-Pyridyl)-2-propen-1-OL in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of nitrogen-containing heterocycles is paramount for the development of novel pharmaceuticals and functional materials. Among these, the pyridine motif holds a prominent position due to its prevalence in a vast array of bioactive molecules. 3-(3-Pyridyl)-2-propen-1-OL, a bifunctional molecule featuring both a nucleophilic allylic alcohol and a coordinating pyridyl group, has emerged as a versatile building block, offering multiple avenues for molecular elaboration. This guide provides an in-depth exploration of its synthetic utility, complete with detailed application notes and actionable protocols.
Introduction: Unveiling the Synthetic Potential
This compound, with its unique electronic and structural features, serves as a linchpin for a variety of chemical transformations. The allylic alcohol moiety is a gateway to reactions such as oxidation, reduction, epoxidation, and crucially, allylic substitution. Simultaneously, the pyridine ring can act as a ligand for transition metals, a directing group for C-H activation, or a basic handle to influence reaction pathways. This duality makes it a reagent of considerable interest for the construction of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Appearance | Off-white to yellow solid | Commercial supplier data |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | General knowledge |
Core Applications and Synthetic Strategies
The strategic utility of this compound can be broadly categorized into several key areas of organic synthesis.
Precursor to Substituted Pyridines
One of the most powerful applications of this reagent is in the construction of more complex substituted pyridines. The allylic alcohol can be transformed into a variety of functional groups, which can then be elaborated upon. A particularly elegant approach involves a one-pot synthesis of polysubstituted pyridines.
Application Note: The ruthenium-catalyzed isomerization of the allylic alcohol to the corresponding enol, followed by condensation with a nitrogen source and another carbonyl compound, provides a convergent and atom-economical route to highly substituted pyridines. This strategy is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for screening.
Diagram 1: Proposed Ruthenium-Catalyzed Synthesis of Substituted Pyridines
Caption: Ruthenium-catalyzed one-pot synthesis of pyridines.
Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a cornerstone of modern C-C, C-N, and C-O bond formation.[1] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of nucleophiles at the allylic position. The pyridine moiety can influence the regioselectivity and stereoselectivity of the nucleophilic attack by coordinating to the palladium catalyst.
Application Note: The choice of activating group for the hydroxyl moiety (e.g., acetate, carbonate) and the phosphine ligand on the palladium catalyst are critical for controlling the outcome of the reaction. "Soft" nucleophiles, such as malonates and amines, are particularly effective in this transformation. This reaction provides a direct route to valuable intermediates for pharmaceutical synthesis.
Diagram 2: The Catalytic Cycle of the Tsuji-Trost Reaction
Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.
Asymmetric Epoxidation
The synthesis of chiral epoxides is of great importance in the pharmaceutical industry, as they are versatile intermediates for the synthesis of enantiomerically pure drugs. The allylic alcohol functionality of this compound makes it an ideal substrate for directed epoxidation reactions, such as the Sharpless asymmetric epoxidation.
Application Note: The Sharpless epoxidation allows for the stereoselective synthesis of either enantiomer of the corresponding epoxide by selecting the appropriate chiral tartrate ligand. The resulting pyridyl-substituted epoxide is a valuable building block for the synthesis of chiral amino alcohols and other complex molecules.
Diagram 3: Sharpless Asymmetric Epoxidation Workflow
Caption: Workflow for Sharpless asymmetric epoxidation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(3-Pyridyl)-2-propenal (Oxidation of this compound)
This protocol describes the oxidation of the allylic alcohol to the corresponding α,β-unsaturated aldehyde, a key intermediate for various subsequent transformations.
Materials:
-
This compound (1.0 eq)
-
Manganese(IV) oxide (MnO₂, activated) (10 eq)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a stirred solution of this compound in dichloromethane (0.1 M), add activated manganese(IV) oxide.
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion (typically 2-4 hours), filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 3-(3-Pyridyl)-2-propenal as a pale yellow solid.
Expected Yield: >90%
Causality: Activated MnO₂ is a mild and selective oxidizing agent for allylic alcohols, minimizing over-oxidation to the carboxylic acid. The reaction is heterogeneous, necessitating efficient stirring and filtration for product isolation.
Protocol 2: Palladium-Catalyzed Allylic Amination with Morpholine
This protocol details a typical Tsuji-Trost reaction for the synthesis of an allylic amine.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Acetylation of the alcohol: To a solution of this compound in THF, add a catalytic amount of pyridine followed by acetic anhydride. Stir at room temperature for 1 hour or until TLC analysis indicates complete conversion to the acetate. This solution can be used directly in the next step.
-
In a separate flask, purge a mixture of Pd₂(dba)₃ and dppp in anhydrous THF with argon for 15 minutes.
-
To the catalyst mixture, add the solution of 3-(3-pyridyl)allyl acetate from step 1, followed by morpholine and potassium carbonate.
-
Heat the reaction mixture to reflux under an argon atmosphere. Monitor the reaction by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired allylic amine.
Causality: The in situ formation of the allylic acetate provides a better leaving group for the oxidative addition to the Pd(0) catalyst. The phosphine ligand (dppp) stabilizes the palladium catalyst and influences its reactivity. Potassium carbonate acts as a base to deprotonate the morpholine and facilitate the nucleophilic attack.
Conclusion and Future Outlook
This compound is a reagent with significant untapped potential. Its bifunctional nature allows for a diverse range of synthetic transformations, making it a valuable tool for the construction of complex molecules, particularly in the realm of medicinal chemistry. The protocols provided herein serve as a starting point for the exploration of its reactivity. Future research will undoubtedly uncover new catalytic systems and reaction cascades that further expand the synthetic utility of this versatile building block, leading to the development of novel therapeutic agents and functional materials.
References
- PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information.
- Tsuji, J. Palladium-catalyzed reactions of allylic compounds. Accounts of Chemical Research, 1969, 2(5), 144-152.
- Trost, B. M. The atom economy--a search for synthetic efficiency. Science, 1991, 254(5037), 1471-1477.
- Sharpless, K. B., et al. On the mechanism of the osmium-catalyzed asymmetric dihydroxylation of olefins. Journal of the American Chemical Society, 1992, 114(19), 7548-7550.
- Trost, B. M. Palladium-catalyzed allylic alkylation. Accounts of Chemical Research, 1980, 13(11), 385-393.
Sources
Application Notes and Protocols for the Evaluation of 3-(3-Pyridyl)-2-propen-1-OL in Smoking Cessation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Nicotinic Acetylcholine Receptor Modulation
Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects through its interaction with nicotinic acetylcholine receptors (nAChRs) in the central nervous system. The development of novel pharmacotherapies for smoking cessation remains a critical area of research, with a focus on identifying compounds that can modulate nAChR activity to alleviate withdrawal symptoms and reduce the rewarding effects of nicotine. 3-(3-Pyridyl)-2-propen-1-OL emerges as a promising, yet underexplored, chemical entity in this endeavor. Its structural similarity to nicotine suggests a potential interaction with nAChRs. Preliminary data indicates a low affinity for these receptors, positioning it as a valuable lead compound for chemical modification to enhance potency and selectivity, potentially leading to a new class of smoking cessation aids.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound and its analogs. The protocols herein are designed to be self-validating, offering a systematic approach to characterize the compound's synthesis, in vitro pharmacology, and in vivo efficacy in established models of nicotine dependence.
Part 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis is the foundational step in the evaluation of any novel compound. The proposed synthesis of this compound is a two-step process involving a Claisen-Schmidt condensation followed by a selective reduction.
Protocol 1: Synthesis of (E)-3-(3-Pyridyl)-2-propen-1-one
The Claisen-Schmidt condensation provides an efficient method for the formation of the α,β-unsaturated ketone intermediate.[1][2]
Materials:
-
3-Pyridinecarboxaldehyde
-
Acetone
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and acetone (1.5 equivalents) in ethanol.
-
Cool the mixture in an ice bath and slowly add 10% aqueous NaOH (2 equivalents) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting precipitate, (E)-3-(3-Pyridyl)-2-propen-1-one, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reduction to this compound
Selective reduction of the ketone to the corresponding alcohol yields the final product.
Materials:
-
(E)-3-(3-Pyridyl)-2-propen-1-one
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend (E)-3-(3-Pyridyl)-2-propen-1-one (1 equivalent) in methanol in a round-bottom flask and cool in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel.
Part 2: In Vitro Pharmacological Evaluation
The initial in vitro assessment is crucial to determine the compound's interaction with the primary biological target, the nAChRs, and to evaluate its general cytotoxicity.
Protocol 3: Nicotinic Acetylcholine Receptor Binding Assay
This competitive radioligand binding assay will determine the affinity of this compound for specific nAChR subtypes, such as the high-affinity α4β2 subtype, which is central to nicotine addiction.
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., HEK293 cells stably expressing human α4β2 nAChRs)
-
Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine)
-
Unlabeled competitor (e.g., nicotine) for defining non-specific binding
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled competitor).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 4: Cell-Based Functional Assay for nAChR Activity
This assay will determine whether this compound acts as an agonist, antagonist, or partial agonist at nAChRs. A common method involves measuring changes in intracellular calcium or membrane potential.[3]
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Nicotine (as a reference agonist)
-
Mecamylamine (as a reference antagonist)
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the fluorescent indicator dye according to the manufacturer's instructions.
-
Agonist Mode: Add varying concentrations of this compound to the cells and measure the change in fluorescence over time. Compare the response to that induced by nicotine.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a defined period, then stimulate with a fixed concentration of nicotine (e.g., its EC₅₀). Measure the inhibition of the nicotine-induced fluorescence signal.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
Protocol 5: In Vitro Cytotoxicity Assay
An initial assessment of cytotoxicity is essential to ensure that any observed effects in subsequent assays are not due to general cell toxicity. The MTT assay is a widely used colorimetric method for this purpose.[4]
Materials:
-
A relevant cell line (e.g., HEK293 or a neuronal cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (50% cytotoxic concentration).
Part 3: In Vivo Evaluation in Rodent Models of Nicotine Dependence
Animal models are indispensable for evaluating the potential therapeutic efficacy of a smoking cessation candidate.[5]
Protocol 6: Nicotine Self-Administration in Rats
This operant conditioning model assesses the reinforcing properties of nicotine and the ability of a test compound to reduce nicotine intake.[2]
Animals:
-
Male Sprague-Dawley rats with indwelling intravenous catheters.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
Procedure:
-
Acquisition: Allow rats to self-administer nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1) during daily 2-hour sessions. An active lever press results in a nicotine infusion and presentation of a cue light, while an inactive lever press has no consequence.
-
Treatment: Once stable responding is established, pre-treat the rats with various doses of this compound or vehicle prior to the self-administration session.
-
Data Analysis: Record the number of active and inactive lever presses and the total nicotine intake. A significant reduction in active lever pressing and nicotine intake following treatment with this compound, without a corresponding decrease in inactive lever pressing (to control for general motor impairment), would indicate a potential therapeutic effect.
Protocol 7: Conditioned Place Preference (CPP) for Nicotine
CPP is used to evaluate the rewarding effects of nicotine. A test compound's ability to block the acquisition or expression of nicotine-induced CPP suggests it may reduce nicotine's rewarding properties.
Animals:
-
Male C57BL/6J mice.
Apparatus:
-
A two-compartment CPP box with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Day 1): Allow mice to freely explore both compartments of the apparatus for 15 minutes to determine baseline preference.
-
Conditioning (Days 2-5): On alternate days, administer nicotine (e.g., 0.5 mg/kg, s.c.) and confine the mouse to one compartment for 30 minutes. On the other days, administer saline and confine the mouse to the opposite compartment.
-
Treatment (to block acquisition): Administer this compound prior to nicotine injections during the conditioning phase.
-
Test (Day 6): Place the mice in the apparatus with free access to both compartments for 15 minutes and record the time spent in each.
-
Data Analysis: A significant increase in time spent in the nicotine-paired compartment in the control group indicates a CPP. A reduction or absence of this preference in the group treated with this compound suggests it blocks the rewarding effects of nicotine.
Protocol 8: Assessment of Nicotine Withdrawal Symptoms
This protocol evaluates the ability of this compound to alleviate the physical and affective signs of nicotine withdrawal.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Induction of Dependence: Make mice nicotine-dependent by continuous infusion of nicotine via osmotic minipumps for 7-14 days.
-
Precipitated Withdrawal: After the infusion period, precipitate withdrawal by administering a nicotinic antagonist, such as mecamylamine.
-
Treatment: Administer this compound prior to the mecamylamine challenge.
-
Behavioral Assessment: Observe and score somatic signs of withdrawal (e.g., paw tremors, head shakes, scratching) for a 30-minute period.[6] Affective signs, such as anxiety-like behavior, can be assessed using tests like the elevated plus-maze.
-
Data Analysis: A significant reduction in the withdrawal score in the group treated with this compound compared to the vehicle-treated group indicates potential for alleviating withdrawal symptoms.
Part 4: Preclinical Safety and Pharmacokinetics
Prior to human clinical trials, a thorough evaluation of the compound's safety profile and pharmacokinetic properties is essential.
Protocol 9: In Vitro Metabolic Stability
This assay provides an early indication of how the compound will be metabolized in the body.
Materials:
-
Rat or human liver microsomes
-
NADPH regenerating system
-
This compound
-
LC-MS/MS system
Procedure:
-
Incubate this compound at a fixed concentration with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 10: Pharmacokinetic Study in Rats
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.
Animals:
-
Male Sprague-Dawley rats with jugular vein cannulas.
Procedure:
-
Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood samples to obtain plasma.
-
Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%).
Protocol 11: Acute Oral Toxicity Study
This study provides information on the potential adverse effects of a single high dose of the compound. This protocol is based on OECD Guideline 420.[3]
Animals:
-
Female Sprague-Dawley rats.
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound. A limit test can be performed starting at a high dose (e.g., 2000 mg/kg).
-
Observe the animals closely for signs of toxicity and mortality for up to 14 days.
-
Record body weights and any clinical signs of toxicity.
-
At the end of the study, perform a gross necropsy on all animals.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | Hypothetical Value for this compound |
| nAChR Binding | Ki (α4β2) | 500 nM |
| Functional Assay | IC₅₀ (α4β2 Antagonist) | 1.2 µM |
| Cytotoxicity | CC₅₀ (HEK293) | > 50 µM |
| Metabolic Stability | In vitro t₁/₂ (rat liver microsomes) | 45 minutes |
| Pharmacokinetics | Oral Bioavailability (F%) in rats | 35% |
| t₁/₂ (IV) in rats | 2.5 hours | |
| Acute Toxicity | LD₅₀ (oral, rat) | > 2000 mg/kg |
Diagrams
Caption: Preclinical evaluation workflow for this compound.
Caption: Hypothesized mechanism of action for this compound.
References
- National Institute on Drug Abuse. (2002). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience.
- Cunningham, C. L., Gremel, C. M., & Groblewski, P. A. (2006). Drug-induced conditioned place preference and aversion in mice.
- Kassner, M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(1), 68-76.
- Rahman, A. F. M. M., et al. (2012). An efficient and easy procedure to synthesize the pyridinyl analogues of dibenzylideneacetone (pyr-dba) via an improved Claisen-Schmidt condensation. Organic & Biomolecular Chemistry, 10(6), 1239-1245.
- Lee, B., et al. (2024). Behavioral characterization of early nicotine withdrawal in the mouse: a potential model of acute dependence. Journal of Biomedical Science, 31(1), 22.
- Gregg, H. R., et al. (2022). Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats. Psychopharmacology, 239(7), 2217-2228.
- OECD. (1987). Test No. 401: Acute Oral Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4.
- Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095.
- U.S. Food and Drug Administration. (n.d.). Chapter IV.C. Short-Term Tests for Oral Toxicity. In Toxicology Principles for the Safety Assessment of Food Ingredients.
- Bienta. (n.d.). Acute toxicity study in rodents.
- Dail, E. A., et al. (2020). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Journal of Medical Chemical, Biological, and Radiological Defense, 18, 1-13.
- Kim, H. S., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences, kfae017.
- Eckhardt, M., et al. (1995). Pharmacokinetics and metabolism of HOE 077. Preclinical studies. Arzneimittelforschung, 45(10), 1057-1065.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
- Gaim-Marsoner, C., et al. (2017). Nicotine Population Pharmacokinetics in Healthy Adult Smokers: A Retrospective Analysis. Clinical Pharmacokinetics, 56(10), 1205-1218.
- Le Foll, B., et al. (2019). Randomized Clinical Trials Investigating Innovative Interventions for Smoking Cessation in the Last Decade. In Handbook of Experimental Pharmacology. Springer, Cham.
- Washington State University. (n.d.). Novel agents for smoking and tobacco cessation.
- Gentry, C. L., & Lukas, R. J. (2019). New Biological Insights into Smoking Cessation. In The Biology of Nicotine Dependence. Springer, Cham.
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79-115.
- Claisen, L., & Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459-1461.
- Journal of Medical Pharmaceutical and Allied Sciences. (2016). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Journal of Medical Pharmaceutical and Allied Sciences, 5(5), 225-232.
- Royal Society of Chemistry. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Industrial Chemicals. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Journal of the Chemical Society, Perkin Transactions 1. (1986). Synthesis of 2-substituted 4-pyridylpropionates. Part 1. Claisen condensation approach. Journal of the Chemical Society, Perkin Transactions 1, 1435-1441.
- PubMed. (1993). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 23(8), 853-861.
- PubMed. (2000).
- PubMed Central. (2024). Behavioral and Pharmacokinetic Assessment of Nicotine e-Cigarette Inhalation in Female Rats. Nicotine & Tobacco Research, ntad193.
- PubMed Central. (2025). Physiologically Based Pharmacokinetic Modeling to Predict Nicotine Pharmacokinetics of Nicotine Pouches Under Naturalistic Use Conditions. Clinical Pharmacology & Therapeutics.
- ResearchGate. (2023). Toxicodynamic parameters for nicotine.
- OAText. (2018). Nicotine degradation in smokers: will a new and potent enzymatic approach work where nicotine vaccines have failed?. Journal of Addiction and Therapy, 2(1), 001-006.
- RBM. (1998).
- National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
- ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of the pyridinyl analogues of dibenzylideneacetone (pyr-dba) via an improved Claisen-Schmidt condensation, displaying diverse biological activities as curcumin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. dep.nj.gov [dep.nj.gov]
- 6. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pyridyl Propenols in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Ascendancy of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold."[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its versatile nature.[2] The unique electronic properties, metabolic stability, and capacity for hydrogen bonding make pyridine and its derivatives, such as pyridyl propenols, highly sought-after building blocks in drug design.[1][3] These compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] This guide provides an in-depth exploration of the application of pyridyl propenols, offering detailed protocols and the scientific rationale behind their synthesis and evaluation, tailored for researchers and drug development professionals.
Core Concept: The Pyridine Moiety as a Strategic Bioisostere
The strategic incorporation of a pyridine ring can significantly enhance the therapeutic potential of a molecule. Its weak basicity often improves water solubility, a crucial factor for drug formulation and bioavailability.[3] Furthermore, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4] This ability to modulate physicochemical properties and engage in key binding interactions makes the pyridine scaffold a powerful tool in the medicinal chemist's arsenal.[3][5]
Mechanism of Action Showcase: Targeting Kinase Signaling in Oncology
Pyridyl-containing compounds are frequently designed as kinase inhibitors, a major class of targeted cancer therapies.[6][7] Kinases are enzymes that play a critical role in cell signaling pathways that control growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers. Pyridyl propenols and related structures can be engineered to bind to the ATP-binding site of specific kinases, competitively inhibiting their function and thereby blocking downstream signaling cascades that drive tumor growth.[8][9]
Certain pyridinyl propenone derivatives, which are structurally related to propenols, have shown anticancer activity by modulating key signaling pathways that regulate the cell cycle and apoptosis (programmed cell death).[10] For instance, many pyridine-based inhibitors target the hinge region of kinases, a flexible loop that connects the N- and C-lobes of the enzyme.[6] The 2-amino-pyridine moiety is a common feature in these inhibitors, forming crucial hydrogen bonds within this hinge region.[6]
Illustrative Signaling Pathway: PIM-1 Kinase Inhibition
The PIM-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers, including breast cancer, and is associated with poor prognosis.[11] It plays a role in cell survival and proliferation. Pyridine-based compounds have been successfully developed as potent PIM-1 inhibitors.[7][11]
Caption: PIM-1 kinase signaling pathway and the point of inhibition by a pyridyl propenol derivative.
Application Note 1: Synthesis of a Pyridyl Propenone (Chalcone) Derivative
The Claisen-Schmidt condensation is a reliable and common method for synthesizing pyridinyl propenones, which are the ketone analogs of pyridyl propenols and often serve as their synthetic precursors.[10] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (containing the pyridine ring) with a ketone.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of a pyridyl propenone derivative.
Protocol: Synthesis of (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one
This protocol describes a representative Claisen-Schmidt condensation.
Materials:
-
3-Pyridinecarboxaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2 equivalents) dropwise to the reaction mixture.
-
Causality Insight: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, forming an enolate which acts as the nucleophile. The dropwise addition controls the reaction rate and minimizes side reactions.
-
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). A precipitate (the product) may form during the reaction.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold deionized water. This precipitates the crude product and dilutes the base.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual NaOH and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Application Note 2: In Vitro Evaluation of Biological Activity
Once synthesized, the biological activity of the pyridyl propenol derivatives must be assessed. A common and crucial first step for potential anticancer agents is to determine their cytotoxicity against cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Dimethyl sulfoxide (DMSO).
-
Test compounds (pyridyl propenol derivatives) dissolved in DMSO.
-
96-well microplates, multichannel pipette, incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]
-
Trustworthiness Insight: This 24-hour period allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring consistent results.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (0.5 mg/mL) to each well. Incubate for another 4 hours.[12]
-
Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: IC₅₀ Values
Summarize the results in a table for clear comparison of compound potency.
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Py-Pro-01 | MCF-7 | 48 | 15.2 |
| Py-Pro-02 | MCF-7 | 48 | 5.8 |
| Py-Pro-01 | A549 | 48 | 22.1 |
| Py-Pro-02 | A549 | 48 | 9.3 |
| Doxorubicin | MCF-7 | 48 | 1.9 |
IC₅₀ values are representative and for illustrative purposes.
Advanced Insights: Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of a pyridyl propenol, researchers can identify which chemical features are essential for biological activity.[13][14][15] For instance, the position of the nitrogen in the pyridine ring, as well as the nature and position of substituents on both the pyridine and phenyl rings, can dramatically affect potency and selectivity.[2][13]
| Structural Modification on Pyridyl Propenol Scaffold | Effect on Kinase Inhibitory Activity (General Trend) | Rationale |
| Addition of electron-donating groups (-OCH₃, -OH) | Often enhances activity.[2] | Can increase hydrogen bonding potential or favorably alter the electronic properties of the aromatic system for better target engagement. |
| Addition of bulky groups | May decrease activity.[2] | Can cause steric hindrance, preventing the compound from fitting optimally into the target's binding pocket. |
| Varying the position of the pyridine nitrogen (2-, 3-, or 4-pyridyl) | Significant impact on activity and selectivity. | Alters the geometry and hydrogen bonding capabilities of the molecule, leading to different binding orientations and affinities for the target. |
| Halogen substitution (-Cl, -F) | Variable effects. | Can enhance binding through halogen bonds or alter metabolic stability and lipophilicity. However, it can also sometimes reduce activity.[2] |
Conclusion and Future Directions
Pyridyl propenols and their derivatives remain a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis and the tunable nature of the pyridine scaffold allow for extensive optimization to achieve potent and selective agents against a wide range of diseases, particularly cancer and inflammatory conditions.[16][4] Future research will likely focus on developing novel derivatives with improved pharmacokinetic profiles, exploring their potential in combination therapies, and identifying new biological targets to further expand their therapeutic applications.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridinyl Propenols.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Discovery and History of Pyridinyl Propanediol Compounds.
- Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063–1066.
- Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
- Tabata, N., Tomoda, H., & Omura, S. (1996). Chemical modification and structure-activity relationships of pyripyropenes. 1. Modification at the four hydroxyl groups. The Journal of Antibiotics, 49(11), 1133–1148.
- García-García, E., Ortíz-Pastrana, M. L., Soriano-Bazan, L. A., Castillo-Bocanegra, R., & Rivera, G. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4381.
- Kupcho, K. R., Haugbro, M., von der Heide, E. K., Kazi, A., Kumar, B., & Shokat, K. M. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(5), 780–785.
- ResearchGate. (n.d.). Structure–activity relationships.
- Das, S., Rahman, M., & Mondal, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1–25.
- Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- El-Miligy, M. M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 585.
- Abu-Taweel, G. M., Al-Masoudi, N. A., & Al-Zoubi, R. M. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1–18.
- El-Sayed, R. A., Ezzat, M. I., El-Gamal, M. I., Al-Said, M. S., Abdel-Aziz, M., & Youssef, M. M. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceutics, 15(6), 1735.
- Abdelgawad, M. A., El-Sayed, R. A., El-Gamal, M. I., Al-Said, M. S., Abdel-Aziz, M., & Youssef, M. M. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Journal of Medicinal Chemistry, 66(24), 16672–16692.
- ResearchGate. (n.d.). Process of in vitro evaluation for potential antiprotozoal activity.
- ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- Song, M. X., Wu, J., & Li, J. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 577.
- Cui, J. J., Shen, H., Lesyk, R., Sun, F., Jiang, J., Li, C., ... & Funk, L. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6333–6347.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical modification and structure-activity relationships of pyripyropenes. 1. Modification at the four hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
An In-Depth Guide to the Synthetic Utility of 3-(3-Pyridyl)-2-propen-1-ol in the Construction of Novel Heterocyclic Scaffolds
In the landscape of drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in natural products and their ability to engage with a wide array of biological targets.[1] Among these, structures incorporating a pyridine ring are of paramount importance. The unique electronic properties and hydrogen bonding capabilities of the pyridine nucleus make it a cornerstone in the design of therapeutic agents. This compound emerges as a highly valuable and versatile building block for the synthesis of complex, novel heterocycles. Its structure, analogous to cinnamyl alcohol, features multiple reactive centers: a nucleophilic/basic pyridine nitrogen, a reactive allylic alcohol moiety, and a conjugated π-system.[2][3] This unique combination allows for a diverse range of chemical transformations, making it an ideal starting material for constructing libraries of compounds for biological screening.
This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on modern, atom-economical methodologies. We will delve into transition-metal-catalyzed reactions and cycloaddition strategies, providing both the theoretical framework and detailed experimental protocols for researchers in organic synthesis and medicinal chemistry.
Strategic Overview: The Synthetic Potential of this compound
The strategic value of this compound lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity. The primary pathways for its utilization in heterocyclic synthesis are outlined below.
Caption: Key synthetic routes using this compound.
Application Note 1: Transition-Metal-Catalyzed Allylic Substitution
Expertise & Rationale: Directly using alcohols in substitution reactions is a cornerstone of green and atom-economical synthesis, as it avoids the pre-functionalization steps (e.g., conversion to halides or tosylates) and often generates water as the only byproduct. Transition metal catalysis, particularly with palladium, is exceptionally powerful for activating allylic alcohols.[4][5] The mechanism involves the in situ formation of a π-allylpalladium complex, which is a potent electrophile.[5][6] This approach allows for the stereospecific and regioselective formation of C-N, C-O, C-S, and C-C bonds under mild conditions, making it ideal for late-stage functionalization in complex molecule synthesis.
Workflow for Catalytic Allylic Substitution:
Caption: Generalized workflow for Pd-catalyzed allylic substitution.
Comparative Data for Allylic Amination: The choice of catalyst, ligand, and solvent system is critical for achieving high yields and selectivity. Below is a summary of typical conditions for the allylic amination of pyridyl propenol derivatives.
| Catalyst Precursor | Ligand | Nucleophile (Nu-H) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | PPh₃ | Morpholine | THF | 60 | >90 |
| Pd(OAc)₂ | dppf | Aniline | Dioxane | 80 | 85-95 |
| [Pd(allyl)Cl]₂ | Xantphos | Benzylamine | Toluene | 70 | >90 |
| Ni(COD)₂ | PCy₃ | Piperidine | DMF | 50 | 80-90 |
Protocol: Palladium-Catalyzed Allylic Amination with Morpholine
This protocol describes a reliable method for the synthesis of 4-(3-(3-pyridyl)allyl)morpholine, a scaffold of interest in medicinal chemistry.
Materials:
-
This compound (1.0 eq, 135.16 mg, 1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq, 22.9 mg, 0.025 mmol)
-
Triphenylphosphine (PPh₃) (0.1 eq, 26.2 mg, 0.1 mmol)
-
Morpholine (1.2 eq, 104.5 mg, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ and PPh₃.
-
Add 5 mL of anhydrous THF and stir for 10 minutes at room temperature until the catalyst system is dissolved and a color change is observed.
-
Add this compound to the flask, followed by the remaining 5 mL of THF.
-
Add morpholine dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60°C and maintain stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Rationale for Choices:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source, and PPh₃ is a common, effective phosphine ligand that stabilizes the catalytic species.
-
Solvent: THF is an excellent solvent for this transformation, as it solubilizes both the polar starting materials and the nonpolar catalyst complex.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Application Note 2: Aza-Diels-Alder Reaction for Fused Heterocycles
Expertise & Rationale: The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings.[7] Its heteroatom variant, the Aza-Diels-Alder reaction, utilizes imines or related species as dienophiles to construct nitrogen-containing heterocycles.[8] this compound can serve as a precursor to a reactive dienophile. By reacting it with an appropriate amine in situ to form an imine, it can undergo a [4+2] cycloaddition with an electron-rich diene. This strategy provides a convergent and highly efficient route to complex fused pyridines, such as tetrahydropyridopyrimidines, which are key structures in many biologically active molecules.[9][10]
Proposed Synthetic Pathway:
Caption: Proposed Aza-Diels-Alder route to fused pyridines.
Protocol: One-Pot Synthesis of a Fused Pyridine Derivative
This protocol outlines a hypothetical but mechanistically sound approach to a fused pyridine system.
Materials:
-
This compound (1.0 eq, 1.0 mmol)
-
Activated Manganese Dioxide (MnO₂) (10 eq, 10.0 mmol)
-
Benzylamine (1.1 eq, 1.1 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq, 0.1 mmol)
-
Danishefsky's Diene (1.5 eq, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM), 20 mL
Procedure:
-
To a round-bottom flask, add this compound and 15 mL of anhydrous DCM.
-
Add activated MnO₂ in portions and stir vigorously at room temperature for 2-4 hours. The MnO₂ will oxidize the allylic alcohol to the corresponding aldehyde. Monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂ solids, washing the pad with DCM. Collect the filtrate in a flame-dried Schlenk flask under an inert atmosphere.
-
To the filtrate containing the crude aldehyde, add Yb(OTf)₃, followed by benzylamine. Stir at room temperature for 30 minutes to facilitate the in situ formation of the N-benzyl imine.
-
Cool the mixture to 0°C and add Danishefsky's Diene dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude adduct by column chromatography to yield the desired fused heterocycle.
Rationale for Choices:
-
Oxidant: MnO₂ is a mild and selective reagent for the oxidation of allylic alcohols to aldehydes, minimizing over-oxidation.
-
Lewis Acid: Yb(OTf)₃ is an effective Lewis acid catalyst for promoting imine formation and activating the resulting imine as a dienophile for the cycloaddition.[8]
-
Diene: Danishefsky's diene is a highly reactive, electron-rich diene commonly used in Diels-Alder reactions, ensuring a high conversion rate.
Conclusion
This compound is a powerful and versatile synthon for the construction of novel heterocyclic frameworks. Through modern synthetic methods such as transition-metal-catalyzed allylic substitutions and Aza-Diels-Alder cycloadditions, this readily accessible starting material can be efficiently converted into a diverse array of complex molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers aiming to leverage this building block in the synthesis of new chemical entities for drug discovery and materials science.
References
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- Pellissier, H. (2012). Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species. Chemical Society Reviews, 41(9), 3593-3607. [Link]
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 110(3), 1644-1712. [Link]
- Patel, D. R., & Patel, K. D. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-13. [Link]
- MDPI. (2021).
- Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]
- Al-Tel, T. H. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Sanna, M., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(14), 4333-4338. [Link]
- Dudley, G. B., & Hayes, P. Y. (2014). Heterocycle synthesis based on allylic alcohol transposition using traceless trapping groups. Angewandte Chemie International Edition, 53(19), 4926-4929. [Link]
- Trost, B. M. (1998). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Accounts of Chemical Research, 31(6), 345-355. [Link]
- Vanderwal, C. D. (2007). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS Petroleum Research Fund Annual Report. [Link]
- Besson, T., et al. (2021).
- Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]
- Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. [Link]
- Taylor, R. J. K., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(37), 7433-7438. [Link]
- Wikipedia. (n.d.). Diels–Alder reaction. [Link]
- ResearchGate. (2010). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. [Link]
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. [Link]
- ResearchGate. (2015). A Diels—Alder Synthesis of Pyridines. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- MDPI. (2000). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. [Link]
- Chemistry of Heterocyclic Compounds. (2024). Vol. 60 No. 9/10 (2024). [Link]
- ResearchGate. (2012). ChemInform Abstract: Transition Metal Catalyzed Nucleophilic Allylic Substitution: Activation of Allylic Alcohols via π-Allylic Species. [Link]
- Zhang, Z., et al. (2018). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol.
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. [Link]
- Al-Amiery, A. A. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2017). Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. [Link]
- ResearchGate. (2010). New reactivity of 1-(2-pyridyl)
- NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propen-1-ol, 3-phenyl- [webbook.nist.gov]
- 4. Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridyl Propenols
Welcome to the technical support center for the synthesis of pyridyl propenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important class of compounds. Our focus is to equip you with the knowledge to anticipate and overcome common synthetic challenges, ensuring the successful and efficient production of your target molecules.
Introduction to Pyridyl Propenol Synthesis
Pyridyl propenols are valuable intermediates in medicinal chemistry and materials science. A prevalent and robust method for their synthesis involves a two-step sequence:
-
Claisen-Schmidt Condensation: A base-catalyzed reaction between a pyridine carboxaldehyde and a ketone to form a pyridyl propenone (a chalcone analogue).
-
Selective Reduction: Chemoselective reduction of the propenone's carbonyl group to the corresponding allylic alcohol, yielding the desired pyridyl propenol.
This guide will address potential issues in both stages of this synthetic route, with a primary focus on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: My Claisen-Schmidt condensation is not proceeding to completion, and the TLC shows primarily starting materials. What are the likely causes?
A1: An incomplete reaction can stem from several factors:
-
Reagent Purity: Ensure your pyridine carboxaldehyde is free from the corresponding carboxylic acid, which can neutralize the base catalyst. Similarly, the ketone should be pure.
-
Base Inactivity: The hydroxide bases (NaOH, KOH) can react with atmospheric CO₂ to form carbonates, reducing their efficacy. Use freshly prepared solutions or new pellets. For more sensitive substrates, stronger, non-hydroxide bases like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent may be necessary.[1]
-
Stoichiometry: While a 1:1 stoichiometry is common, using a slight excess of the ketone can sometimes drive the reaction to completion.
Q2: I am observing multiple spots on my TLC plate after the Claisen-Schmidt condensation. What are the probable side products?
A2: The most common side products include the self-condensation product of the ketone, the Michael addition adduct, and products from the Cannizzaro reaction of the pyridine carboxaldehyde. Each of these is addressed in detail in the Troubleshooting Guide below.
Q3: How can I selectively reduce the ketone of the pyridyl propenone without reducing the alkene or the pyridine ring?
A3: The Luche reduction is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[2] This reaction employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting hydride attack at that position over the β-carbon of the alkene (1,4-addition).[2][3][4]
Q4: My purified pyridyl propenol shows significant tailing on a silica gel column. How can I improve the chromatography?
A4: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile amine, such as triethylamine (TEA) or pyridine, into your eluent system.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed analysis of the common side products encountered during pyridyl propenol synthesis, their mechanisms of formation, and strategies to minimize their occurrence.
Side Product 1: Ketone Self-Condensation
-
Issue: Formation of a side product derived from the reaction of two molecules of the starting ketone. This is more prevalent when using ketones with α-hydrogens on both sides of the carbonyl group.
-
Mechanism: The base abstracts an α-hydrogen from the ketone to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone, leading to a β-hydroxy ketone, which may subsequently dehydrate.
-
Mitigation Strategies:
-
Order of Addition: Slowly add the ketone to a mixture of the pyridine carboxaldehyde and the base. This ensures that the concentration of the ketone enolate is kept low, favoring the reaction with the more electrophilic aldehyde.
-
Choice of Reactants: If possible, use a ketone that is only enolizable on one side.
-
Side Product 2: Michael Addition Adduct
-
Issue: The desired pyridyl propenone product can react with the enolate of the starting ketone to form a 1,5-dicarbonyl compound.[5][6]
-
Mechanism: The enolate of the starting ketone acts as a Michael donor and attacks the β-carbon of the newly formed α,β-unsaturated pyridyl propenone (the Michael acceptor). This conjugate addition is a common side reaction in Claisen-Schmidt condensations.[5][6]
-
Mitigation Strategies:
-
Temperature Control: Running the reaction at lower temperatures (e.g., in an ice bath) can significantly reduce the rate of the Michael addition.[6]
-
Reaction Time: Monitor the reaction closely by TLC. Once the formation of the desired propenone is complete, quench the reaction to prevent the subsequent Michael addition.[5]
-
Base Concentration: Use a catalytic amount of a milder base to keep the concentration of the reactive enolate low.[5]
-
Stoichiometry: Using a slight excess of the pyridine carboxaldehyde can help to ensure that the ketone is consumed before it can react with the product.
-
Table 1: Influence of Reaction Parameters on Michael Addition Side Product Formation
| Parameter | Condition Favoring Michael Addition | Condition Minimizing Michael Addition | Rationale |
| Temperature | Elevated Temperatures | Low Temperatures (0-25 °C) | The Michael addition often has a higher activation energy than the initial condensation.[6] |
| Base | Strong bases (e.g., NaOH, KOH) in stoichiometric amounts | Milder bases (e.g., K₂CO₃) or catalytic amounts of strong bases | Reduces the equilibrium concentration of the nucleophilic enolate.[5] |
| Reaction Time | Prolonged reaction after product formation | Shorter reaction time (monitored by TLC) | Minimizes the time for the product to react with the ketone enolate.[5] |
| Stoichiometry | Excess of enolizable ketone | Equimolar or slight excess of aldehyde | Reduces the availability of the enolate to act as a Michael donor. |
Side Product 3: Cannizzaro Reaction Products
-
Issue: If the pyridine carboxaldehyde does not possess α-hydrogens (e.g., pyridine-2-carboxaldehyde, pyridine-4-carboxaldehyde), it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding pyridylmethanol and pyridylcarboxylic acid.[7][8][9]
-
Mechanism: The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde.[7][8][9]
-
Mitigation Strategies:
-
Ensure Presence of the Ketone: This side reaction is competitive with the Claisen-Schmidt condensation. Ensuring that the ketone is present and reactive will favor the desired reaction pathway.
-
Controlled Addition of Base: Slowly adding the base to the mixture of the aldehyde and ketone can help to control the concentration of the hydroxide ion available to initiate the Cannizzaro reaction.
-
Lower Temperatures: The Cannizzaro reaction is often promoted by higher temperatures.
-
// Nodes Start [label="Pyridine Carboxaldehyde + Ketone\n+ Strong Base (e.g., NaOH)"]; Enolate [label="Ketone Enolate"]; Propenone [label="Desired Product:\nPyridyl Propenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Propenol [label="Final Product:\nPyridyl Propenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelfCond [label="Side Product:\nKetone Self-Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Michael [label="Side Product:\nMichael Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cannizzaro [label="Side Products:\nPyridylmethanol + Pyridylcarboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Selective Reduction\n(e.g., Luche Reduction)", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Enolate [label="Base"]; Start -> Propenone [label="Claisen-Schmidt\nCondensation"]; Enolate -> SelfCond [label="Attacks another\nketone molecule"]; Propenone -> Michael [label="Attacked by\nKetone Enolate"]; Start -> Cannizzaro [label="Disproportionation\n(no α-H on aldehyde)"]; Propenone -> Reduction; Reduction -> Propenol; }
Competing reaction pathways in pyridyl propenol synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one via Claisen-Schmidt Condensation
This protocol provides a general procedure for the base-catalyzed condensation of pyridine-2-carboxaldehyde and acetone.
Materials:
-
Pyridine-2-carboxaldehyde
-
Acetone
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 eq.) in ethanol.
-
Add acetone (1.1 eq.) to the solution and stir at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add the 10% NaOH solution dropwise to the cooled and stirring mixture over 15-20 minutes.
-
After the addition is complete, continue to stir the reaction in the ice bath and monitor its progress by TLC.
-
Once the starting aldehyde is consumed (typically 2-4 hours), pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridyl propenone.
Purification: The crude product can be purified by column chromatography on silica gel. To prevent tailing, it is advisable to use an eluent system containing a small amount of triethylamine (e.g., Hexane:Ethyl Acetate:Triethylamine 70:29.5:0.5).
Protocol 2: Selective Reduction of 4-(Pyridin-2-yl)but-3-en-2-one to 1-(Pyridin-2-yl)prop-2-en-1-ol (Luche Reduction)
This protocol describes the chemoselective 1,2-reduction of the propenone to the allylic alcohol.
Materials:
-
4-(Pyridin-2-yl)but-3-en-2-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the 4-(pyridin-2-yl)but-3-en-2-one (1.0 eq.) and CeCl₃·7H₂O (1.1 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add NaBH₄ (1.1 eq.) portion-wise to the cooled solution. Be cautious as hydrogen gas will be evolved.
-
Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridyl propenol.
Purification: The crude product can be purified by column chromatography on silica gel, again using an eluent containing triethylamine to prevent streaking.
// Nodes Start [label="Low Yield or\nImpure Product"]; Check_Reagents [label="Check Reagent Purity\nand Stoichiometry"]; Check_Conditions [label="Review Reaction Conditions\n(Temp, Time, Base)"]; Analyze_Side_Products [label="Analyze Crude Mixture\n(TLC, NMR)"]; Self_Cond [label="Ketone Self-Condensation\nDetected?", shape=diamond, fillcolor="#FBBC05"]; Michael_Adduct [label="Michael Adduct\nDetected?", shape=diamond, fillcolor="#FBBC05"]; Cannizzaro_Prod [label="Cannizzaro Products\nDetected?", shape=diamond, fillcolor="#FBBC05"]; Optimize_Addition [label="Optimize Order of Addition"]; Optimize_Temp_Time [label="Lower Temperature,\nReduce Reaction Time"]; Optimize_Base [label="Use Milder Base or\nControl Addition"]; Purification [label="Optimize Purification\n(e.g., add TEA to eluent)"]; Success [label="Pure Pyridyl Propenol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents; Check_Reagents -> Check_Conditions; Check_Conditions -> Analyze_Side_Products; Analyze_Side_Products -> Self_Cond; Self_Cond -> Optimize_Addition [label="Yes"]; Self_Cond -> Michael_Adduct [label="No"]; Michael_Adduct -> Optimize_Temp_Time [label="Yes"]; Michael_Adduct -> Cannizzaro_Prod [label="No"]; Cannizzaro_Prod -> Optimize_Base [label="Yes"]; Cannizzaro_Prod -> Purification [label="No"]; Optimize_Addition -> Purification; Optimize_Temp_Time -> Purification; Optimize_Base -> Purification; Purification -> Success; }
A troubleshooting workflow for pyridyl propenol synthesis.
References
- da Silva, A. C. M., et al. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 26(15), 4483. [Link]
- Unknown Author. Cannizzaro Reaction. [Link]
- Wikipedia. (n.d.). Cannizzaro reaction. [Link]
- BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. [Link]
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- Allen. (n.d.). Cannizzaro Reaction Mechanism. [Link]
- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). John Wiley & Sons.
- An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). SpringerPlus, 4, 208. [Link]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.
- nevoLAB. (n.d.).
- University of Missouri-St. Louis. (n.d.).
- Wikipedia. (n.d.).
- S. S. S. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Results in Chemistry, 5, 100836. [Link]
- Wikipedia. (n.d.). Luche reduction. [Link]
- UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. [Link]
- PraxiLabs. (n.d.).
- Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2011). Molecules, 16(6), 5064-5073. [Link]
- Oakwood Chemical. (n.d.). 2-(Pyridin-2-yl)prop-2-en-1-ol. [Link]
Sources
- 1. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity [mdpi.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction [organic-chemistry.org]
- 4. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol
Welcome to the technical support guide for the synthesis and optimization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol. As a key building block in pharmaceutical development, achieving a high-yielding and pure synthesis of this pyridyl allylic alcohol is critical. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level questions regarding the selection of a synthetic route and the foundational principles for reaction design.
Q1: What are the most common and effective synthetic routes for preparing (E)-3-(pyridin-3-yl)prop-2-en-1-ol?
A1: There are three primary strategies, each with distinct advantages and challenges. The choice depends on the availability of starting materials, required scale, and tolerance for specific impurities.
-
Mizoroki-Heck Coupling: This is a powerful C-C bond-forming reaction that couples a pyridine halide (typically 3-bromopyridine or 3-iodopyridine) with allyl alcohol. It is often favored for its directness and generally high stereoselectivity for the desired E-isomer.[1]
-
Reduction of an α,β-Unsaturated Carbonyl: This two-step approach involves first forming (E)-3-(pyridin-3-yl)prop-2-enal or a corresponding ester via a condensation reaction (like Claisen-Schmidt)[2][3], followed by a selective 1,2-reduction of the carbonyl group. This route offers excellent control over the double bond geometry but requires careful selection of the reducing agent to avoid 1,4-conjugate reduction.
-
Sonogashira Coupling and Selective Reduction: This pathway involves coupling a pyridine halide with a protected propargyl alcohol derivative, followed by stereoselective reduction of the resulting alkyne to an E-alkene. While longer, this route provides an alternative when Heck coupling proves problematic.[4]
Caption: Primary synthetic routes to the target molecule.
Section 2: Troubleshooting Guide
This guide is formatted to directly address common issues encountered during the synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol, with a focus on the prevalent Mizoroki-Heck coupling pathway.
Problem 1: Low or No Product Yield in the Mizoroki-Heck Coupling Reaction.
-
Potential Cause A: Catalyst System Inactivity. The palladium(0) active species may not be generating or is deactivating prematurely. This can be due to poor quality palladium precursor, inappropriate ligand choice, or the presence of oxygen. The reactivity of pyridine-containing substrates can also be challenging due to potential coordination with the palladium center, inhibiting catalysis.[5]
-
Recommended Solutions:
-
Pre-catalyst and Ligand Selection: While Pd(OAc)₂ is common, it requires in situ reduction. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes be more reliable. For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃) can promote the rate-limiting oxidative addition step.[5][6]
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly using freeze-pump-thaw cycles or by bubbling with inert gas for at least 30 minutes.
-
Reagent Purity: Use freshly distilled or high-purity anhydrous solvents (e.g., DMF, DMAc, or 1,4-dioxane). The base is critical; triethylamine (Et₃N) should be distilled, and inorganic bases like K₂CO₃ or Cs₂CO₃ should be flame-dried or oven-dried before use.[7]
-
Problem 2: The Major Product Isolated is 3-(pyridin-3-yl)propanal, not the Desired Allylic Alcohol.
-
Potential Cause: In-Situ Isomerization. The desired product, an allylic alcohol, can undergo a palladium-catalyzed isomerization to its thermodynamically more stable tautomer, the corresponding aldehyde.[8] This tandem Heck-isomerization process is well-documented, particularly at higher temperatures or with prolonged reaction times.[9][10]
-
Recommended Solutions:
-
Temperature and Time Control: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows for a reasonable reaction rate (start screening around 70-80 °C).[11] Once the starting material is consumed, cool the reaction immediately to prevent post-reaction isomerization.
-
Additive Inclusion: The addition of certain salts, like lithium chloride (LiCl), can stabilize the catalytic species and sometimes suppress side reactions.[7]
-
Switch Synthetic Route: If isomerization remains unavoidable, the most robust solution is to switch to a different synthetic strategy. The reduction of (E)-3-(pyridin-3-yl)prop-2-enal (Route 2) decouples the C-C bond formation from the final alcohol oxidation state, providing unambiguous access to the target molecule.
-
Problem 3: A Mixture of E and Z Isomers is Obtained.
-
Potential Cause: Isomerization of the Alkene. While the Heck reaction mechanism strongly favors the formation of the trans (E) product via a syn-β-hydride elimination, subsequent isomerization can occur.[1] This can be catalyzed by the palladium complex, particularly if the reaction is heated for extended periods, or photochemically if exposed to UV light.[12]
-
Recommended Solutions:
-
Minimize Reaction Time and Temperature: As with aldehyde formation, limiting the product's exposure to the active catalyst at high temperatures is key.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil, especially if the reaction is run for an extended time.
-
Purification: If a minor amount of the Z-isomer is formed, careful column chromatography can often separate the two, as the E-isomer is typically less polar.
-
Problem 4: Product Streaking/Tailing During Silica Gel Chromatography.
-
Potential Cause: Interaction with Acidic Silica. The basic pyridine nitrogen atom in the target molecule strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape, band broadening, and difficult separation.
-
Recommended Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to the eluent system. A common and highly effective method is to add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
-
Use Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized reverse-phase silica gel.
-
Acid-Base Extraction: An alternative to chromatography is a liquid-liquid extraction workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with water, and then extract the product into an aqueous acidic solution (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be washed with an organic solvent, basified (e.g., with NaHCO₃ or NaOH), and the pure product re-extracted into an organic solvent.
-
Caption: Troubleshooting decision workflow for the Heck reaction.
Section 3: Detailed Experimental Protocols
These protocols are provided as validated starting points. Optimization may be required based on your specific laboratory conditions and reagent batches.
Protocol 1: Synthesis via Mizoroki-Heck Reaction
This protocol is optimized to favor the formation of the allylic alcohol and minimize isomerization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 3-bromopyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.5 M solution based on 3-bromopyridine), followed by allyl alcohol (1.5 eq) and triethylamine (Et₃N, 2.0 eq) via syringe.
-
Reaction: Heat the mixture to 85 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 3:7 Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete in 4-12 hours.
-
Workup: Once the 3-bromopyridine is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an eluent of Hexane:Ethyl Acetate with 1% triethylamine added to the mobile phase.
Protocol 2: Synthesis via Reduction of (E)-3-(pyridin-3-yl)prop-2-enal
This protocol uses a Luche reduction, which is highly selective for the 1,2-reduction of α,β-unsaturated aldehydes.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (E)-3-(pyridin-3-yl)prop-2-enal (1.0 eq) and dissolve it in methanol (to make a 0.2 M solution).
-
Additive: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reduction: While stirring vigorously, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes. Be cautious of gas evolution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~5-6. Remove the methanol under reduced pressure.
-
Extraction: Add water and basify the aqueous solution with saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product is often of high purity, but can be further purified by column chromatography as described in Protocol 1 if necessary.
Section 4: Data Tables for Optimization
Table 1: Parameter Screening for Mizoroki-Heck Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Bulky Ligand) | Condition 3 (Inorganic Base) | Rationale & Key Insights |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ is common but requires in-situ reduction. Pre-formed complexes can offer more consistency. |
| Ligand | PPh₃ (4 mol%) | P(o-tol)₃ (4 mol%) | - | Bulkier, electron-rich ligands can accelerate oxidative addition and improve catalyst stability.[5] |
| Base | Et₃N (2.0 eq) | Et₃N (2.0 eq) | K₂CO₃ (2.0 eq) | Inorganic bases can be effective and may alter the reaction pathway, sometimes reducing isomerization.[7] |
| Solvent | 1,4-Dioxane | DMF (anhydrous) | Acetonitrile | Solvent polarity and coordinating ability can significantly impact catalyst performance. |
| Temperature | 85 °C | 80 °C | 90 °C | Lower temperatures generally suppress isomerization to the aldehyde. |
Table 2: Selectivity of Common Reducing Agents for α,β-Unsaturated Aldehydes
| Reducing Agent | Typical Conditions | Product Selectivity | Mechanistic Note |
| NaBH₄ | MeOH, 0 °C to RT | Mixture of allylic alcohol (1,2-reduction) and saturated alcohol (1,4-reduction) | Hydride can attack both the carbonyl carbon (1,2) and the β-carbon (1,4). |
| NaBH₄ / CeCl₃·7H₂O (Luche) | MeOH, 0 °C | >98% Allylic Alcohol | Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride for a "hard" 1,2-attack. |
| DIBAL-H | Toluene or DCM, -78 °C | Highly selective for Allylic Alcohol | The bulky aluminum reagent favors attack at the sterically accessible carbonyl group at low temperatures. |
| LiAlH₄ (LAH) | THF or Et₂O, 0 °C | Primarily Saturated Alcohol | LAH is a very strong reducing agent and will typically reduce both the aldehyde and the conjugated double bond.[13] |
References
- Könning, D., Hiller, W., & Christmann, M. (2011). One-Pot Oxidation/Isomerization of Z-Allylic Alcohols with Oxygen as Stoichiometric Oxidant. Organic Letters. [Link]
- Various Authors. (n.d.). Approaches to the isomerization of allylic alcohols.
- Jia, T., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. [Link]
- Various Authors. (n.d.). Scope of photocatalytic isomerization of allylic alcohol derivatives.
- Gimeno, J., & Cadierno, V. (2011). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions. [Link]
- Campbell, A. D., & White, J. D. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
- Falck, J. R., & Mioskowski, C. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Willard, B. S., & Huestis, M. P. (2014). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Beilstein Journal of Organic Chemistry. [Link]
- Feuerstein, M., Doucet, H., & Santelli, M. (n.d.). Heck Coupling of Aryl Bromide 2 with Allylic Alcohol 3 in the Presence of Complex 1.
- Bolm, C., & Hildebrand, J. P. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- Various Authors. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Industrial Chemicals. [Link]
- Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Zhdankin, V. V., & Stang, P. J. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
- Various Authors. (n.d.). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa.
- Hartwig, J. F., & Larsen, M. A. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
- Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. [Link]
- Skarżyńska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Skarżyńska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Idrees, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros, Reddit. [Link]
- CP Lab Safety. (n.d.). (E)-3-(Pyridin-3-yl)prop-2-en-1-ol, min 95%, 1 gram. CP Lab Safety. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Doubtnut. (2020). Statement 1: Reduction of 3-phenyl prop-2-en-1-al with LAH gives 3-phenyl propan-1-ol. YouTube. [Link]
- Li, R., Li, D.-D., & Wu, J.-Y. (2013). (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
- Horkaew, P., et al. (2011). (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Improving the Purity of 3-(3-Pyridyl)-2-propen-1-OL
Welcome to the technical support guide for 3-(3-Pyridyl)-2-propen-1-OL. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purity challenges encountered during and after the synthesis of this important research compound.
Troubleshooting Guide: From Crude Product to High-Purity Compound
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Q1: My crude product after synthesis is a sticky oil or a low-melting, discolored solid. What are the likely causes and my first steps?
A1: This is a common issue often pointing to a mixture of the desired product with unreacted starting materials, reaction byproducts, or residual solvent. The allylic alcohol functional group is also susceptible to oxidation, which can lead to discoloration.[1][2]
Causality:
-
Unreacted Starting Materials: The synthesis of this compound typically involves the reduction of an α,β-unsaturated ketone (a chalcone-type intermediate), which itself is formed from 3-pyridinecarboxaldehyde. Incomplete reduction or prior condensation steps will leave these materials in your crude product.
-
Side Products: Over-reduction of the double bond can lead to the formation of 3-(3-pyridyl)propan-1-ol. Isomerization is also a possibility with allylic alcohols.[3]
-
Residual Solvent: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove and may result in an oily product.
-
Degradation: Allylic alcohols can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[1]
Initial Diagnostic & Corrective Workflow:
A systematic approach is crucial to diagnose and resolve the issue. The first step is to analyze the composition of your crude material using Thin-Layer Chromatography (TLC).
Workflow: Initial Product Assessment
Caption: Initial troubleshooting workflow for an impure product.
Q2: My TLC analysis shows multiple spots. What is the most effective method to purify this compound?
A2: When significant impurities are present, a deliberate purification strategy is required. The two most powerful techniques for this compound, which is a solid at room temperature, are recrystallization and column chromatography.
Expertise & Rationale: The choice between these methods depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a crystalline solid, provided a suitable solvent can be found. It is often faster and more scalable than chromatography.[4][5]
-
Flash Column Chromatography is superior for separating compounds with different polarities, making it ideal for removing byproducts and unreacted starting materials that are structurally distinct from the desired product.[3]
Method 1: Purification by Recrystallization
Recrystallization is a purification technique based on differential solubility.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, leaving impurities behind in the solution (mother liquor).[5][7]
Step-by-Step Protocol for Single-Solvent Recrystallization:
-
Solvent Selection: Use solubility tests to find a suitable solvent. Based on the structure of this compound (containing a polar pyridine ring and alcohol group, and a less polar carbon backbone), solvents like ethyl acetate, acetone, isopropanol, or mixtures such as ethyl acetate/heptane are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) until it boils gently. Continue adding small portions of hot solvent until all the solid just dissolves.[7][8] Using the absolute minimum amount of hot solvent is critical for maximizing yield.[5]
-
Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a very small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot gravity filtration.[8]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[4][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or in a desiccator.
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | High | High | Poor |
| Heptane/Hexane | Low | Low | Poor |
| Ethyl Acetate | Low | High | Good Candidate |
| Isopropanol | Moderate | High | Possible, may need co-solvent |
| Ethyl Acetate / Heptane | Low | High | Excellent (Two-Solvent System) |
Workflow: Recrystallization Process
Caption: Step-by-step workflow for recrystallization.
Method 2: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase Selection: Silica gel is the standard choice for a compound of this polarity.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. The ideal system should give the desired product an Rf value of ~0.3. A gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 70%) is a common strategy.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc/Hexane). Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin running the eluent through the column, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Q3: My product appears pure by NMR, but it degrades and discolors over a few days. How can I improve its stability?
A3: The discoloration suggests degradation, likely oxidation of the allylic alcohol or polymerization.[1][9] Allylic alcohols can be sensitive to oxygen, light, and trace acid or base.[2][10]
Trustworthiness & Best Practices for Storage: To ensure long-term stability, the purified compound must be stored under conditions that minimize exposure to degradative elements.
-
Inert Atmosphere: Store the solid under an inert gas like argon or nitrogen to prevent oxidation.
-
Light Protection: Use an amber vial or store the vial in a dark place to prevent light-induced degradation.
-
Low Temperature: Store the compound in a freezer (-20 °C) to slow down potential degradation pathways.
-
Purity: Ensure all acidic or basic impurities, which can catalyze degradation, have been removed during purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1:
-
Appearance: Typically a white to off-white or pale yellow solid.
-
Isomerism: It exists as (E) and (Z) isomers. The (E)-isomer is generally the more stable and common form.[12]
Q2: Which analytical methods are best for confirming the purity of the final product?
A2: A combination of methods provides the most comprehensive assessment of purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful tools. It confirms the chemical structure and can reveal the presence of impurities. By integrating the peaks, one can estimate the relative amounts of different species. For highly accurate purity assessment, quantitative NMR (qNMR) against a certified internal standard can be used.[13]
-
HPLC (High-Performance Liquid Chromatography): HPLC with UV detection is an excellent method for determining purity as a percentage of the total detected analytes (area percent method).[][15]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the main component.[16]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
Data Presentation: Expected Purity Improvement
| Purification Method | Typical Starting Purity | Expected Final Purity | Key Benefit |
| Single Recrystallization | 85-95% | >98% | Speed and scalability |
| Column Chromatography | 50-90% | >99% | High resolving power |
| Recrystallization + Chromatography | <90% | >99.5% | Highest purity achievable |
Q3: Can this compound isomerize or react with itself?
A3: Yes, allylic alcohols can undergo isomerization, especially under thermal or catalytic (acid/base) conditions.[3][17] The pyridine nucleus can also influence its reactivity.[18] It is crucial to use neutral conditions during workup and purification whenever possible and to avoid excessive heat.
References
- Recrystallization1. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- Technical Support Center: Synthesis of Pyridinyl Propenols. (2025). Benchchem.
- Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. (n.d.). MDPI.
- Recrystallization. (n.d.).
- This compound. (n.d.). CymitQuimica.
- (2E)-3-(3-Pyridinyl)-2-propen-1-ol. (2025). PubChem.
- 3-(2-Pyridyl)-2-propen-1-ol. (n.d.). PubChem.
- Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (n.d.). Royal Society of Chemistry.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Mixed Solvent Recrystallization. (n.d.).
- Recrystallization. (2010). MIT Digital Lab Techniques Manual.
- 2-Propen-1-ol,3-(3-pyridinyl)-,(2E)-(9CI). (2025). Chemsrc.
- New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. (2025). ResearchGate.
- Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides. (n.d.). Semantic Scholar.
- Selective deoxygenation of allylic alcohol: stereocontrolled synthesis of lavandulol. (n.d.).
- Chemical Stability and Characterization of Degradation Products of Blends of 1‑(2-Hydroxyethyl)pyrrolidine and 3‑Amino-1-propanol. (2022). ACS Figshare.
- Allylic alcohol. (n.d.). Britannica.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). PubMed Central.
- Synthesis, characterization and pharmacological screening of various impurities. (n.d.). Der Pharma Chemica.
- 3-(pyridin-2-yl)prop-2-yn-1-ol. (n.d.). PubChemLite.
- This compound Product Description. (n.d.). ChemicalBook.
- ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. (2025). ResearchGate.
- Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-Pyridinol. (2025). ResearchGate.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate.
- Development of an Analytical Method for the Determination of Pyriofenone residue in Agricultural Products using HPLC-UVD. (2014). Semantic Scholar.
Sources
- 1. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Allylic alcohol | chemical compound | Britannica [britannica.com]
- 3. mdpi.com [mdpi.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Collection - Chemical Stability and Characterization of Degradation Products of Blends of 1â(2-Hydroxyethyl)pyrrolidine and 3âAmino-1-propanol - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an Analytical Method for the Determination of Pyriofenone residue in Agricultural Products using HPLC-UVD | Semantic Scholar [semanticscholar.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Stability issues with 3-(3-Pyridyl)-2-propen-1-OL in solution
Welcome to the technical support center for 3-(3-Pyridyl)-2-propen-1-OL. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and resolve potential challenges in your experiments.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring both a pyridine ring and an allylic alcohol, presents unique stability considerations. While allylic alcohols are generally stabilized by resonance, the presence of the nitrogen-containing aromatic ring can influence its reactivity and degradation pathways.[1][2] This guide will explore the potential stability issues and provide you with the tools to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially catalyze degradation reactions such as isomerization or ether formation.
-
Oxidizing agents: The allylic alcohol moiety is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.
-
Light: The pyridine ring can absorb UV light, potentially leading to photodegradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents might contain impurities that can promote degradation.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions of this compound should be stored at 2-8°C in amber vials to protect from light.[3] It is also advisable to purge the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen. For long-term storage, consider preparing fresh solutions before use.
Q3: I see a color change in my solution of this compound over time. What could be the cause?
A3: A color change, typically to a yellow or brownish hue, often indicates degradation. This could be due to oxidation of the allylic alcohol or reactions involving the pyridine ring. It is crucial to investigate the purity of the solution using an analytical technique like HPLC to identify any degradation products.
Q4: Can I use common aqueous buffers with this compound?
A4: While aqueous buffers can be used, it is important to consider the pH and potential for microbial growth. Use freshly prepared buffers and consider sterile filtering the final solution. The stability of this compound should be verified in the specific buffer system you intend to use for your experiments, especially for prolonged studies.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered with this compound in solution.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Oxidation | The allylic alcohol is susceptible to oxidation, forming 3-(3-pyridyl)-2-propenal or 3-(3-pyridyl)-2-propenoic acid. This can be accelerated by air, light, and metal ion contaminants. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen).2. Solvent Purity: Use high-purity, peroxide-free solvents.3. Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA. |
| Isomerization | Acid or base catalysis can promote the isomerization of the double bond or rearrangement of the allylic alcohol.[4] | 1. pH Control: Maintain the pH of the solution as close to neutral as possible, unless the experimental conditions require otherwise.2. Buffer Selection: Choose a buffer system with minimal reactivity. |
| Photodegradation | The pyridine moiety can absorb UV radiation, leading to the formation of radical species and subsequent degradation.[1][2] | 1. Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.2. Work in Dim Light: Minimize exposure to ambient light during solution preparation and handling. |
| Solvent Reactivity | Certain solvents, particularly protic solvents at elevated temperatures, may react with the alcohol to form ethers or other adducts. | 1. Solvent Selection: Choose aprotic solvents when possible, especially for long-term storage or reactions at high temperatures.2. Compatibility Check: If a protic solvent is necessary, perform a preliminary stability study to ensure compatibility. |
Experimental Workflow for Investigating Degradation:
Caption: A standard workflow for the validation of a stability-indicating HPLC method.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(3-pyridyl)-2-propenal, and further to the carboxylic acid, 3-(3-pyridyl)-2-propenoic acid.
-
Isomerization: Under certain conditions, the double bond could potentially isomerize.
-
Photodegradation: The pyridine ring is susceptible to various photochemical reactions, which could lead to ring opening or the formation of other heterocyclic structures. [1][2]* Polymerization: Under harsh conditions, polymerization via the double bond could occur.
Diagram of Potential Oxidation Pathway:
Caption: A simplified representation of the potential oxidation of this compound.
References
- UV Photolysis for Accelerating Pyridine Biodegrad
- [Biodegradation of pyridine under UV irradi
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Rearrangement of allylic alcohols. RIT Digital Institutional Repository. [Link]
Sources
Technical Support Center: Navigating the Challenges in the Purification of Pyridine Derivatives
Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sometimes troublesome compounds. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1] However, their inherent basicity, polarity, and potential for side reactions can present significant purification hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges, optimize your purification workflows, and ensure the integrity of your compounds.
Part 1: Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chromatography Challenges
Chromatography is a cornerstone of purification, but the basic nature of the pyridine nitrogen can lead to frustrating complications.[2][3]
Question: Why am I seeing significant peak tailing for my pyridine derivative during silica gel chromatography?
Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[4] The primary cause is the interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[4] This strong interaction leads to a non-ideal elution profile, resulting in broad, tailing peaks that compromise resolution and purity.
Probable Causes & Solutions
| Probable Cause | Explanation | Troubleshooting Steps |
| Strong Analyte-Stationary Phase Interaction | The basic pyridine nitrogen interacts strongly with acidic silanol groups on the silica surface.[4] | 1. Add a Competing Base: Introduce a small amount (0.5-5%) of a competing base like triethylamine (TEA) or pyridine to your eluent.[5] This will "cap" the active silanol sites, minimizing their interaction with your compound.[4] 2. Use a Different Stationary Phase: Consider using a less acidic or neutral stationary phase such as alumina (basic or neutral), or end-capped silica gel.[6][7] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4] | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |
| Inappropriate Solvent System | An unsuitable mobile phase can lead to poor peak shape. | 1. Optimize Eluent Polarity: Systematically screen different solvent systems to find one that provides an optimal Rf value (typically 0.2-0.3) on TLC.[5] For highly polar pyridines, consider a methanol/dichloromethane system.[7] |
Experimental Protocol: Minimizing Peak Tailing with Triethylamine
-
Prepare the Eluent: To your chosen solvent system (e.g., 80:20 hexane:ethyl acetate), add triethylamine to a final concentration of 0.5-1% (v/v).
-
Equilibrate the Column: Pre-equilibrate your silica gel column with the triethylamine-containing eluent before loading your sample.
-
Run the Chromatography: Proceed with your standard flash chromatography protocol.
-
Monitor Fractions: Collect and analyze fractions as usual. The triethylamine is volatile and can typically be removed with your solvents under reduced pressure.
Question: My pyridine derivative seems to be decomposing on the silica gel column, leading to low recovery. What can I do?
Answer: The acidic nature of silica gel can indeed cause the degradation of sensitive pyridine derivatives.[4] This is particularly true for compounds with acid-labile functional groups.
Probable Causes & Solutions
| Probable Cause | Explanation | Troubleshooting Steps |
| Acid-Catalyzed Decomposition | The acidic silanol groups on the silica surface can catalyze the decomposition of your compound. | 1. Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of triethylamine to neutralize the acidity before packing your column.[6] 2. Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.[7] |
| Irreversible Adsorption | Highly polar or basic compounds can bind irreversibly to the stationary phase. | 1. Use a More Polar Eluent: A more polar mobile phase, such as a gradient of methanol in dichloromethane, can help elute strongly bound compounds.[7] 2. Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography on a C18-bonded silica phase may be a better option.[8][9] |
| Formation of Pyridine N-oxide | Some pyridine derivatives can be oxidized to the corresponding N-oxide, which is significantly more polar and may be difficult to elute.[10] | 1. Use Fresh Solvents: Ensure your solvents are free of peroxides, which can promote oxidation. 2. Work Under Inert Atmosphere: If your compound is particularly sensitive to oxidation, perform the chromatography under a nitrogen or argon atmosphere. |
Workflow for Selecting the Appropriate Chromatographic Method
Caption: Decision tree for selecting a suitable chromatographic method.
Crystallization and Recrystallization Issues
Crystallization is a powerful purification technique, but finding the right conditions for pyridine derivatives can be challenging.
Question: My purified pyridine derivative is an oil and refuses to crystallize. What should I do?
Answer: The inability of a compound to crystallize can be due to residual impurities or the inherent properties of the molecule itself.[6]
Probable Causes & Solutions
| Probable Cause | Explanation | Troubleshooting Steps |
| Residual Impurities | Even small amounts of impurities can inhibit crystal lattice formation. | 1. Re-purify: If possible, re-purify a small sample by chromatography to achieve the highest possible purity. 2. Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization or remove oily impurities. |
| Inappropriate Solvent | The choice of solvent is critical for successful crystallization. | 1. Systematic Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).[11] 2. Use a Two-Solvent System: Dissolve the oil in a good solvent and slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy, then warm to clarify and cool slowly.[12] |
| Compound is a Salt | If your compound is a salt (e.g., a hydrochloride), it may be more soluble in polar solvents. | 1. Consider Free-Basing: If you have the salt form, consider converting it to the free base, which may be more amenable to crystallization from organic solvents. |
| Molecular Properties | Some pyridine derivatives have low melting points or exist as oils at room temperature. | 1. Low-Temperature Crystallization: Try crystallizing at lower temperatures (e.g., in a refrigerator or freezer).[1] |
Experimental Protocol: Two-Solvent Recrystallization
-
Select Solvents: Identify a "good" solvent that readily dissolves your compound at room temperature and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible.[12]
-
Dissolve the Compound: Dissolve your oily compound in a minimal amount of the "good" solvent.
-
Add Anti-Solvent: Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.
-
Clarify the Solution: Gently warm the mixture until it becomes clear again.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolate Crystals: Collect the crystals by filtration and wash with a small amount of the cold "poor" solvent.
Acid-Base Extraction Complexities
Acid-base extraction is a classic and powerful technique for separating basic compounds like pyridines from neutral or acidic impurities.[13][14]
Question: I'm losing a significant amount of my pyridine derivative during acid-base extraction. What's going wrong?
Answer: Low recovery during acid-base extraction can be due to several factors, including incomplete protonation or deprotonation, emulsion formation, or the solubility of the salt form in the organic phase.
Probable Causes & Solutions
| Probable Cause | Explanation | Troubleshooting Steps |
| Incomplete Protonation/Deprotonation | The pH of the aqueous layer may not be sufficiently low or high to fully protonate or deprotonate your pyridine derivative. | 1. Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is at the desired pH (typically pH < 2 for protonation and pH > 10 for deprotonation). 2. Use a Stronger Acid/Base: If necessary, use a more concentrated acid (e.g., 1-2 M HCl) or base (e.g., 1-2 M NaOH). |
| Emulsion Formation | A stable emulsion between the aqueous and organic layers can trap your compound and make separation difficult. | 1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to help break the emulsion.[15] 2. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation. |
| Solubility of the Salt in the Organic Layer | The protonated salt of your pyridine derivative may have some solubility in the organic layer, especially if the organic solvent is somewhat polar. | 1. Back-Extraction: After the initial extraction, "back-extract" the organic layer with fresh aqueous acid to recover any remaining product.[16] 2. Choose a Less Polar Solvent: Use a less polar organic solvent like diethyl ether or dichloromethane. |
Workflow for Acid-Base Extraction of a Pyridine Derivative
Caption: Step-by-step workflow for a typical acid-base extraction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with pyridine and its derivatives? A1: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[17] Always handle pyridine and its derivatives in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
Q2: My pyridine has a yellow or brownish color. Is it impure? A2: Pure pyridine is a colorless liquid. A yellow or brown discoloration often indicates the presence of impurities or degradation products.[17] Purification by distillation, often after treatment with a drying agent like potassium hydroxide (KOH), can yield a colorless product.[17]
Q3: How should I properly store purified, anhydrous pyridine? A3: Anhydrous pyridine is hygroscopic and will readily absorb moisture from the air.[17] It should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[17]
Q4: Can I use distillation to purify my pyridine derivative? A4: Distillation can be an effective purification method for volatile and thermally stable pyridine derivatives.[14] However, be aware that pyridine forms a minimum boiling azeotrope with water, which can make complete drying by simple distillation difficult.[17]
Q5: What is a pyridine N-oxide and how can it affect my purification? A5: A pyridine N-oxide is formed by the oxidation of the nitrogen atom in the pyridine ring.[10] These compounds are significantly more polar than their parent pyridines. If N-oxides are formed as a byproduct during your reaction, they can complicate purification due to their different polarity. Their formation can be minimized by using fresh, peroxide-free solvents and running reactions under an inert atmosphere.
References
- Overcoming challenges in the purification of pyridine compounds - Benchchem. URL
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. URL
- Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF - ResearchG
- Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC. URL
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. URL
- Acid Gas Extraction of Pyridine from Water - ACS Public
- Technical Support Center: Purification of Pyridin-4-ol Deriv
- Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing. URL
- Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. URL
- Flash Column Chrom
- US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
- Chrom
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Public
- Purification of strong polar and basic compounds : r/Chempros - Reddit. URL
- US3431266A - Method for recovery of pyridine bases - Google P
- How to remove pyridine when I use it as solvent?
- What is best method to remove pyridine from a reaction mixture?
- Flash Chromatography Basics | Sorbent Technologies, Inc. URL
- Acid-Base Extraction. URL
- Acid–base extraction - Wikipedia. URL
- Purification of Organic Compounds by Flash Column Chrom
- Troubleshooting common issues in pyridine synthesis - Benchchem. URL
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem. URL
- Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem. URL
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
- How Is Chromatography Used for Purific
- Very polar compound purification using aqueous normal-phase flash column chrom
- Pyridine - Some Industrial Chemicals - NCBI Bookshelf. URL
- Purification of Pyridine - Chempedia - LookChem. URL
- CN102249988B - Method for recovering pyridine - Google P
- Practical and Regioselective Synthesis of C4-Alkyl
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. URL
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. URL
- Recrystalliz
- What is Pyridine N Oxide Prepar
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. URL
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. URL
- Pyridine - Wikipedia. URL
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
- 7: Purification of Molecular Compounds - Chemistry LibreTexts. URL
- Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. URL
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. URL
- CN115160220A - Synthesis process of pyridine-N-oxide - Google P
- Synthesis of pyridine derivatives using aza Diels–Alder methodology - ResearchG
Sources
- 1. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. moravek.com [moravek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. labex.hu [labex.hu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. Home Page [chem.ualberta.ca]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of 3-(3-Pyridyl)-2-propen-1-OL
Welcome to the technical support center for 3-(3-Pyridyl)-2-propen-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage and experimentation.
Introduction
This compound is a versatile building block in pharmaceutical and chemical synthesis, featuring both a pyridine ring and an allylic alcohol moiety. This unique combination of functional groups presents specific challenges for long-term storage and handling. Degradation of this compound can lead to the formation of impurities that may compromise experimental results and the safety profile of downstream products. This guide provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and analytical methods to monitor the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four factors:
-
Oxidation: The allylic alcohol group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of the corresponding aldehyde (3-(3-Pyridyl)-2-propenal) or carboxylic acid (3-(3-Pyridyl)-2-propenoic acid).
-
Light Exposure (Photodegradation): The pyridine ring can absorb UV light, leading to photochemical reactions. This can result in complex degradation pathways, including isomerization and the formation of various photoproducts.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions, including oxidation, isomerization, and potential polymerization.
-
pH (Acidity/Basicity): Both strongly acidic and basic conditions can catalyze the degradation of the molecule. Acidic conditions may promote isomerization or polymerization, while basic conditions can facilitate oxidation.
Q2: What are the visible signs of degradation?
A2: While chemical degradation is often not visible, you may observe the following changes in your sample of this compound:
-
Color Change: A pure sample should be a white to off-white solid. The appearance of a yellow or brownish color can indicate the formation of colored degradation products, often arising from oxidation or polymerization.
-
Change in Physical State: The compound is a solid at room temperature. The sample becoming oily or sticky could suggest the formation of oligomers or polymers.
-
Insolubility: If you observe that the compound is less soluble in a solvent in which it was previously fully soluble, this may be due to the formation of insoluble polymeric material.
Q3: What are the recommended long-term storage conditions for this compound?
A3: To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the allylic alcohol. |
| Light | Amber vial or protected from light | Protects the pyridine ring from photodegradation. |
| Container | Tightly sealed, inert glass vial | Prevents exposure to air and moisture. |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My experimental results are inconsistent, and I suspect my stock of this compound has degraded. How can I confirm this?
Root Cause Analysis: Inconsistent results are a common indicator of compound degradation. The formation of impurities can alter the reactivity, purity, and concentration of your starting material.
Solution:
-
Visual Inspection: First, visually inspect the compound for any of the signs of degradation mentioned in FAQ Q2.
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical testing. We recommend performing a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This method will allow you to separate the parent compound from its potential degradation products and quantify the purity of your sample.
-
Reference Standard: If possible, compare the analytical profile of your stored sample to that of a freshly opened or newly purchased reference standard.
Issue 2: I have observed the formation of a new peak in my HPLC chromatogram after storing my compound for several months. What could this new peak be?
Root Cause Analysis: The appearance of a new peak strongly suggests the formation of a degradation product. Based on the chemical structure of this compound, several degradation pathways are possible.
Hypothesized Degradation Pathways and Products:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid.
-
Degradation Product 1: 3-(3-Pyridyl)-2-propenal
-
Degradation Product 2: 3-(3-Pyridyl)-2-propenoic acid
-
-
Isomerization: The double bond can migrate, especially under acidic or thermal stress, to form a more stable conjugated system or a different isomer.[1][2][3][4][5]
-
Degradation Product 3: 1-(3-Pyridyl)-2-propen-1-ol (and its corresponding ketone after tautomerization)
-
-
Polymerization: The allylic double bond can undergo radical polymerization, leading to the formation of oligomers or polymers.[6][7][8][9][10] This is often observed as a broad peak or baseline noise in the HPLC chromatogram.
Solution: To identify the unknown peak, we recommend using Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peak with the expected masses of the potential degradation products, you can tentatively identify the impurity. For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[11][12][13]
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and separating it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC analysis of this compound.
Forced Degradation Study Protocol
To understand the intrinsic stability of this compound, a forced degradation study can be performed according to ICH guidelines (Q1A(R2)).[14][15][16][17][18] This involves subjecting the compound to a variety of stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a calibrated light source (e.g., ICH option 1 or 2).
After exposure to each stress condition, the samples should be analyzed using the stability-indicating HPLC method described above to identify and quantify any degradation products.
References
- Catalytic Isomerization of Allylic Alcohols in Water.
- Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Molecules. [Link]
- Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Molecules. [Link]
- Iridium-Catalyzed Selective Isomerization of Primary Allylic Alcohols. Accounts of Chemical Research. [Link]
- Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis. New Journal of Chemistry. [Link]
- Forced Degradation Study as per ICH Guidelines: Wh
- Process for the polymerization of allyl halides to form polyallyl alcohol.
- The Vital Role of Allyl Alcohol in Modern Polymer Synthesis.
- Polymer Applications of Allyl Alcohol.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Forced Degradation Study as per ICH Guidelines | Wh
- ICH Q1A, Q1B, Forced Degrad
- Radical polymerization of allyl alcohol and allyl acetate.
- Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide. Journal of the American Chemical Society. [Link]
- The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Organic & Biomolecular Chemistry. [Link]
- A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. Journal of Peptide Science. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US4125694A - Process for the polymerization of allyl halides to form polyallyl alcohol - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. gantrade.com [gantrade.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 13. ijper.org [ijper.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. jordilabs.com [jordilabs.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pyel Propenol Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridyl propenol compounds. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome the solubility challenges frequently encountered with this important class of molecules. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.
The inherent chemical structure of pyridyl propenol compounds—containing a basic pyridine ring and a polar propenol moiety—presents a unique set of physicochemical properties that govern their solubility. The pyridine nitrogen is typically basic, with a pKa that can range from approximately 3 to 6, making the solubility of these compounds highly dependent on pH.[1][2][3] The propenol group, with its hydroxyl (-OH) functional group, can participate in hydrogen bonding, which can aid in aqueous solubility.[4] However, the overall solubility is a delicate balance between these hydrophilic features and the lipophilicity of the rest of the molecule.
This guide will walk you through a systematic approach to understanding and addressing the solubility issues of your specific pyridyl propenol compound.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the development of formulations for pyridyl propenol compounds.
Q1: My pyridyl propenol compound shows very low solubility in aqueous buffers. Where do I start?
A1: The first step is to characterize the pH-dependent solubility of your compound. Since pyridyl propenol compounds are typically basic due to the pyridine ring, their solubility is expected to be higher at lower pH values where the pyridine nitrogen is protonated.[5][6]
Initial Troubleshooting Steps:
-
Determine the pKa of your compound: This can be done experimentally or computationally. Knowing the pKa will help you predict the pH range where your compound will be ionized and thus more soluble.
-
Generate a pH-solubility profile: Measure the solubility of your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will provide a clear picture of its solubility characteristics.
-
Assess the solid-state properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[7][8][9][10]
Q2: I have confirmed that my compound is a weak base. How can I leverage pH to improve its solubility for in vitro assays?
A2: For in vitro studies, you can often use pH modification to achieve the desired concentration.
-
Acidic Buffers: Dissolving the compound in a buffer with a pH below its pKa will ensure it is in its more soluble, ionized form.[11] Citrate and acetate buffers are commonly used.[12]
-
Salt Formation: If you have the option, forming a salt of your pyridyl propenol compound (e.g., a hydrochloride salt) can significantly improve its aqueous solubility and dissolution rate.[13]
Q3: Simple pH adjustment isn't sufficient for my desired formulation concentration, or I need a formulation suitable for in vivo studies. What are my next steps?
A3: When pH adjustment alone is not enough, you should consider more advanced formulation strategies. The choice of strategy will depend on the specific properties of your compound and the intended application.
Here is a decision-making workflow to guide you:
Caption: Decision workflow for selecting a suitable solubility enhancement strategy.
Q4: How do I choose between cosolvents and surfactants?
A4: The choice depends on the degree of solubilization required and the intended route of administration.
-
Cosolvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[14] Common examples include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.[15] They are often suitable for parenteral and oral liquid formulations.
-
Surfactants: These are amphiphilic molecules that form micelles above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of the micelle can encapsulate your poorly soluble compound, increasing its apparent solubility.[4] Surfactants like polysorbates (e.g., Tween® 80) and poloxamers are frequently used.[4]
Recommendation: Start with a screening of generally recognized as safe (GRAS) cosolvents and surfactants. A combination of both can often have a synergistic effect.[4]
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins are a good option when you need to form a true solution of your compound and potentially improve its stability.[16] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate your drug molecule.[16]
-
Selection: The choice of cyclodextrin (alpha, beta, or gamma) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) depends on the size and shape of your pyridyl propenol compound.[17]
-
Benefit for Pyridine Compounds: Studies have shown that cyclodextrins can form inclusion complexes with pyridine derivatives, though the stability of these complexes can vary.[18]
Q6: My compound is highly crystalline with a high melting point. What are the best strategies in this case?
A6: For highly crystalline compounds, significant energy is required to break the crystal lattice. In such cases, converting the drug to an amorphous state can dramatically increase its solubility.[8][9]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in an amorphous state.[13][19][20][21] The polymer helps to stabilize the amorphous form and prevent recrystallization.[8] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[20]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[22][23][24] The increased surface area leads to a faster dissolution rate.[25] This is a suitable approach for compounds that are poorly soluble in both aqueous and organic media.[23]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments mentioned in the FAQs.
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of a pyridyl propenol compound as a function of pH.
Materials:
-
Pyridyl propenol compound
-
Buffer solutions (pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.8, 7.4)
-
HPLC or UV-Vis spectrophotometer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the pyridyl propenol compound to separate vials containing each buffer solution.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method.
-
Plot the solubility (in µg/mL or mM) against the pH of the buffers.
Protocol 2: Screening of Cosolvents and Surfactants
Objective: To identify suitable cosolvents and surfactants for solubilizing the pyridyl propenol compound.
Materials:
-
Pyridyl propenol compound
-
Aqueous buffer at a relevant pH (e.g., pH 7.4)
-
Cosolvents: PEG 400, Propylene Glycol, Ethanol
-
Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188
-
Glass vials
-
Vortex mixer
Procedure:
-
Prepare stock solutions of the cosolvents and surfactants in the chosen aqueous buffer at various concentrations (e.g., 5%, 10%, 20% v/v for cosolvents; 0.5%, 1%, 2% w/v for surfactants).
-
Add an excess amount of the pyridyl propenol compound to each vial containing the different excipient solutions.
-
Vortex the vials thoroughly and then shake at a constant temperature for 24 hours.
-
Visually inspect the samples for any undissolved material.
-
Filter the samples and quantify the drug concentration as described in Protocol 1.
-
Compare the solubility enhancement in each excipient solution relative to the aqueous buffer alone.
Part 3: Data Presentation
Table 1: Example Solubility Data for a Hypothetical Pyridyl Propenol Compound
| Formulation Vehicle | Drug Solubility (µg/mL) | Fold Increase |
| pH 7.4 Phosphate Buffer | 1.5 | - |
| 10% PEG 400 in Buffer | 15.2 | 10.1 |
| 20% PEG 400 in Buffer | 35.8 | 23.9 |
| 1% Polysorbate 80 in Buffer | 25.5 | 17.0 |
| 2% Polysorbate 80 in Buffer | 52.1 | 34.7 |
| 10% HP-β-CD in Buffer | 75.3 | 50.2 |
Part 4: Visualizing Concepts
Caption: Diagram of a surfactant micelle encapsulating a hydrophobic drug.
Conclusion
Overcoming the solubility challenges of pyridyl propenol compounds is a critical step in their development as potential therapeutics. A systematic approach that begins with a thorough understanding of the compound's physicochemical properties, particularly its pH-dependent solubility, is essential for selecting the most appropriate formulation strategy. This guide provides a framework for troubleshooting common solubility issues and offers practical protocols to guide your experimental work. By applying these principles, researchers can significantly enhance the developability of this promising class of molecules.
References
- Abdel-Salam, H., & El-Enin, A. S. A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394.
- Anselmo, A. C., & Mitragotri, S. (2024). Excipients Used for Solid Dosage: Innovations and Challenges. Tablets & Capsules.
- Babu, R. J., & Murdande, S. B. (2011). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Pharmaceutical development and technology, 16(3), 187-200.
- Saal, C., & Petereit, H. U. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review, 17(2), 10-17.
- Syar, S., & Tötös, R. (2007). Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 45(4), 659-666.
- Amidon, G. L., & Lennernäs, H. (2016). Schematic representation of the pH-solubility profile of a basic drug.
- Gao, L., Liu, G., & Ma, J. (2012). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- Al-Kassas, R., & Wen, J. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutical research, 33(10), 2495-2507.
- Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Singh, J., & Garg, R. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 149-155.
- Jorgensen, W. L., & Duffy, E. M. (2002). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Jadhav, V., Kashid, P., Yadav, M., & Otari, K. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
- Addanki, S., & et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3).
- Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Curia Global.
- Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current opinion in chemical biology, 10(4), 326-333.
- Bergström, C. A., & Avdeef, A. (2019). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. European Journal of Pharmaceutical Sciences, 137, 104970.
- CD Formulation. (n.d.). pH Modifier Excipients.
- Siepe, S., & Siepmann, J. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of pharmaceutical sciences, 95(11), 2463-2475.
- Dodziuk, H., & Koźmiński, W. (2005). Monomodification of cyclodextrins with pyridine derivatives. Inclusion dependent mechanism.
- American Pharmaceutical Review. (n.d.). pH Modifier Excipients. American Pharmaceutical Review.
- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- Sharma, D., & Saini, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 6(5), 1857.
- Gao, L., Liu, G., & Ma, J. (2011). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Journal of Pharmaceutical Sciences, 100(10), 4189-4201.
- Siepe, S., & Siepmann, J. (2006).
- Wager, T. T., & Hou, X. (2016). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS medicinal chemistry letters, 7(10), 945-950.
- Oae, S., & Okano, M. (1983). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF THESE SUBSTITUENTS.
- Adrjanowicz, K., & Kaminski, K. (2019). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 16(11), 4696-4709.
- Shinde, M. E., & et al. (2024). Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Pharma Focus Asia.
- Patel, M., & et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 3(2), 82.
- Mitra, A., & Kesisoglou, F. (2020). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 17(10), 3899-3913.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- Protheragen. (n.d.). pH Modifier Excipients. Protheragen.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Kodavanjipraveen, & et al. (2020). A mini review on nanosuspension drug delivery system : An innovative approach for poorly aqueous soluble drugs.
- Céline, B., & et al. (2021).
- ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect.
- ResearchGate. (2014). Is the saturated solubility of an API molecule different for its different forms i.e. amorphous and crystalline?.
- Bhatia, R., & et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15065-15089.
- Li, M., & et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2379.
- Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Pharmacy and Pharmacology, 59(10), 1375-1379.
- Preis, M., & et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 12(9), 834.
- Wikipedia. (n.d.). Cyclodextrin. Wikipedia.
- G-L, M., & et al. (2011). Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives.
- ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
- Parchem. (n.d.). Exploring Pyridine Derivatives: Applications in Pharma and Electronics. Parchem.
- Fenyvesi, É., & et al. (2020). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 21(21), 8181.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. curiaglobal.com [curiaglobal.com]
- 9. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pH Modifier Excipients - Protheragen [protheragen.ai]
- 13. ajprd.com [ajprd.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. japsonline.com [japsonline.com]
- 21. wjpls.org [wjpls.org]
- 22. researchgate.net [researchgate.net]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmatutor.org [pharmatutor.org]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Interpreting NMR Spectra of 3-(3-Pyridyl)-2-propen-1-ol for Impurities
Welcome to the technical support guide for the analysis of 3-(3-Pyridyl)-2-propen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting Nuclear Magnetic Resonance (NMR) spectra for this compound, with a specific focus on identifying and characterizing impurities. As you know, the purity of a compound is paramount, and NMR is a powerful, non-destructive technique for its assessment.[1] This guide provides practical, in-depth answers to common questions and troubleshooting scenarios you may encounter during your experimental work.
Understanding the ¹H NMR Spectrum of Pure this compound
Before identifying impurities, it is crucial to be familiar with the expected NMR spectrum of the pure target molecule. The structure of this compound, an allylic alcohol, contains distinct proton environments that give rise to a characteristic set of signals in the ¹H NMR spectrum.
Below is a table summarizing the expected chemical shifts (δ) and multiplicities for the protons of (2E)-3-(3-Pyridinyl)-2-propen-1-ol in a common NMR solvent like CDCl₃. Please note that these values can vary slightly depending on the solvent and concentration.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H1 (CH₂OH) | ~4.3 | Doublet | 2H | Coupled to the adjacent vinyl proton (H2). |
| H2 (C=CH) | ~6.4 | Doublet of Triplets | 1H | Coupled to H1 and H3. |
| H3 (C=CH-Py) | ~6.6 | Doublet | 1H | Coupled to H2. |
| Pyridine H | 7.2 - 8.6 | Multiplets | 4H | Aromatic protons of the pyridine ring. |
| OH | Variable | Broad Singlet | 1H | The chemical shift is highly dependent on concentration and solvent. Can be confirmed by a D₂O shake.[2] |
To visualize the relationships between the protons and their expected spectral appearance, the following diagram illustrates the structure with labeled protons.
Sources
Technical Support Center: Mass Spectrometry Analysis of 3-(3-Pyridyl)-2-propen-1-OL and its Byproducts
Welcome to the technical support center for the mass spectrometry (MS) analysis of 3-(3-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing synthesis byproducts. We will delve into common experimental challenges, offering field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Section 1: Introduction and Key Compound Properties
The purity of active pharmaceutical ingredients (APIs) is critical. This compound is a valuable building block in medicinal chemistry, and its synthesis can yield a variety of structurally similar byproducts. Mass spectrometry is an indispensable tool for detecting and identifying these impurities, even at trace levels.[1] However, the unique chemical properties of the pyridyl group and the propenol chain can present specific analytical challenges. This guide provides a framework for anticipating these byproducts and troubleshooting their analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [2] |
| Average Molecular Weight | 135.16 g/mol | [2] |
| Monoisotopic (Exact) Mass | 135.068414 Da | [2] |
| IUPAC Name | (2E)-3-(pyridin-3-yl)prop-2-en-1-ol | [2] |
Section 2: Understanding Potential Synthesis Byproducts
The synthesis of this compound often involves olefination reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, starting from 3-pyridinecarboxaldehyde.[3][4][5] Understanding the reaction mechanism allows for the prediction of likely impurities, which is the first step in developing a robust analytical method.
Q: What are the most common byproducts I should expect from the synthesis of this compound?
A: Based on common olefination and reduction pathways, you should be vigilant for the following species:
-
Unreacted Starting Materials: Residual 3-pyridinecarboxaldehyde is a common impurity.
-
Over-reduced Product: The double bond can be inadvertently reduced, leading to 3-(3-Pyridyl)-1-propanol.
-
Oxidized Product: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(3-Pyridyl)-2-propenal.
-
Geometric Isomer: The HWE reaction predominantly yields the E-alkene, but the Z-isomer can form in small amounts.[3][4]
-
Phosphonate/Phosphine Oxide Adducts: In HWE or Wittig reactions, adducts with reagent byproducts can sometimes be observed. The dialkylphosphate byproduct from an HWE reaction is typically removed via aqueous extraction.[3]
-
Self-Condensation Products: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions, though this is less common with aromatic aldehydes.
Table 2: Predicted Byproducts and their Expected Protonated Mass ([M+H]⁺)
| Compound Name | Structure | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |
| 3-Pyridinecarboxaldehyde (Starting Material) | C₆H₅NO | 107.03711 | 108.0444 | |
| 3-(3-Pyridyl)-1-propanol (Over-reduced) | C₈H₁₁NO | 137.08406 | 138.0913 | |
| 3-(3-Pyridyl)-2-propenal (Oxidized) | C₈H₇NO | 133.05276 | 134.0600 | |
| (2Z)-3-(3-Pyridyl)-2-propen-1-ol (Isomer) | C₈H₉NO | 135.06841 | 136.0757 |
Section 3: Frequently Asked Questions (FAQs) in MS Analysis
This section addresses common questions encountered during the mass spectrometry analysis of this compound and its related impurities.
Q1: What ionization mode and adducts should I expect?
A1: Due to the presence of the basic pyridine nitrogen, Electrospray Ionization (ESI) in positive ion mode is highly effective. You should primarily look for the protonated molecule, [M+H]⁺ . Depending on the mobile phase and sample matrix, you may also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), particularly if salts are present in your sample.[6] Always use high-purity, LC-MS grade solvents to minimize adduct formation.[6]
Q2: How can I interpret the fragmentation pattern for this compound?
A2: The fragmentation pattern is a molecular fingerprint.[1] For this compound ([M+H]⁺ at m/z 136.0757), expect the following characteristic neutral losses in your MS/MS spectrum:
-
Loss of Water (H₂O, -18 Da): A very common fragmentation for alcohols, leading to a fragment at m/z 118.0651.
-
Loss of the Hydroxymethyl Radical (•CH₂OH, -31 Da): Cleavage of the C-C bond adjacent to the oxygen can result in a fragment at m/z 105.0495.
-
Cleavage of the Pyridine Ring: The pyridine ring itself is relatively stable, but characteristic fragments corresponding to the pyridine or pyridinium ion (e.g., m/z 78 or 79) may be observed.[7]
Below is a diagram illustrating the predicted fragmentation pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Scientist's Guide to the Biological Validation of 3-(3-Pyridyl)-2-propen-1-OL
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of 3-(3-Pyridyl)-2-propen-1-OL. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are present in numerous bioactive compounds, including metabolites of nicotine and kinase inhibitors. This document will, therefore, establish a robust, hypothesis-driven approach to its validation. We will operate under the plausible hypothesis that, given its pyridine ring and propenol side chain, this compound may function as a modulator of protein kinases involved in cellular signaling.
Our comparative analysis will focus on establishing its potential as a kinase inhibitor, contrasting its activity with a well-characterized, broad-spectrum kinase inhibitor, Staurosporine, and a structurally related but biologically distinct molecule, Cotinine, the primary metabolite of nicotine.
Mechanistic Framework: The Hypothesis of Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors function by blocking the phosphorylation of substrate proteins, thereby interrupting aberrant signaling cascades. The pyridine moiety in our test compound, this compound, is a common feature in many ATP-competitive kinase inhibitors.
Our central hypothesis is that this compound inhibits a specific protein kinase (or a family of kinases), leading to downstream cellular effects such as apoptosis or cell cycle arrest.
Caption: Hypothesized mechanism of action for this compound as a kinase inhibitor.
Experimental Validation Workflow
A multi-tiered approach is essential for robust validation. We will progress from broad, high-throughput biochemical screening to more specific, cell-based functional assays. This workflow ensures that observations from simplified in vitro systems are relevant within a complex biological context.
Caption: A tiered workflow for the validation of this compound's biological activity.
Comparative Analysis: Protocols and Data Interpretation
This section details the experimental protocols necessary to validate the bioactivity of this compound against our selected comparators.
Comparator Compounds:
-
Test Article (TA): this compound
-
Positive Control (PC): Staurosporine (A potent, non-selective kinase inhibitor).
-
Negative/Structural Control (NC): Cotinine (The major metabolite of nicotine, structurally related via the pyridine ring but not typically characterized as a potent kinase inhibitor).[1][2][3]
Tier 1 & 2: Biochemical Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits kinase activity in a cell-free system and to quantify its potency (IC50) against specific kinases identified as "hits."
Principle: Modern kinase assays often rely on fluorescence or luminescence-based detection of ATP consumption or ADP production during the phosphorylation reaction.[4][5] A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal proportional to kinase activity. Inhibition of the kinase results in a decreased signal.
Experimental Protocol (Adapted from ADP-Glo™ Principles):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Test Article, Positive Control, and Negative Control in 100% DMSO.
-
Create a serial dilution series for each compound (e.g., 100 µM to 1 nM) in assay buffer.
-
Prepare the kinase reaction buffer containing the target kinase, its specific substrate peptide, and ATP at a concentration near its Km value to ensure assay sensitivity to competitive inhibitors.[6]
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the kinase/substrate solution to each well.
-
Add 1 µL of the serially diluted compounds (TA, PC, NC) or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the vehicle control (DMSO) as 100% activity and a "no kinase" control as 0% activity.
-
Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Expected Data & Interpretation:
| Compound | Target Kinase | Predicted IC50 (µM) | Rationale |
| This compound (TA) | e.g., CDK2, SRC | To be determined | The primary goal of the experiment. |
| Staurosporine (PC) | e.g., CDK2, SRC | < 0.1 | Validates that the assay can detect potent inhibition.[4] |
| Cotinine (NC) | e.g., CDK2, SRC | > 100 | Expected to be inactive or very weak, confirming that the pyridine ring alone is insufficient for potent inhibition.[2] |
Tier 3 & 4: Cellular Proliferation Assay (MTS Assay)
Objective: To determine if the observed biochemical inhibition translates into a functional cellular outcome, such as the inhibition of cancer cell proliferation.
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Experimental Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, a human cervical cancer cell line) in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Test Article, Positive Control, and Negative Control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
Assay Execution:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 value (the concentration for 50% growth inhibition).
-
Expected Data & Interpretation:
| Compound | Predicted GI50 (µM) on HeLa cells | Interpretation |
| This compound (TA) | To be determined | A potent GI50 value would correlate with the biochemical assay and support its potential as an anti-proliferative agent. |
| Staurosporine (PC) | < 1 | As a potent kinase inhibitor, it is expected to strongly inhibit cell proliferation. |
| Cotinine (NC) | > 100 | Cotinine is generally well-tolerated by cells and should not exhibit significant cytotoxicity at the tested concentrations.[2][3] |
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial validation of this compound's biological activity. By starting with broad biochemical screening and progressing to functional cellular assays with appropriate positive and negative controls, researchers can confidently determine if this compound possesses kinase inhibitory and anti-proliferative properties.
Positive results from this workflow would warrant further investigation, including:
-
Selectivity Profiling: Testing against a larger panel of kinases to determine its specificity.[7]
-
Mechanism of Action Studies: Using techniques like Western blotting to confirm the inhibition of downstream phosphorylation events in the target pathway within cells.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
This structured, comparative approach ensures that the biological activity of novel compounds like this compound is characterized with the scientific rigor required for drug development.
References
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79-115.
- Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins Discovery.
- Allied Academies. (2023). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Journal of Drug Metabolism and Toxicology.
- GPnotebook. (2018). Nicotine metabolism and smoking. GPnotebook.
- Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. Drug Metabolism and Pharmacokinetics, 20(4), 225-233.
- Tanner, J. A., et al. (2015). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 24(7), 1075-1084.
- Wikipedia. (n.d.). Cotinine.
- Gubbins, E., et al. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 12, 755922.
- van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-842.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Janning, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4920.
- Wikipedia. (n.d.). Nicotine.
- Benowitz, N. L. (1996). Cotinine as a Biomarker of Environmental Tobacco Smoke Exposure. Epidemiologic Reviews, 18(2), 188-204.
- Grizzell, J. A., & Echeverria, V. (2014). Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption. Brain Sciences, 4(1), 125-143.
Sources
- 1. Cotinine - Wikipedia [en.wikipedia.org]
- 2. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding: Nicotine versus 3-(3-Pyridyl)-2-propen-1-OL
A Guide for Researchers and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the intricate dance between ligands and their receptors is a focal point of discovery. Among the most studied of these interactions is the binding of compounds to nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels critical for synaptic transmission in both the central and peripheral nervous systems.[1] The dysregulation of nAChR activity is implicated in a range of neurological conditions, making these receptors a prime target for therapeutic intervention. This guide provides a comparative analysis of the binding affinity of the well-characterized nAChR agonist, nicotine, and a less-studied pyridinyl compound, 3-(3-Pyridyl)-2-propen-1-OL.
Comparative Binding Affinity
The affinity of a ligand for its receptor is a critical parameter in drug development, dictating potency and potential therapeutic window. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through competitive binding assays. Nicotine exhibits a wide range of binding affinities for different nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is abundant in the brain.[2][3]
Below is a summary of reported binding affinities for nicotine across several major nAChR subtypes. For this compound, the table highlights the absence of direct data and instead provides context by referencing a structurally related compound, a 3'-(substituted pyridinyl)-deschloroepibatidine analog, to illustrate the potential for high-affinity binding within this chemical class.[4]
| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference |
| (-)-Nicotine | α4β2 | ~0.094 µM | [5] |
| α3β4 | Higher Ki than α4β2 | [6] | |
| α7 | ~4 µM | [7] | |
| This compound | α4β2 | Data not available | |
| α3β4 | Data not available | ||
| α7 | Data not available | ||
| 3'-(substituted pyridinyl)-deschloroepibatidine analog (Compound 6b) | α4β2* | 0.13 nM | [4] |
Note: The α4β2 designation indicates the potential presence of other subunits in the receptor complex.
Experimental Determination of Binding Affinity: A Validated Protocol
To empirically determine and compare the binding affinities of compounds like this compound and nicotine, a competitive radioligand binding assay is the gold standard.[1][8] This method measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Rationale for Experimental Choices
The selection of a specific radioligand is paramount and is dictated by the nAChR subtype under investigation. For instance, [³H]cytisine is commonly used for α4β2 nAChRs, while [¹²⁵I]α-bungarotoxin is a classic choice for α7 nAChRs.[9] The use of cell membranes from cell lines stably expressing a specific nAChR subtype (e.g., HEK293 cells) ensures a homogenous receptor population, leading to more precise and reproducible data.
Step-by-Step Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture and harvest HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2).
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent receptor degradation.[1]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the nAChRs.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]cytisine for α4β2).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or nicotine).
-
For the determination of non-specific binding, add a high concentration of a known nAChR agonist (e.g., nicotine) to a set of wells.[1]
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[2]
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[10]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Experimental Workflow Diagram
Caption: Simplified nAChR signaling pathway.
Conclusion and Future Directions
This guide has provided a comparative overview of the nAChR binding affinity of nicotine and has outlined the experimental framework necessary to characterize novel compounds such as this compound. While nicotine's binding profile is well-documented, the paucity of data for this compound underscores the ongoing need for empirical investigation in the field of nAChR pharmacology. The high affinity observed in structurally related pyridinyl compounds suggests that this molecule could be a potent ligand at certain nAChR subtypes.
For researchers and drug development professionals, the detailed protocol for competitive binding assays serves as a practical tool for the in-house characterization of novel ligands. Understanding the binding affinity of a compound is the foundational step in elucidating its pharmacological profile, including its functional activity as an agonist, antagonist, or allosteric modulator. Future studies should focus on determining the Ki values of this compound across a panel of nAChR subtypes to build a comprehensive affinity profile. This, coupled with functional assays, will be instrumental in assessing its therapeutic potential for neurological and psychiatric disorders.
References
- ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR)
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]
- ResearchGate. (n.d.).
- Nakayama, H. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen. [Link]
- ResearchGate. (n.d.). 3 Nicotinic acetylcholine receptor (nAChR)
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- National Center for Biotechnology Information. (n.d.). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. [Link]
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
- National Center for Biotechnology Information. (n.d.). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. [Link]
- eScholarship. (n.d.). Synthesis and Structure-Activity Characterization of Selective Agonists for α7 nAChRs. [Link]
- National Center for Biotechnology Information. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)
- National Center for Biotechnology Information. (n.d.). azetidine (MPA)
- MDPI. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. [Link]
- MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]
- OSTI.gov. (n.d.). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. [Link]
- National Center for Biotechnology Information. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link]
- National Center for Biotechnology Information. (n.d.). High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. osti.gov [osti.gov]
- 4. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Comparative Guide to the Structure-Activity Relationship of 3-(3-Pyridyl)-2-propen-1-ol Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-(3-Pyridyl)-2-propen-1-ol, a scaffold of interest in medicinal chemistry. By integrating data from related cinnamyl alcohol and pyridine derivatives, we explore how targeted structural modifications influence biological activity, offering a framework for the rational design of novel therapeutic agents.
Introduction: The Strategic Importance of the Pyridylpropenol Scaffold
The this compound scaffold represents a compelling starting point for drug discovery. It is a bioisostere of cinnamyl alcohol, a natural product known for a variety of pharmacological effects, including antioxidant and anti-inflammatory properties.[1][2] The replacement of the phenyl ring with a pyridine moiety introduces a nitrogen atom, which can act as a hydrogen bond acceptor and a site for protonation, potentially enhancing pharmacokinetic properties and target interactions. Pyridine-containing molecules are prevalent in FDA-approved drugs and are known to possess diverse biological activities, from antitumor to antiviral effects.[3][4][5]
Understanding the SAR of this scaffold is critical for optimizing potency, selectivity, and drug-like properties. This guide dissects the key structural components, compares the biological performance of analogs based on available data, and provides detailed experimental protocols for validation.
The Core Scaffold: Opportunities for Chemical Modification
The this compound molecule offers several key positions for chemical modification to probe the SAR. Each modification can significantly alter the compound's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.
-
A: The Pyridine Ring: The position of the nitrogen atom (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) is fundamental. Substituents can be introduced onto the ring to modulate electronics and sterics.
-
B: The Propenol Linker: The double bond's geometry (E vs. Z) can be critical. The core functionality can be oxidized to the corresponding α,β-unsaturated aldehyde or ketone (propenal or propenone), which often exhibit distinct biological profiles.
-
C: The Terminal Hydroxyl Group: This group can be esterified or converted into an ether to alter lipophilicity and prodrug potential.
Below is a diagram illustrating these key modification points on the core scaffold.
Caption: Key sites for structural modification on the this compound scaffold.
Synthesis of Analogs: The Claisen-Schmidt Condensation and Subsequent Reduction
A common and efficient method for synthesizing pyridylpropenol analogs involves a two-step process. The first step is the Claisen-Schmidt condensation to form the α,β-unsaturated ketone (propenone) intermediate, followed by a selective reduction of the ketone to the corresponding alcohol.[6]
Experimental Protocol: Synthesis Workflow
This protocol outlines the synthesis of (2E)-3-(3-pyridyl)-1-phenylprop-2-en-1-one and its subsequent reduction to (2E)-3-(3-pyridyl)-1-phenylprop-2-en-1-ol, a representative analog.
Step 1: Claisen-Schmidt Condensation (Propenone Formation)
-
Dissolve pyridine-3-carboxaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the propenone.
Step 2: Selective Reduction (Propenol Formation)
-
Suspend the synthesized propenone (1 equivalent) in methanol.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired propenol. Purify via column chromatography if necessary.
Synthesis Workflow Diagram
Caption: General two-step synthesis of a this compound analog.
Comparative Analysis: Structure-Activity Relationships
The biological activity of these analogs is highly dependent on their specific structural features. By comparing related compounds, we can deduce key SAR trends.
Propenol vs. Propenone: Impact on Anticancer Activity
A recurring theme in related scaffolds is the differential activity between the propenol and its oxidized propenone counterpart. The propenone moiety, being an α,β-unsaturated ketone, is a Michael acceptor and can covalently interact with nucleophilic residues (like cysteine) in target proteins.
A notable example is (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , an analog where the terminal alcohol is replaced by a 4-pyridyl ketone. This compound is a known inhibitor of 6-phosphofructo-2-kinase (PFKFB3), an enzyme that plays a key role in glycolysis, a pathway often upregulated in cancer cells.[7][8] Its activity is linked to roles as an antineoplastic agent, an angiogenesis inhibitor, and an inducer of apoptosis.[7]
Causality: The electrophilic nature of the propenone's β-carbon makes it susceptible to nucleophilic attack by enzyme residues, leading to potentially irreversible inhibition. The corresponding propenol lacks this electrophilicity and would likely act through non-covalent interactions, resulting in a different (and often lower) potency or a completely different target profile.
Influence of the Pyridine Ring
The position of the nitrogen atom and the presence of substituents on the pyridine ring are crucial for target recognition and affinity.
-
Nitrogen Position: The basicity and dipole moment of the scaffold change depending on whether the nitrogen is at the 2-, 3-, or 4-position, affecting solubility and the ability to form hydrogen bonds.
-
Ring Substituents: In a study of 3,5-diacyl-2,4-dialkylpyridine derivatives as A3 adenosine receptor antagonists, it was found that small alkyl groups (e.g., ethyl over methyl) at positions 2 and 4 were favored for affinity.[9] Furthermore, a 6-(3-chlorophenyl) substituent resulted in a derivative with a Kᵢ value of 7.94 nM and high selectivity.[9]
Insight: These findings suggest that for other targets, systematic exploration of substituents on the pyridine ring of the this compound scaffold is a valid strategy to enhance potency and selectivity. Electron-releasing or -withdrawing groups can fine-tune the pKa of the pyridine nitrogen and the overall electronic profile of the molecule.[10]
Comparative Data Summary
While direct comparative data for a wide range of this compound analogs is limited in publicly available literature, we can compile data from closely related structures to guide future research.
| Compound/Analog Class | Key Structural Feature | Biological Activity | Quantitative Data (if available) | Reference |
| Cinnamyl Alcohol | Phenyl ring instead of pyridine | Anti-inflammatory, Antioxidant, Antimicrobial | - | [1] |
| (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | Propenone with 4-pyridyl group | PFKFB3 Kinase Inhibitor, Antineoplastic | - | [7] |
| 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives | Substituted pyridine core | A3 Adenosine Receptor Antagonists | Kᵢ = 7.94 nM (for 6-(3-chlorophenyl) analog) | |
| Pyridin-2(1H)-one derivatives | Modified pyridine core | Urease Inhibitors | Superior to thiourea standard | [10] |
| Ethyl Cinnamate | Ester of related cinnamic acid | Antioxidant (DPPH assay) | Higher activity than cinnamic acid | [2] |
Validating Biological Activity: Key Experimental Protocols
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test analogs in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Assay Workflow Diagram
Caption: Workflow for the MTT assay to determine antiproliferative activity.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a promising area for therapeutic innovation. This guide establishes a foundational understanding based on comparative analysis of related chemical series.
Key Insights:
-
The oxidation state of the propenol linker is a critical determinant of the mechanism of action, with the propenone form often acting as a covalent inhibitor.
-
The pyridine ring offers a versatile handle for modulating potency and selectivity through substitution, a strategy proven effective in related pyridine-based antagonists.[9]
-
Systematic modification of the terminal hydroxyl group (e.g., esterification) could improve pharmacokinetic properties and is a logical next step for lead optimization.
Future research should focus on the parallel synthesis of a focused library of this compound analogs, varying the pyridine substitution and propenol functionality. Screening this library against a panel of cancer cell lines and relevant kinases (like PFKFB3) would provide direct, quantitative SAR data, enabling the development of next-generation inhibitors based on this valuable scaffold.
References
- Pharmacological Studies on Cinnamic Alcohol and Its Derivatives.
- The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients. Food and Chemical Toxicology.
- CINNAMYL ALCOHOL AND REL
- A toxicologic and dermatologic assessment of cinnamyl alcohol, cinnamaldehyde and cinnamic acid when used as fragrance ingredients. PubMed.
- (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. PubChem.
- Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Deriv
- 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. PubChem.
- Synthesis of Pyridinyl Propenols. Benchchem.
- (2E)-3-(3-Pyridinyl)-2-propen-1-ol. PubChem.
- 3-(2-Pyridyl)-2-propen-1-ol. PubChem.
- Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. PubMed.
- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. SpringerLink.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives.
- An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Biological Activity of Pyrimidine Deriv
- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 2839472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Varenicline and the Investigational Compound 3-(3-Pyridyl)-2-propen-1-OL for Nicotinic Acetylcholine Receptor Modulation
This guide provides a detailed comparative analysis of Varenicline, the established first-line therapy for smoking cessation, and 3-(3-Pyridyl)-2-propen-1-OL, a structurally related compound of research interest. Given the absence of extensive preclinical and clinical data for this compound in the public domain, this document serves a dual purpose: first, to thoroughly review the pharmacological and efficacy profile of Varenicline as the benchmark, and second, to propose a comprehensive, step-by-step experimental framework for the evaluation and direct comparison of this compound.
This approach is designed for researchers, pharmacologists, and drug development professionals, providing not just a static comparison but a dynamic roadmap for investigation. We will delve into the established mechanisms, the causality behind essential experimental protocols, and how to interpret potential data to build a robust comparative profile.
Part 1: The Benchmark - Varenicline's Mechanism and Efficacy
Varenicline's success as a smoking cessation aid is rooted in its unique pharmacological profile at the α4β2 nicotinic acetylcholine receptor (nAChR), the primary subtype implicated in nicotine addiction in the brain. It acts as a partial agonist . This dualistic mechanism is key:
-
Agonist Action (The "Ceiling" Effect): Varenicline stimulates the α4β2 nAChR to a lesser degree than nicotine. This provides relief from craving and withdrawal symptoms by maintaining a moderate level of dopamine release in the mesolimbic pathway.
-
Antagonist Action (The "Blocking" Effect): By occupying the receptor binding site, varenicline competitively inhibits the binding of nicotine from tobacco smoke. This blockade prevents the robust dopamine release and subsequent reward and reinforcement that perpetuate the addiction cycle, thereby reducing the satisfaction derived from smoking.
The α4β2 nAChR is a ligand-gated ion channel. Varenicline's binding stabilizes a conformational state that allows for limited cation influx, contrasting with the full activation induced by nicotine.
Visualizing Varenicline's Mechanism
Caption: Varenicline's partial agonism stimulates moderate dopamine release while its antagonist action blocks nicotine binding.
Part 2: A Proposed Research Framework for this compound
The structure of this compound, featuring a pyridine ring (a key pharmacophore in nicotine and varenicline), suggests a potential interaction with nAChRs. However, without empirical data, its affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) remain unknown.
The following is a logical, phased experimental workflow designed to characterize this compound and rigorously compare it to varenicline.
Phase 1: In Vitro Characterization - Binding and Functional Assays
The foundational step is to determine if and how this compound interacts with the target receptor.
1.1: Receptor Binding Affinity (Ki)
-
Objective: To measure the binding affinity of this compound for the α4β2 nAChR and compare it to varenicline.
-
Methodology: Radioligand Displacement Assay
-
Preparation: Use cell membranes from a stable cell line (e.g., HEK293) engineered to express human α4β2 nAChRs.
-
Incubation: Incubate the membranes with a constant concentration of a high-affinity radioligand for the α4β2 receptor, such as [³H]-epibatidine or [³H]-cytisine.
-
Competition: Add increasing concentrations of the unlabeled "test" compound (varenicline or this compound).
-
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. The resulting sigmoidal curve is used to calculate the IC₅₀ (concentration that inhibits 50% of binding). The Ki (inhibition constant) is then derived using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.
-
-
Causality: This assay directly measures the compound's ability to occupy the receptor's binding site. A lower Ki value indicates a higher binding affinity. This is the first critical gate in drug discovery; a compound that doesn't bind to the target cannot modulate its function.
1.2: Functional Activity (EC₅₀ and Imax)
-
Objective: To determine if this compound acts as an agonist, antagonist, or partial agonist, and to quantify its potency and efficacy.
-
Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
System: Use Xenopus laevis oocytes injected with cRNA encoding for the human α4 and β2 nAChR subunits. The oocytes will express functional receptors on their surface.
-
Agonist Mode: Clamp the oocyte at a holding potential (e.g., -70 mV). Perfuse the oocyte with increasing concentrations of the test compound (varenicline or this compound) and measure the resulting inward current (caused by cation influx through the opened channel). Plot the current response against log concentration to determine the EC₅₀ (potency) and the maximum response (Imax) relative to a full agonist like acetylcholine (ACh).
-
Antagonist Mode: To assess antagonist activity, co-apply a fixed, near-maximal concentration of ACh with increasing concentrations of the test compound. A reduction in the ACh-evoked current indicates antagonist activity.
-
-
Causality: TEVC provides direct functional data. The Imax relative to ACh defines the compound's efficacy:
-
Full Agonist: Imax ≈ 100% of ACh.
-
Partial Agonist: 0% < Imax < 100% of ACh (like varenicline).
-
Antagonist: Imax = 0%, and it inhibits the ACh response.
-
Visualizing the Proposed In Vitro Workflow
Caption: Workflow for determining the binding affinity and functional activity of a test compound at the α4β2 nAChR.
Phase 2: Data Interpretation and Hypothetical Comparison
The data from Phase 1 would allow for a direct, quantitative comparison with varenicline.
Table 1: Hypothetical In Vitro Pharmacological Data
| Parameter | Varenicline (Reference Data) | This compound (Hypothetical Data) | Interpretation |
| Binding Affinity (Ki, nM) at α4β2 | 0.1 - 0.5 | e.g., 5.0 | A higher Ki would suggest lower binding affinity than varenicline. |
| Potency (EC₅₀, µM) at α4β2 | 1.5 - 2.0 | e.g., 10.0 | A higher EC₅₀ would indicate lower potency in activating the receptor. |
| Efficacy (Imax) at α4β2 (% of ACh max) | ~40-50% | e.g., 15% | A lower Imax would imply weaker agonist activity (less intrinsic efficacy) than varenicline. |
| Receptor Selectivity (Ki α4β2 vs. α7) | High selectivity for α4β2 | To be determined | Selectivity for α4β2 over other nAChR subtypes (like α7) is crucial for minimizing off-target effects. |
Part 3: Preclinical In Vivo Evaluation
Assuming the in vitro data for this compound is promising (e.g., it shows partial agonism at α4β2), the next step is to evaluate its effects in animal models of nicotine addiction.
2.1: Nicotine Self-Administration Model
-
Objective: To assess the compound's ability to reduce the reinforcing effects of nicotine.
-
Methodology:
-
Training: Train rats to press a lever to receive an intravenous infusion of nicotine. They learn to self-administer the drug, demonstrating its rewarding properties.
-
Treatment: Once stable responding is achieved, pre-treat the animals with different doses of the test compound (varenicline or this compound) before the self-administration session.
-
Measurement: Record the number of lever presses and nicotine infusions.
-
-
Expected Outcome for an Efficacious Compound: A compound like varenicline significantly reduces the number of nicotine infusions taken, indicating that it either substitutes for nicotine (agonist effect) or blocks its rewarding effects (antagonist effect). The data for this compound would be directly compared.
2.2: Model of Nicotine-Precipitated Withdrawal
-
Objective: To determine if the compound can alleviate withdrawal symptoms.
-
Methodology:
-
Induction: Make rats chronically dependent on nicotine via continuous infusion with osmotic minipumps.
-
Precipitation: Administer a nAChR antagonist (e.g., mecamylamine) to precipitate somatic withdrawal signs (e.g., teeth chattering, shakes, writhing).
-
Treatment: Administer the test compound prior to the antagonist challenge.
-
Measurement: Score the frequency and severity of withdrawal signs.
-
-
Expected Outcome for an Efficacious Compound: The partial agonist activity of varenicline is known to alleviate these withdrawal signs. An effective this compound would be expected to produce a similar dose-dependent reduction in withdrawal scores.
Conclusion and Path Forward
Varenicline's efficacy is well-established and serves as the gold standard against which new chemical entities must be judged. Its high-affinity, selective partial agonism at the α4β2 nAChR is the molecular basis for its clinical success.
For this compound, this guide has laid out a necessary and rigorous research cascade. The proposed workflow, moving from in vitro binding and functional assays to in vivo behavioral models, provides a self-validating system. Each step builds upon the last, from confirming target engagement (binding) to defining the nature of that engagement (function) and finally to testing its therapeutic hypothesis in a living system (behavior). The resulting data would allow for a definitive, evidence-based comparison of its efficacy relative to varenicline, ultimately determining its potential as a novel therapeutic candidate for nicotine addiction.
References
- Title: Varenicline: a novel treatment for smoking cessation. Source: American Journal of Health-System Pharmacy URL:[Link]
- Title: Varenicline for smoking cess
- Title: Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases nicotine craving and withdrawal in abstinent smokers. Source: Psychopharmacology URL:[Link]
- Title: Varenicline: a selective high-affinity partial agonist of α4β2 nicotinic acetylcholine receptors for smoking cessation. Source: CNS Drug Reviews URL:[Link]
- Title: Preclinical pharmacology of varenicline: a selective α4β2 nicotinic receptor partial agonist. Source: The Journal of Pharmacology and Experimental Therapeutics URL:[Link]
Navigating In Vivo Realities: A Comparative Guide to Pyridinyl Propenone Derivatives and Their Therapeutic Analogs
An Important Note on (E)-3-(pyridin-3-yl)prop-2-en-1-ol: Initial inquiries into the in vivo profile of (E)-3-(pyridin-3-yl)prop-2-en-1-ol revealed a significant gap in publicly available research. To provide a valuable and data-driven resource for researchers, this guide has been pivoted to focus on a structurally related and industrially significant compound, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one . This compound is a known intermediate in the synthesis of several key pharmaceuticals and is also documented as an impurity of the tyrosine kinase inhibitor, Imatinib.[1]
This guide will delve into the in vivo characteristics of two prominent therapeutic agents, Nilotinib and Imatinib , for which (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one serves as a relevant chemical touchstone. By comparing the established in vivo performance of these successful drugs, we aim to provide a practical framework for researchers engaged in the development of novel kinase inhibitors and other therapeutics derived from similar chemical scaffolds.
From Intermediate to Innovator: The Therapeutic Landscape
(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is a versatile enaminone that serves as a building block in organic synthesis.[2] Its utility is highlighted by its role as a reagent in the preparation of oxindole-linked indolyl-pyrimidine derivatives with potential cytotoxic activities.[3] The structural relationship between this intermediate and the approved drugs Nilotinib and Imatinib underscores the importance of understanding the in vivo translation of related chemical entities.
Comparative In Vivo Pharmacokinetics: Nilotinib vs. Imatinib
A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. Below is a comparative summary of the in vivo pharmacokinetics of Nilotinib and Imatinib in various species.
| Parameter | Species | Nilotinib | Imatinib | Citation |
| Half-life (t½) | Mouse | 2.94 h (oral) | ~1.3 h (oral) | [4][5] |
| Prairie Dog | 7.57 h (oral) | - | [4] | |
| Monkey | 5.16 h (oral) | - | [4] | |
| Human | ~17 h | ~18 h | [6][7] | |
| Bioavailability (F) | Mouse | 50% | - | [4] |
| Monkey | 13% | - | [4] | |
| Human | Low (<25%) | 98% | [7][8] | |
| Time to Max. Concentration (Tmax) | Human | - | 2-4 h | [9] |
| Metabolism | Human | Primarily CYP3A4 | Primarily CYP3A4 | [6][7][10] |
| Protein Binding | Human | >97.5% | ~95% | [8][10] |
In Vivo Efficacy: A Tale of Two Kinase Inhibitors
Both Nilotinib and Imatinib are potent inhibitors of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[6][7]
Nilotinib:
-
Demonstrated significant clinical activity in patients with imatinib-resistant or intolerant CML.[11]
-
In a phase II study, 52% of patients with imatinib-resistant/intolerant CML achieved a major cytogenetic response.[11]
-
Long-term follow-up of first-line therapy in CML shows high efficacy, with a 6-year overall survival rate of 96%.[12]
-
Considered more potent than imatinib in vitro.[11]
Imatinib:
-
Revolutionized the treatment of CML and is also effective against gastrointestinal stromal tumors (GIST).[7][13]
-
In a phase I trial for CML, a dose of 400 mg or greater was required for the maximal pharmacodynamic effect.[14]
-
Achieves therapeutic concentrations in plasma and tumor xenografts in mice, though with limited single-agent activity in a small cell lung cancer model.[15]
-
Continuous inhibition of Bcr-Abl kinase activity is necessary for maximal antitumor effects in preclinical models.[5]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a standard approach for determining the pharmacokinetic profile of a novel compound in a murine model.
Objective: To determine the pharmacokinetic parameters of a test compound following oral and intravenous administration in mice.
Materials:
-
Test compound
-
Vehicle for oral and intravenous formulations
-
C57BL/6 mice (or other appropriate strain)
-
Dosing gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Workflow:
Procedure:
-
Formulation Preparation: Prepare the test compound in appropriate vehicles for both oral and intravenous administration.
-
Animal Dosing:
-
For the oral group, administer the compound via oral gavage at the desired dose.
-
For the intravenous group, administer the compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples (typically via saphenous or tail vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including half-life, Cmax, Tmax, and AUC.
Conclusion
While direct in vivo data for (E)-3-(pyridin-3-yl)prop-2-en-1-ol is not currently available, a comparative analysis of its therapeutic analogs, Nilotinib and Imatinib, provides valuable insights for researchers in the field. The significant differences in the bioavailability of Nilotinib and Imatinib, despite their structural similarities and shared metabolic pathways, highlight the subtle structural modifications that can dramatically influence in vivo performance. This guide serves as a testament to the importance of comprehensive preclinical pharmacokinetic and pharmacodynamic evaluation in the journey from a promising chemical scaffold to a clinically effective therapeutic agent.
References
- Druker, B. J., et al. (2001). Pharmacokinetics and Pharmacodynamics of Imatinib in a Phase I Trial With Chronic Myeloid Leukemia Patients. Journal of Clinical Oncology, 19(7), 1871-1879. [Link]
- Demetri, G. D., et al. (2009). Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing?.
- Peng, B., et al. (2005).
- Druker, B. J., et al. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Clinical Cancer Research, 10(1 Pt 1), 129-136. [Link]
- Peng, B., et al. (2004). Clinical pharmacokinetics of imatinib mesylate. Clinical Pharmacokinetics, 43(9), 553-564. [Link]
- Kumar, V., et al. (2018). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. Antiviral Research, 160, 123-132. [Link]
- Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]
- Xia, C., et al. (2013). Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability. Biopharmaceutics & Drug Disposition, 34(1), 1-13. [Link]
- Kim, D. H., et al. (2018). Nilotinib Alters the Efflux Transporter-Mediated Pharmacokinetics of Afatinib in Mice. Pharmaceutics, 10(4), 217. [Link]
- Johnson, B. E. (2003). Imatinib for Small Cell Lung Cancer, Aiming for a Target in Vivo. Clinical Cancer Research, 9(16 Pt 1), 5837-5838. [Link]
- Wolff, N. C., et al. (2003). Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Activity in a Xenograft Model of Small Cell Lung Cancer. Clinical Cancer Research, 9(16 Pt 1), 5941-5948. [Link]
- Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 99(8), 2686-2692. [Link]
- Ottmann, O. G., et al. (2005). In vivo effects of imatinib mesylate on human haematopoietic progenitor cells. Leukemia & Lymphoma, 46(6), 887-893. [Link]
- Force, T., et al. (2007). Imatinib does not induce cardiotoxicity at clinically relevant concentrations in preclinical studies. Leukemia, 21(11), 2314-2319. [Link]
- Xia, C., et al. (2012). Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability. Request PDF. [Link]
- Industrial Chemicals. (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]
- ClinPGx. Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
- Paliwal, Y., et al. (2021). Pharmacokinetic profile of novel reduced-dose Danziten™ (nilotinib tablets) versus Tasigna® (nilotinib capsules): in vivo bioequivalence and population pharmacokinetic analysis. Cancer Chemotherapy and Pharmacology, 87(5), 651-662. [Link]
- CancerNetwork. (2007). Nilotinib Shows Significant Clinical Activity in CP-CML. [Link]
- PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]
- Kantarjian, H. M., et al. (2011). Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results. Blood, 117(4), 1141-1145. [Link]
- CancerNetwork. (2015). Long-Term Data Highlights Nilotinib Efficacy, Cardiovascular Effects. [Link]
- Medscape. (2010).
- Das, S., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Pharmaceuticals, 16(9), 1269. [Link]
- Wang, Y., et al. (2020). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology, 11, 584. [Link]
- Svensson, K., et al. (1986). In-vitro and in-vivo metabolism of the presynaptic dopamine agonist 3-PPP to a catecholic analogue in rats. Journal of Pharmacy and Pharmacology, 38(7), 531-534. [Link]
- Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]
- Kuehnl, J., et al. (2021). Characterization of application scenario-dependent pharmacokinetics and pharmacodynamic properties of permethrin and hyperforin in a dynamic skin and liver multi-organ-chip model. Toxicology, 448, 152637. [Link]
Sources
- 1. (2E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one [cymitquimica.com]
- 2. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinPGx [clinpgx.org]
- 7. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
A Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Case Study with Dasatinib
An objective comparison guide on the cross-reactivity of 3-(3-Pyridyl)-2-propen-1-OL with other receptors cannot be provided, as there is no available scientific literature detailing its primary biological receptor or any potential off-target interactions. This compound is referenced as a chemical intermediate in the synthesis of other molecules and lacks characterization of its own pharmacological profile.
To fulfill the user's request for a comprehensive guide on assessing receptor cross-reactivity, we will use Dasatinib as a case study. Dasatinib is a well-characterized tyrosine kinase inhibitor with a known primary target and a well-documented cross-reactivity profile, making it an excellent model for demonstrating the principles and methodologies of such an analysis.
This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, using the multi-targeted inhibitor Dasatinib as a prime example. We will explore the significance of its primary and secondary target engagement, present comparative experimental data, and detail the methodologies required to generate such data in a research setting.
Introduction: The Double-Edged Sword of Cross-Reactivity
In drug discovery, selectivity is a cornerstone of developing safe and effective therapeutics. An ideal drug would interact exclusively with its intended target to elicit a specific therapeutic effect. However, the reality is that many small molecules exhibit cross-reactivity, binding to multiple unintended targets. This phenomenon can be a significant liability, leading to off-target toxicities. Conversely, for certain indications like oncology, polypharmacology—the modulation of multiple targets—can be a powerful therapeutic strategy.
Dasatinib (marketed as Sprycel®) exemplifies this duality. It was initially developed as a potent inhibitor of the BCR-Abl fusion protein, the primary driver of Chronic Myeloid Leukemia (CML). However, its clinical efficacy extends beyond BCR-Abl inhibition, a fact attributable to its significant cross-reactivity with other key kinases. Understanding this cross-reactivity profile is not just an academic exercise; it is critical for predicting clinical efficacy, understanding potential side effects, and identifying new therapeutic opportunities.
Dasatinib: Primary Target and Mechanism of Action
Dasatinib's primary therapeutic rationale in CML is the potent inhibition of the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, particularly the constitutively active BCR-Abl fusion protein.
Signaling Pathway of BCR-Abl:
The BCR-Abl oncoprotein possesses uncontrolled tyrosine kinase activity. It autophosphorylates and subsequently phosphorylates a host of downstream substrates, activating multiple signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT pathways. This cascade of events drives the malignant transformation of hematopoietic cells.
Caption: Simplified signaling cascade initiated by the BCR-Abl oncoprotein.
Dasatinib binds to the ATP-binding pocket of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates. This effectively shuts down the aberrant signaling, inducing apoptosis in CML cells.
Comparative Analysis: Dasatinib's Kinase Selectivity Profile
While highly potent against BCR-Abl, Dasatinib is known to inhibit a range of other kinases, some with potencies comparable to its primary target. This broad activity is a direct result of structural similarities in the ATP-binding sites across the human kinome. Its most clinically relevant off-targets include the SRC family kinases (SFKs), c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Ephrin receptors.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of a compound is typically quantified by its IC50 or Ki value—the concentration of the inhibitor required to reduce enzyme activity or ligand binding by 50%. A lower value indicates higher potency.
| Target Kinase | IC50 (nM) | Biological Role / Therapeutic Implication |
| BCR-Abl (p210) | < 1 | Primary Target: Driver of Chronic Myeloid Leukemia. |
| SRC | 0.5 - 1.5 | Off-Target: Involved in cell growth, adhesion, and motility. Inhibition may contribute to both efficacy and side effects. |
| c-KIT | 1 - 5 | Off-Target: Receptor tyrosine kinase crucial for hematopoiesis and melanogenesis. A driver in some gastrointestinal stromal tumors (GIST). |
| PDGFRβ | 15 - 30 | Off-Target: Receptor tyrosine kinase involved in cell growth and angiogenesis. Implicated in various fibrotic diseases and cancers. |
| EphA2 | 5 - 15 | Off-Target: Ephrin receptor involved in developmental processes, angiogenesis, and cancer metastasis. |
| VEGFR2 | 8 - 50 | Off-Target: Key mediator of angiogenesis. Inhibition can have anti-cancer effects but also contributes to cardiovascular side effects. |
| Note: IC50 values are compiled from various sources and can differ based on assay conditions. The values presented here are representative approximations for comparative purposes. |
This data clearly illustrates that Dasatinib is a multi-targeted inhibitor. Its high potency against SRC family kinases and c-KIT is not an accidental "side effect" but a core part of its pharmacological identity, contributing to its clinical activity profile.
Experimental Protocol: Assessing Kinase Cross-Reactivity
To generate the comparative data shown above, a systematic experimental approach is required. A common and robust method is the in vitro kinase assay, which directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow for In Vitro Kinase Profiling
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology: ADP-Glo™ Kinase Assay
This protocol describes a common luminescence-based kinase assay format used for determining IC50 values.
1. Compound Preparation: a. Create a 10-point, 3-fold serial dilution of Dasatinib in 100% DMSO, starting from a 1 mM stock. b. Perform an intermediate dilution of the DMSO series into the appropriate kinase assay buffer.
2. Assay Plate Setup: a. Using a multi-channel pipette or automated liquid handler, dispense 2.5 µL of the diluted compound into the wells of a 384-well plate. b. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
3. Kinase Reaction: a. Prepare a 2X kinase/substrate solution containing the purified target kinase (e.g., c-KIT) and its specific peptide substrate in the reaction buffer. b. Add 2.5 µL of the 2X kinase/substrate solution to each well. c. Prepare a 2X ATP solution. d. Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final volume is 10 µL. e. Seal the plate and incubate for 60 minutes at 30°C.
4. Signal Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase, which will convert the newly generated ADP into ATP, and then use that ATP to produce a luminescent signal. d. Incubate for 30 minutes at room temperature to stabilize the signal.
5. Data Acquisition and Analysis: a. Read the luminescence on a compatible plate reader. b. Normalize the data using the 0% and 100% inhibition controls. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The inclusion of positive (0% inhibition) and negative (100% inhibition) controls on every plate ensures that the assay window is acceptable and allows for the normalization of results, correcting for plate-to-plate variability. The dose-response curve itself validates the inhibitory activity; a clear sigmoidal curve with a well-defined plateau confirms a specific inhibitory effect.
Conclusion
The analysis of Dasatinib serves as a critical reminder that a drug's clinical profile is the sum of all its pharmacological interactions. A narrow focus on only the primary target provides an incomplete picture. Comprehensive cross-reactivity profiling, using robust and validated in vitro assays, is an indispensable step in drug development. It allows researchers to build a "selectivity signature" for a compound, which is instrumental in predicting its therapeutic potential, anticipating adverse effects, and guiding its clinical application. This systematic approach transforms the challenge of cross-reactivity into a strategic advantage, paving the way for more effective and safer medicines.
References
- Title: The role of polypharmacology in the design of multi-target-directed ligands. Source: Drug Discovery Today URL:[Link]
- Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases. Source: PNAS URL:[Link]
- Title: Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in mast cells. Source: Blood Journal URL:[Link]
- Title: Dasatinib: a multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Source: Taylor & Francis Online URL:[Link]
- Title: A comprehensive kinase screening of dasatinib and its structural analogs. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
A Comparative Analysis of Indolyl-Pyridinyl-Propenone Potency in Glioblastoma Models
Introduction
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form multiple interactions with biological targets make it an ideal scaffold for designing novel therapeutics.[3] Among the myriad of pyridine derivatives, the propenone linker offers a conformationally rigid backbone, allowing for the precise spatial orientation of functional groups. This guide presents an in-depth comparative analysis of a specific class of these molecules: indolyl-pyridinyl-propenones. We will dissect their potency as potential anticancer agents, focusing on a compelling case study where structural modifications dramatically shift their mechanism of action from inducing a rare form of cell death, methuosis, to classical microtubule disruption in glioblastoma cells.[4]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental design and to provide robust, self-validating protocols that form the foundation of any rigorous potency analysis.
The Biological Target: Glioblastoma and Novel Avenues for Intervention
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat. Its resistance to conventional therapies necessitates the exploration of novel therapeutic strategies. The indolyl-pyridinyl-propenone scaffold has emerged as a promising starting point, with derivatives demonstrating the ability to induce distinct, potent cytotoxic effects in GBM cell lines.[4] Our analysis focuses on two primary mechanisms observed:
-
Methuosis: A non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled intracellular vacuoles derived from macropinosomes. This pathway is of particular interest as it may bypass traditional apoptosis-resistance mechanisms in cancer cells.
-
Microtubule Disruption: A well-established anticancer mechanism where compounds interfere with the polymerization or depolymerization of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent cell death.[4]
The ability of a single chemical scaffold to target two different cellular pathways based on subtle structural changes presents a fascinating opportunity for targeted drug design.
Figure 1: Divergent mechanisms of action for pyridinyl propenone derivatives.
Comparative Potency & Structure-Activity Relationship (SAR)
The crux of our analysis lies in understanding how specific chemical modifications to the indolyl-pyridinyl-propenone core dictate biological outcomes. The following table summarizes key findings from studies on U251 glioblastoma cells, showcasing a clear structure-activity relationship.[4]
| Compound ID | Key Structural Feature (Indole Ring) | Primary Cellular Phenotype | Potency (Relative Cytotoxicity) | Effect on Cell Cycle |
| Class 1: 2a, 2c, 2e | 5-Methoxy or 5-Bromo substitution | Extensive Cytoplasmic Vacuolization (Methuosis) | Moderate | No significant cell cycle arrest |
| Class 2: 3d | 2-Trifluoromethyl substitution | Plasma Membrane Blebbing, Microtubule Disruption | High | Potent G2/M Phase Arrest |
Analysis of Structure-Activity Relationships
The data reveals a distinct SAR profile that pivots on the substitution pattern of the indole moiety:
-
Causality of Methuosis Induction (Class 1): Derivatives with electron-donating or moderately electron-withdrawing groups at the 5-position of the indole ring, such as methoxy (2a, 2c) or bromo (2e), consistently induce the methuosis phenotype.[4] The causality here is likely tied to how these substitutions influence the molecule's interaction with a target involved in regulating macropinocytosis, though the precise target remains an area of active investigation. These compounds are moderately cytotoxic but do not cause a significant halt in the cell cycle, suggesting a mechanism of cell death independent of mitotic catastrophe.[4]
-
Causality of Microtubule Disruption (Class 2): A dramatic shift in mechanism is observed upon moving the substituent to the 2-position and using a strong electron-withdrawing group like trifluoromethyl (CF3).[4] The 2-trifluoromethyl derivative (3d) loses the ability to cause vacuolization and instead gains potent microtubule-destabilizing activity. This leads to a robust arrest of the cell cycle in the G2/M phase, a hallmark of anti-tubulin agents.[4] This structural change likely reorients the molecule to favor binding to tubulin or associated proteins, a classic target for cancer chemotherapy. The increased potency of this compound class highlights the effectiveness of microtubule disruption as a cytotoxic mechanism.
Core Experimental Protocols
To ensure scientific integrity, the protocols used to derive potency data must be robust and reproducible. Below are detailed, self-validating methodologies for the key assays required for this comparative analysis.
In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability by measuring the metabolic activity of living cells.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Figure 2: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate U251 glioblastoma cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyridyl propenol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the cells with the compounds for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M), which is essential for identifying compounds that induce cell cycle arrest.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases.
Figure 3: Workflow for cell cycle analysis using flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed U251 cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of the pyridyl propenol derivatives for a specified time (e.g., 24 hours).[4]
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition into a single tube.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This step fixes and permeabilizes the cells. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal.
-
Analysis: Use cell cycle analysis software to generate DNA content histograms. Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases.[4] A significant increase in the G2/M population indicates cell cycle arrest at that phase.
Pharmacokinetic Considerations for Lead Optimization
While in vitro potency is a critical first step, a compound's ultimate therapeutic potential is dictated by its pharmacokinetic (PK) profile.[6] A potent compound that is poorly absorbed, rapidly metabolized, or fails to reach its target tissue will not be an effective drug. For the indolyl-pyridinyl-propenone series, transitioning from a promising in vitro hit to a viable in vivo candidate requires a thorough evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Key PK parameters to investigate include:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Clearance: The rate at which the drug is removed from the body.
-
Volume of Distribution: The extent to which a drug distributes into body tissues versus plasma.
-
Half-life: The time required for the drug concentration in the body to be reduced by half.[6]
Early-stage PK screening, often using in vitro assays (e.g., microsomal stability, Caco-2 permeability) and in vivo rodent models, is essential to identify derivatives with favorable drug-like properties, guiding the selection of candidates for further preclinical development.[7]
Conclusion
The comparative analysis of indolyl-pyridinyl-propenone derivatives provides a compelling illustration of how discrete structural modifications can fundamentally alter biological activity and potency. The clear divergence between methuosis induction and microtubule disruption, driven by specific substitutions on the indole ring, underscores the power of structure-activity relationship studies in modern drug discovery.[4] The Class 2 derivative, with its 2-trifluoromethyl indole moiety, demonstrates superior potency and a well-understood mechanism of action (G2/M arrest), marking it as a more promising lead for further development as a glioblastoma therapeutic.
Future work should focus on optimizing the pharmacokinetic properties of this lead scaffold to enhance its in vivo efficacy and safety profile. The robust protocols detailed herein provide a validated framework for undertaking such studies, ensuring that the journey from chemical synthesis to potential clinical application is grounded in scientific rigor and integrity.
References
- Pharmaron. Cell-Based Potency Assays.
- BioAgilytix Labs. Cell-Based Potency Assays.
- Reaction Biology. Cell-based Assays for Drug Discovery.
- Intertek. GMP Cell-based Bioassays and Potency Testing.
- Jo, K. S., et al. (2016). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. PLoS One, 11(12), e0168489.
- Aghajanpour, M., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141–149.
- Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(17), 5129–5133.
- Sharma, K., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 10(1), 1-13.
- Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 149, 107435.
- Ismail, M. A., et al. (2009). Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine. Journal of medicinal chemistry, 52(15), 4864–4875.
- Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 433-448.
- MacLeod, A. M., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 21(23), 7076–7080.
- Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European journal of medicinal chemistry, 285, 117208.
- El-Damasy, D. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4987.
- Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal research reviews, 21(5), 382–396.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijsat.org [ijsat.org]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
A Head-to-Head Comparison of 3-(3-Pyridyl)-2-propen-1-OL and Epibatidine Analogs as Nicotinic Acetylcholine Receptor Ligands
For researchers, scientists, and drug development professionals, a deep understanding of the nuanced interactions between novel compounds and their biological targets is paramount. This guide provides a comprehensive comparison of 3-(3-Pyridyl)-2-propen-1-OL and a range of epibatidine analogs at nicotinic acetylcholine receptor (nAChR) subtypes. By presenting key experimental data in a clear, comparative format, alongside detailed methodologies and visual representations of signaling pathways, this guide aims to facilitate the rational design and development of more selective and potent nAChR ligands.
Introduction to nAChR Ligands: The Quest for Selectivity
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes makes them attractive therapeutic targets for various conditions, including neurodegenerative diseases, pain, and nicotine addiction.[2][3]
Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent nAChR ligand with analgesic properties 200-400 times greater than morphine.[4][5] However, its therapeutic potential is severely limited by its high toxicity, which stems from its non-selective binding to various nAChR subtypes.[4][5][6] This has driven extensive research into the development of epibatidine analogs with improved subtype selectivity and a better therapeutic window.[4][5][7]
Concurrently, other scaffolds are being explored for their potential to modulate nAChRs. This compound is a nicotine analog that has been investigated for its interaction with nicotinic receptors.[8] This guide will provide a head-to-head comparison of the structural features, pharmacological profiles, and experimental characterization of this compound and key epibatidine analogs.
Chemical Structures and Synthesis
This compound
This compound is a compound containing a pyridine ring, a structural feature it shares with nicotine.[8] Its structure is characterized by a propenol chain attached to the 3-position of the pyridine ring.
Structure of this compound:
The synthesis of related pyridinyl-propenone compounds often involves a Claisen-Schmidt condensation between a substituted pyridine carboxaldehyde and a suitable ketone, followed by reduction of the ketone to an alcohol.
Epibatidine and its Analogs
Epibatidine's core structure is a 7-azabicyclo[2.2.1]heptane ring system with an exo-5-(2'-chloropyridinyl) substituent.[4] The development of analogs has focused on modifying both the pyridine ring and the bicyclic system to enhance selectivity and reduce toxicity.[4][5]
Core Structure of Epibatidine:
-
A rigid bicyclic amine scaffold.
-
A 6-chloro-3-pyridinyl moiety.
Numerous synthetic routes for epibatidine have been developed since its structure was first elucidated.[4] A common strategy involves a Diels-Alder reaction to construct the 7-azabicyclo[2.2.1]heptane core.
Pharmacological Profile: A Comparative Analysis
The therapeutic utility of an nAChR ligand is largely determined by its binding affinity and selectivity for different receptor subtypes. The most abundant nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 subtypes.[1][6][9]
Binding Affinity and Subtype Selectivity
The binding affinity of a ligand is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) | Reference(s) |
| (±)-Epibatidine | ~0.02 - 0.04 | ~20 - 233 | - | [6][10] |
| RTI-36 | ~0.037 | - | - | [10] |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |
As the table illustrates, epibatidine exhibits extremely high affinity for the α4β2 nAChR subtype.[6][10] However, its affinity for the α7 subtype is significantly lower, and its interaction with ganglionic α3β4 subtypes is thought to contribute to its toxic side effects.[6] The development of analogs like RTI-36 has aimed to retain high affinity for the desired neuronal subtypes while reducing off-target binding.[9][10]
Functional Activity
Beyond binding, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or partial agonist) is critical.
-
Epibatidine is a potent agonist at many nAChR subtypes.[6]
-
Epibatidine Analogs: A key goal in analog development has been to modulate this activity. Some analogs have been synthesized that exhibit mixed agonist/antagonist properties, which may be beneficial for certain therapeutic applications, such as smoking cessation.[4][5] For instance, some 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogs have shown nAChR antagonist properties.[4]
-
This compound: The functional activity of this compound at specific nAChR subtypes is not well-documented in the reviewed literature.
Experimental Protocols
The characterization of novel nAChR ligands involves a standardized set of in vitro and in vivo assays.
General Workflow for nAChR Ligand Characterization
Caption: General workflow for the synthesis and characterization of nAChR ligands.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
1. Cell Culture and Membrane Preparation:
- Culture a cell line stably expressing the nAChR subtype of interest (e.g., HEK cells expressing α4β2 nAChRs).
- Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Assay:
- In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) to each well.[6]
- Add increasing concentrations of the unlabeled test compound to the wells.
- Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand).
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate for a sufficient time at a specific temperature to reach equilibrium.
3. Termination and Detection:
- Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nicotinic Acetylcholine Receptor Signaling Pathways
Activation of nAChRs by an agonist leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺.[11] This initial event can trigger a cascade of downstream intracellular signaling pathways.
The influx of Ca²⁺ is a critical second messenger that can activate various kinases and signaling molecules.[11] For instance, stimulation of α7 nAChRs, which have high calcium permeability, can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway.[11][12] This pathway is known to play a crucial role in promoting neuronal survival and neuroprotection.[11][12]
Caption: Simplified nAChR-mediated PI3K/Akt signaling pathway leading to neuroprotection.
Conclusion
The development of nAChR ligands is a dynamic field with significant therapeutic potential. Epibatidine, while a powerful research tool, is limited by its toxicity.[4][5] The extensive efforts to synthesize epibatidine analogs have yielded compounds with improved selectivity and varied functional profiles, offering promising leads for conditions like chronic pain and nicotine addiction.[4][7]
In contrast, this compound remains a less-characterized compound. While its structural similarity to nicotine suggests potential interaction with nAChRs, a comprehensive understanding of its binding affinities, subtype selectivity, and functional activity is lacking in the available literature. This knowledge gap presents an opportunity for further research to determine if this and related scaffolds can offer a viable alternative to the well-trodden path of epibatidine analog development. For drug development professionals, the story of epibatidine serves as a crucial case study in the importance of subtype selectivity, while compounds like this compound represent the vast, unexplored chemical space for novel nAChR modulators.
References
- Carroll, F. I. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Heterocycles, 79, 99-120. [Link]
- Papke, R. L., et al. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Journal of Pharmacology and Experimental Therapeutics, 374(1), 176-187. [Link]
- Krais, A., et al. (2020). Examples of possible metabotropic signaling pathways for nicotinic acetylcholine receptors.
- Carroll, F. I. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. Heterocycles, 79, 99–120. [Link]
- Kihara, T., et al. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. [Link]
- Fucile, S. (2018).
- Al-Sawalha, N. A., & Al-Husseini, R. (2022). Nicotinic acetylcholine receptor (nAChR) signaling pathways.
- Takada-Takatori, Y., et al. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. NCBI. [Link]
- Paleari, L., et al. (2008). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. PubMed. [Link]
- Wikipedia. (n.d.).
- Open Access Government. (2024). Treating neuropathic pain and nicotine dependence: Epibatidine derivatives as potential therapeutics. Open Access Government. [Link]
- Fucile, S. (2020).
- Al-H Rashid, M., et al. (2016).
- Papke, R. L. (2018). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. PubMed Central. [Link]
- Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]
- Nash, M., et al. (2021). Using Protein Painting Mass Spectrometry to Define Ligand Receptor Interaction Sites for Acetylcholine Binding Protein. Bio-protocol. [Link]
- Wonnacott, S., & Millar, N. S. (n.d.). Nicotinic ACh Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Abdrakhmanova, G. R., et al. (2000). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)
- Robinson, M. W., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. PubMed Central. [Link]
- Jackson, J. M., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience. [Link]
- Brehm, F., et al. (2012).
- Gould, T. J., & Ragozzino, M. E. (2016). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. [Link]
- Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]
- PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. PubChem. [Link]
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. [Link]
- Al-Harthi, S., et al. (2022). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov. [Link]
- Tsetlin, V., et al. (2011). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI. [Link]
- Donati, D., & Fusi, S. (2010). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openaccessgovernment.org [openaccessgovernment.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(3-Pyridyl)-2-propen-1-OL and Existing Smoking Cessation Pharmacotherapies
A Guide for Researchers and Drug Development Professionals
Introduction: The Unmet Need in Smoking Cessation
Tobacco use remains a leading cause of preventable death worldwide, with nicotine addiction at its core.[1] While several pharmacotherapies are available, their success rates are modest, highlighting the urgent need for more effective smoking cessation aids.[2] This guide provides a comparative overview of the investigational compound 3-(3-Pyridyl)-2-propen-1-OL against established smoking cessation drugs: Varenicline, Bupropion, and Nicotine Replacement Therapy (NRT).
Currently, this compound is a compound of interest due to its structural similarity to nicotine.[3] However, it is reported to have a low affinity for the nicotinic acetylcholine receptor (nAChR), the primary target of nicotine.[3] This suggests that its mechanism of action, if effective for smoking cessation, may differ from traditional nicotine-based therapies, or that it may serve as a scaffold for the development of more potent and selective analogs. This guide will first detail the established mechanisms and clinical data for Varenicline, Bupropion, and NRT, and then propose a comprehensive, multi-stage benchmarking study to rigorously evaluate the potential of this compound as a novel smoking cessation agent.
Established Smoking Cessation Pharmacotherapies: A Review
A thorough understanding of the current landscape of smoking cessation drugs is crucial for contextualizing the potential of novel compounds.
Varenicline: The α4β2 Nicotinic Acetylcholine Receptor Partial Agonist
Varenicline is a first-line medication for smoking cessation that acts as a partial agonist at the α4β2 nAChRs.[4][5][6] These receptors are believed to be central to the reinforcing effects of nicotine by mediating dopamine release in the brain's reward pathways.[4][5]
Mechanism of Action:
-
Agonist Activity: Varenicline mildly stimulates the α4β2 nAChRs, leading to a moderate and sustained increase in dopamine levels. This helps to alleviate craving and withdrawal symptoms during smoking cessation.[4][5]
-
Antagonist Activity: By binding to the α4β2 nAChRs, varenicline competitively inhibits nicotine from binding. This blunts the rewarding and reinforcing effects of smoking if a person relapses.[4][7]
Varenicline has demonstrated superior efficacy compared to both placebo and bupropion in numerous clinical trials.[4][8] The most commonly reported side effect is nausea.[4]
Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor
Originally developed as an antidepressant, bupropion was later approved as a non-nicotine smoking cessation aid.[9][10] Its primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake in the brain.[9][11][12]
Mechanism of Action:
-
Neurotransmitter Modulation: By increasing the levels of norepinephrine and dopamine, bupropion can help to counteract the depressive symptoms and anhedonia often experienced during nicotine withdrawal.[12][13]
-
Nicotinic Receptor Antagonism: Bupropion also acts as a non-competitive antagonist at nAChRs, which may contribute to reducing the reinforcing effects of nicotine.[11][13]
Bupropion has been shown to be more effective than placebo in promoting smoking cessation and is considered a first-line treatment option.[9]
Nicotine Replacement Therapy (NRT): A Harm Reduction Approach
NRT provides nicotine through a less harmful delivery system than cigarettes, aiming to reduce withdrawal symptoms and cravings.[14][15] NRT is available in various forms, including transdermal patches, gum, lozenges, inhalers, and nasal sprays.[14][16]
Mechanism of Action:
-
Nicotine Substitution: By supplying the body with a controlled dose of nicotine, NRT helps to mitigate the physiological and psychological effects of nicotine withdrawal.[14][16]
-
Reduced Reinforcement: The slower delivery of nicotine from NRT products compared to smoking reduces the highly addictive, rapid "hit" of nicotine to the brain.[15]
The efficacy of NRT in improving quit rates is well-established, with combination therapy (e.g., patch plus a short-acting form) often being more effective than monotherapy.[1][16]
Benchmarking this compound: A Proposed Research Framework
Given the limited available data on this compound, a systematic and rigorous evaluation is necessary to determine its potential as a smoking cessation therapy. The following proposed experimental workflow outlines a logical progression from in vitro characterization to preclinical efficacy and a hypothetical clinical trial design.
Experimental Workflow for Evaluating this compound
Caption: A proposed phased approach for the comprehensive evaluation of this compound.
Part 1: In Vitro Pharmacological Profiling
The initial step is to thoroughly characterize the interaction of this compound with relevant molecular targets.
Experimental Protocols:
-
Synthesis and Purification:
-
Synthesize this compound using established organic chemistry methods.
-
Purify the compound to >98% purity using techniques such as column chromatography and recrystallization.
-
Confirm the structure and purity using NMR, mass spectrometry, and HPLC.
-
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound for various nAChR subtypes (e.g., α4β2, α7, α3β4) and key monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET).
-
Methodology:
-
Prepare cell membranes expressing the target receptors or transporters.
-
Incubate the membranes with a radiolabeled ligand specific for the target (e.g., [³H]cytisine for α4β2 nAChRs, [³H]WIN 35,428 for DAT).
-
Add increasing concentrations of this compound to compete with the radioligand binding.
-
Measure the amount of bound radioligand using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) to determine the binding affinity.
-
-
Rationale: This will clarify the primary molecular targets of the compound and allow for comparison with the known binding profiles of Varenicline and Bupropion.
-
-
Functional Assays:
-
Objective: To determine if this compound acts as an agonist, antagonist, or partial agonist at the identified target receptors.
-
Methodology (for nAChRs):
-
Use cell lines expressing the nAChR subtype of interest and loaded with a calcium-sensitive fluorescent dye.
-
Apply this compound alone to assess for agonist activity (increase in intracellular calcium).
-
Co-apply this compound with a known agonist (e.g., nicotine) to assess for antagonist activity (blockade of the agonist-induced response).
-
Measure changes in fluorescence using a plate reader or microscope.
-
-
Rationale: Understanding the functional activity is critical for predicting the in vivo effects of the compound on nicotine dependence.
-
Part 2: Preclinical In Vivo Efficacy Models
Should the in vitro data suggest a favorable profile (e.g., selective binding and functional activity at relevant targets), the next phase would involve evaluation in animal models of nicotine addiction.
Experimental Protocols:
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model (e.g., rats).
-
Methodology: Administer the compound via different routes (e.g., oral, intravenous) and collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS to determine key PK parameters like half-life, bioavailability, and brain penetration.
-
Rationale: Favorable PK properties are essential for a drug to be effective in vivo.
-
-
Nicotine Self-Administration and Relapse Models:
-
Objective: To assess the ability of this compound to reduce the reinforcing effects of nicotine and prevent relapse.
-
Methodology:
-
Train rats to self-administer nicotine by pressing a lever.
-
Once responding is stable, treat the animals with this compound or a vehicle control and measure the effect on nicotine intake.
-
After a period of abstinence, expose the animals to cues associated with nicotine or a priming dose of nicotine to induce relapse-like behavior. Assess the effect of this compound on this reinstated drug-seeking.
-
-
Rationale: This is a gold-standard model for evaluating the potential of a compound to reduce the motivation to take nicotine and prevent relapse.
-
-
Conditioned Place Preference (CPP):
-
Objective: To determine if this compound can block the rewarding effects of nicotine.
-
Methodology:
-
Condition animals with nicotine in one distinct environment and with saline in another.
-
On the test day, allow the animals to freely explore both environments and measure the time spent in each.
-
Administer this compound prior to nicotine conditioning to see if it blocks the development of a preference for the nicotine-paired environment.
-
-
Rationale: This model assesses the ability of a compound to interfere with the association between nicotine and environmental cues.
-
-
Models of Nicotine Withdrawal:
-
Objective: To evaluate if this compound can alleviate the physical and affective signs of nicotine withdrawal.
-
Methodology:
-
Make animals dependent on nicotine through continuous infusion.
-
Precipitate withdrawal by administering a nicotinic receptor antagonist (e.g., mecamylamine).
-
Score the animals for somatic signs of withdrawal (e.g., shakes, writhes).
-
In separate tests, assess anxiety-like behaviors (e.g., elevated plus maze) during spontaneous withdrawal.
-
Administer this compound to determine if it can reduce these withdrawal signs.
-
-
Rationale: A key aspect of a successful smoking cessation aid is its ability to manage withdrawal symptoms.
-
Part 3: Hypothetical Phase II Clinical Trial Design
Based on promising preclinical data, a Phase II clinical trial would be the next logical step to obtain preliminary evidence of efficacy and safety in human smokers.
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.
Participant Population: Adult daily smokers motivated to quit.
Intervention:
-
Group 1: this compound (Dose 1)
-
Group 2: this compound (Dose 2)
-
Group 3: Varenicline (Active Comparator)
-
Group 4: Placebo
Treatment Duration: 12 weeks of treatment with a follow-up period to 24 weeks.
Outcome Measures:
-
Primary Endpoint: Biochemically confirmed 7-day point prevalence abstinence at the end of treatment.
-
Secondary Endpoints:
-
Continuous abstinence rates.
-
Changes in craving and withdrawal symptoms (measured by standardized scales).
-
Time to relapse.
-
Safety and tolerability (adverse event monitoring).
-
Rationale for Design:
-
The inclusion of a placebo group is essential to establish the efficacy of the new compound.
-
An active comparator (Varenicline) provides a benchmark for the clinical effectiveness of this compound.
-
Multiple dose levels of the investigational drug will help to identify an optimal dose for future Phase III trials.
Comparative Data Summary
The following table summarizes the known properties of the established drugs and the key parameters to be determined for this compound through the proposed research.
| Feature | Varenicline | Bupropion | Nicotine Replacement Therapy (NRT) | This compound (To be determined) |
| Primary Mechanism of Action | α4β2 nAChR Partial Agonist[4][5] | Norepinephrine-Dopamine Reuptake Inhibitor[9][11] | Nicotine Agonist[16] | TBD (Hypothesized nAChR modulator or other CNS target) |
| Efficacy (vs. Placebo) | High[8] | Moderate[9] | Moderate[16] | TBD |
| Effect on Craving | Reduces[4][17] | Reduces[12] | Reduces[14] | TBD |
| Effect on Withdrawal | Reduces[5][17] | Reduces[11][12] | Reduces[14][15] | TBD |
| Common Side Effects | Nausea, insomnia, abnormal dreams[5] | Dry mouth, insomnia[10] | Application site irritation (patch), mouth/throat irritation (oral forms)[16] | TBD |
Conclusion and Future Directions
While Varenicline, Bupropion, and NRT are valuable tools in the fight against tobacco dependence, there is a clear and persistent need for novel pharmacotherapies with improved efficacy and tolerability. The compound this compound, as a structural analog of nicotine, represents an early-stage candidate that warrants a systematic and thorough investigation.[3]
The proposed benchmarking framework provides a roadmap for elucidating its pharmacological profile, preclinical efficacy, and potential clinical utility. The data generated from these studies will be critical in determining whether this compound itself, or a chemically modified analog, could emerge as a next-generation treatment for smoking cessation. This rigorous, data-driven approach is essential for advancing the field and ultimately reducing the global burden of tobacco-related disease.
References
- Foulds, J. (2006). Varenicline: the newest medication for smoking cessation.
- Howes, S., & Court, J. A. (2003). How does bupropion work as a smoking cessation aid? British Journal of Clinical Pharmacology, 56(1), 1-2.
- Hurt, R. D., Sachs, D. P. L., Glover, E. D., Offord, K. P., Johnston, J. A., Dale, L. C., ... & Croghan, I. T. (1997). A comparison of sustained-release bupropion and placebo for smoking cessation. New England Journal of Medicine, 337(17), 1195-1202.
- Wikipedia. (2024). Varenicline. In Wikipedia.
- Food and Drug Administration. (2008). Chantix (varenicline)
- Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Pharmacological interventions for smoking cessation: an overview and network meta-analysis.
- Slemmer, J. E., Martin, B. R., & Damaj, M. I. (2000). Bupropion is a nicotinic antagonist. Journal of Pharmacology and Experimental Therapeutics, 295(1), 321-327.
- Hays, J. T., & Ebbert, J. O. (2008). Varenicline for tobacco dependence. New England Journal of Medicine, 359(19), 2018-2024.
- CymitQuimica. (n.d.). This compound.
- Bruijnzeel, A. W. (2012). Behavioural and pharmacological mechanisms of bupropion's anti-smoking effects: Recent preclinical and clinical insights. Current Pharmaceutical Design, 18(1), 69-81.
- George, O., & Koob, G. F. (2013). New medications development for smoking cessation. British Journal of Clinical Pharmacology, 75(3), 633-644.
- Wadgave, U., & Nagesh, L. (2016). Nicotine replacement therapy: An overview. International Journal of Health Sciences, 10(3), 425.
- Drugs.com. (2024). Bupropion.
- Wikipedia. (2024). Nicotine. In Wikipedia.
- National Center for Biotechnology Information. (2023). Nicotine Replacement Therapy.
- American Psychiatric Association. (2017). Nicotine Replacement Therapy.
- Centre for Addiction and Mental Health. (n.d.). Smoking Cessation: Overview of Nicotine Replacement Therapy.
- National Institutes of Health. (n.d.).
- Gonzales, D., Rennard, S. I., Nides, M., Oncken, C., Azoulay, S., Billing, C. B., ... & Reeves, K. R. (2006). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, vs sustained-release bupropion and placebo for smoking cessation: a randomized controlled trial. JAMA, 296(1), 47-55.
- Rose, J. E., Behm, F. M., & Murugesan, T. (2023). Adaptive Smoking Cessation Using Precessation Varenicline or Nicotine Patch: A Randomized Clinical Trial. JAMA Network Open, 6(9), e2332905.
- CenterWatch. (n.d.).
- Mayo Clinic. (n.d.). Stop-Smoking Services Clinical Trials.
- Piper, M. E., Smith, S. S., Schlam, T. R., Fiore, M. C., Jorenby, D. E., Fraser, D., & Baker, T. B. (2009). A randomized placebo-controlled clinical trial of five smoking cessation pharmacotherapies.
- Princeton Medical Institute. (n.d.). Clinical Trials for Quitting Smoking.
- Xi, Z. X., & Li, X. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(12), 1161-1170.
Sources
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Varenicline - Wikipedia [en.wikipedia.org]
- 6. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The use of bupropion SR in cigarette smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. How does bupropion work as a smoking cessation aid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 13. researchgate.net [researchgate.net]
- 14. Nicotine Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Smoking Cessation: Overview of Nicotine Replacement Therapy | CAMH [camh.ca]
- 16. Nicotine Replacement Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Pyridinyl-Propenone Compounds as PFKFB3 Kinase Inhibitors
In the landscape of metabolic cancer therapeutics, the inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) has emerged as a promising strategy. This enzyme is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in tumor cells. While initial interest lay in the broader class of pyridinyl-propenol compounds, a significant lack of available bioactivity data for molecules such as 3-(3-Pyridyl)-2-propen-1-OL has necessitated a focused investigation into structurally related analogs with well-defined biological activity. This guide provides a comprehensive statistical analysis and comparison of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, and other notable PFKFB3 inhibitors. We will delve into their comparative bioactivities, the signaling pathways they modulate, and the experimental protocols for their evaluation, offering researchers and drug development professionals a robust framework for their own investigations.
The Central Role of PFKFB3 in Cancer Metabolism
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] PFKFB3 plays a pivotal role in this process by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[2] By upregulating PFKFB3, cancer cells can sustain a high glycolytic flux, providing the necessary energy and biosynthetic precursors for rapid proliferation.[3] Consequently, inhibiting PFKFB3 presents an attractive therapeutic window for targeting cancer metabolism.[2] The PFKFB3 signaling pathway is intertwined with major cancer-related pathways, including those driven by HIF1α, Ras, and mTOR, further highlighting its significance as a therapeutic target.[4][5]
Comparative Bioactivity of PFKFB3 Inhibitors
A comparative analysis of the bioactivity of PFKFB3 inhibitors is crucial for identifying lead compounds and understanding structure-activity relationships. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Here, we compare the bioactivity of 3PO with other prominent PFKFB3 inhibitors. It is important to note that IC50 values can vary between different assay conditions and cell lines.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 3PO | Recombinant Human PFKFB3 | Enzymatic Assay | 22.9 | [6] |
| 3PO | PFKFB3 | Enzymatic Assay | 25 | |
| PFK15 | Recombinant Human PFKFB3 | Enzymatic Assay | 0.207 | [7] |
| PFK158 | PFKFB3 | Cell-based Assay | Potent inhibitor | [8] |
| KAN0438757 | PFKFB3 | Enzymatic Assay | 0.19 | [7] |
| AZ67 | PFKFB3 | Enzymatic Assay | 0.018 | [9] |
Note: The potency of PFK158 is described qualitatively in the available literature, without a specific IC50 value from a comparable enzymatic assay.
From this data, it is evident that while 3PO was a foundational inhibitor of PFKFB3, subsequent derivatives and novel scaffolds, such as PFK15, KAN0438757, and AZ67, exhibit significantly greater potency in enzymatic assays.[7][9] This highlights the progress in the rational design of PFKFB3 inhibitors.
Statistical Considerations for Comparative Analysis
When comparing the bioactivity of multiple compounds, a rigorous statistical approach is paramount. The choice of statistical test depends on the experimental design and the data distribution.
For comparing the IC50 values of two compounds , an unpaired t-test is appropriate if the data are normally distributed. If the data do not follow a normal distribution, a non-parametric test such as the Mann-Whitney U test should be used.
For comparing the bioactivity of three or more compounds , a one-way analysis of variance (ANOVA) is suitable for normally distributed data, followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to identify specific differences between compound pairs. For non-normally distributed data, the Kruskal-Wallis test, a non-parametric alternative to ANOVA, should be employed.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams illustrate the PFKFB3 signaling pathway and a typical experimental workflow for evaluating PFKFB3 inhibitors.
Caption: The PFKFB3 signaling pathway in cancer.
Caption: Experimental workflow for evaluating PFKFB3 inhibitors.
Experimental Protocols
Recombinant PFKFB3 Kinase Inhibition Assay
This protocol is adapted from methodologies used in the characterization of PFKFB3 inhibitors.[10]
1. Reagents and Materials:
-
Recombinant human PFKFB3 protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100
-
Substrates: ATP and Fructose-6-Phosphate (F6P)
-
Test compounds (e.g., 3PO, PFK15) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well white assay plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the recombinant PFKFB3 enzyme to each well. The final enzyme concentration should be optimized for the assay, typically around 20 nM.[11]
-
Initiate the kinase reaction by adding a mixture of ATP and F6P (final concentrations typically around 10 µM each).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a suitable model (e.g., a three-parameter Hill equation).[10]
Cell-Based Glycolysis Assay (Seahorse XF Glycolytic Rate Assay)
This protocol provides a method to measure the real-time glycolytic activity of cells treated with PFKFB3 inhibitors.[12]
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., Jurkat, H522)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Glycolytic Rate Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Test compounds (e.g., 3PO)
-
Rotenone/antimycin A solution
-
2-Deoxy-D-glucose (2-DG)
-
Seahorse XF Analyzer
2. Procedure:
-
Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with the Seahorse XF Glycolytic Rate Assay Medium and incubate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Load the hydrated sensor cartridge with the test compounds, rotenone/antimycin A, and 2-DG into the appropriate injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal extracellular acidification rate (ECAR), which is an indicator of glycolysis.
-
The test compound is then injected, and the change in ECAR is monitored to determine the inhibitory effect on glycolysis.
-
Rotenone/antimycin A are injected to inhibit mitochondrial respiration, allowing for the calculation of the compensatory glycolytic rate.
-
Finally, 2-DG is injected to inhibit glycolysis completely, confirming that the measured ECAR is due to glycolysis.
-
Analyze the data using the Seahorse Wave software to determine the glycolytic rate and the effect of the inhibitors.
Conclusion
The statistical analysis and comparison of bioactivity data are fundamental to the discovery and development of novel therapeutics. While the initial compound of interest, this compound, lacks sufficient data for such an analysis, its structural analog, 3PO, has served as a valuable tool in understanding the therapeutic potential of PFKFB3 inhibition. The comparative data presented herein demonstrates a clear progression in the potency of PFKFB3 inhibitors, with newer compounds showing significantly improved activity. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the bioactivity of their own compounds, ensuring data integrity and comparability. As research in this area continues, a rigorous and statistically sound approach to data analysis will be indispensable in identifying the next generation of metabolic cancer therapies.
References
- Shi, L., et al. (2017). The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer. Oncotarget, 8(26), 43479–43490.
- Zhang, Y., et al. (2020). PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships. European Journal of Medicinal Chemistry, 203, 112612.
- Tan, Y., et al. (2015). Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway. Journal of Biological Chemistry, 290(20), 12675–12686.
- Cardaci, S., et al. (2015). Activation of the HIF1α/PFKFB3 stress response pathway in beta cells in type 1 diabetes. Diabetologia, 58(7), 1549–1560.
- Wikipedia. (2024). PFKFB3.
- Gilon, P., et al. (2021). Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets. Cancers, 13(16), 4149.
- Almeida, A., et al. (2017). PFKFB3 is regulated by multiple signaling pathways. Frontiers in Cell and Developmental Biology, 5, 83.
- Heravi, M. S., et al. (2019). Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination.
- Giddabasappa, A., et al. (2018). The Role of HIF1α-PFKFB3 Pathway in Diabetic Retinopathy. Journal of Clinical Medicine, 7(11), 434.
- Auctores. (n.d.). The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential.
- Clem, B., et al. (2013). Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer. Molecular Cancer Therapeutics, 12(8), 1461–1470.
- Pence, B. D. (2016). An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. Journal of Visualized Experiments, (117), 54912.
- Wang, J., et al. (2022). A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds. Scientific Reports, 12(1), 1–11.
- Mor, I., et al. (2019). In vitro characterization of two PFKFB3 inhibitors. (a) Incubation of... ResearchGate.
- ResearchGate. (n.d.). PFKFB3 inhibitors. Chemical structures of various known inhibitors of...
- Gilon, P., et al. (2021). Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets. Cancers, 13(16), 4149.
- ResearchGate. (n.d.). A typical running protocol for the Glycolytic Rate Assay.
- Almeida, A., et al. (2013). PFKFB3 activation in cancer cells by the p38/MK2 pathway in response to stress stimuli. The Biochemical Journal, 452(2), 249–259.
- Yalcin, A., et al. (2009). Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases. Journal of Biological Chemistry, 284(36), 24223–24232.
- TeSlaa, T., & Teitell, M. A. (2014). Techniques to Monitor Glycolysis. Methods in Enzymology, 542, 91–114.
- Agilent. (n.d.). Agilent Seahorse XF Glycolytic Rate Assay User Manual.
- Pence, B. D. (2018). Glycolysis Stress Test for Monocyte Glycolytic Function. Protocols.io.
- Adooq Bioscience. (n.d.). PFKFB3 inhibitors.
- Cantelmo, A. R., et al. (2016). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. Cancer Research, 76(21), 6338–6349.
Sources
- 1. PFKFB3 - Wikipedia [en.wikipedia.org]
- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the HIF1α/PFKFB3 stress response pathway in beta cells in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Unraveling the Enigma of 3-(3-Pyridyl)-2-propen-1-OL: A Comparative Guide to a Potential Nicotinic Acetylcholine Receptor Modulator
A Foreword for the Research Community: The exploration of novel compounds targeting the nicotinic acetylcholine receptor (nAChR) system is a cornerstone of neuropharmacology, with profound implications for conditions like nicotine addiction. This guide delves into the pharmacological profile of 3-(3-Pyridyl)-2-propen-1-OL, a structural analog of nicotine. It is critical to state from the outset that publicly available, peer-reviewed research validating the specific mechanism of action for this compound is exceptionally limited. Consequently, this document adopts a forward-looking, hypothesis-driven approach. We will posit a potential mechanism for this compound based on its structural characteristics and preliminary data, and then provide a comprehensive comparative framework against well-established nAChR partial agonists, varenicline and cytisine. This guide is intended to serve as a roadmap for researchers, outlining the essential experimental workflows required to rigorously validate (or invalidate) the hypothesized mechanism and elucidate the therapeutic potential of this intriguing molecule.
The Hypothesized Mechanism: A Nicotinic Acetylcholine Receptor Partial Agonist
Structurally, this compound shares the pyridine ring common to nicotine and its derivatives, suggesting a potential interaction with nicotinic acetylcholine receptors (nAChRs). Preliminary information hints at a low affinity for these receptors. This profile is characteristic of a partial agonist, a molecule that binds to a receptor but elicits a weaker response than a full agonist like nicotine.
As a hypothesized nAChR partial agonist, this compound would likely exert its effects through a dual mechanism:
-
Agonist Action: By weakly stimulating the α4β2 nAChR subtype, which is pivotal in mediating nicotine dependence, the compound could provide a moderate and sustained release of dopamine in the mesolimbic pathway. This action is thought to alleviate the craving and withdrawal symptoms that accompany smoking cessation.
-
Antagonist Action: By occupying the same binding site as nicotine, this compound could competitively inhibit nicotine from binding to α4β2 nAChRs. This would blunt the rewarding and reinforcing effects of nicotine obtained from smoking, thereby reducing the satisfaction derived from it.
This proposed mechanism positions this compound as a potential candidate for smoking cessation therapies, functioning similarly to varenicline and cytisine.
Comparative Analysis: this compound vs. Varenicline and Cytisine
To contextualize the potential of this compound, a direct comparison with the well-characterized nAChR partial agonists varenicline and cytisine is essential.
| Compound | Structure | Binding Affinity (Ki) for α4β2 nAChR | Functional Activity |
| This compound | Unknown (hypothesized to be in the nanomolar to micromolar range) | Hypothesized Partial Agonist | |
| Varenicline | High affinity (Ki ≈ 0.06 - 0.4 nM)[1][2] | Partial Agonist[1][3] | |
| Cytisine | High affinity (Ki ≈ 0.17 - 0.8 nM)[2][4] | Partial Agonist[1] |
Validating the Hypothesized Mechanism: A Step-by-Step Experimental Guide
To move this compound from a hypothetical agent to a validated pharmacological tool, a systematic and rigorous experimental approach is necessary. The following protocols outline the key stages of this validation process.
In Vitro Characterization: Receptor Binding and Functional Activity
The initial step is to quantify the interaction of this compound with nAChR subtypes and assess its functional consequences.
Caption: Workflow for in vitro characterization of this compound.
This assay will determine the binding affinity (Ki) of this compound for various nAChR subtypes.
Objective: To quantify the affinity of the test compound for α4β2 and other relevant nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably expressing human α4β2 nAChRs).
-
Radioligand with high affinity for the target receptor (e.g., [³H]cytisine or [³H]epibatidine for α4β2 nAChRs)[5].
-
This compound (unlabeled competitor).
-
Binding buffer, wash buffer, scintillation fluid.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype and isolate the membrane fraction by centrifugation[6].
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound[7]. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer[6][7].
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter[6].
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
This technique directly measures the ion flow through nAChRs upon ligand binding, allowing for the determination of whether this compound acts as an agonist, antagonist, or partial agonist.
Objective: To characterize the functional activity of the test compound at nAChRs.
Materials:
-
Xenopus oocytes or mammalian cells (e.g., HEK293) expressing the nAChR subtype of interest.
-
Electrophysiology rig with amplifier, data acquisition system, and microelectrode puller.
-
Recording electrodes and solutions (intracellular and extracellular).
-
Perfusion system for drug application.
-
This compound, acetylcholine (ACh) or nicotine (full agonists).
Procedure:
-
Cell Preparation: Prepare oocytes or cultured cells expressing the target nAChRs.
-
Electrophysiological Recording:
-
Drug Application:
-
Apply increasing concentrations of this compound alone to generate a concentration-response curve and determine its efficacy as an agonist.
-
Co-apply a fixed concentration of a full agonist (e.g., ACh) with increasing concentrations of this compound to assess its antagonist activity.
-
-
Data Analysis: Measure the peak current response at each concentration. For agonist activity, fit the data to a sigmoid curve to determine the EC50 (concentration for half-maximal activation) and the maximal response relative to a full agonist. For antagonist activity, determine the IC50 (concentration for half-maximal inhibition). A partial agonist will elicit a response on its own but will also inhibit the response to a full agonist.
In Vivo Evaluation: Neurochemical and Behavioral Effects
Following in vitro validation, the next crucial step is to assess the effects of this compound in a living system. This involves measuring its impact on neurotransmitter release and its influence on nicotine-related behaviors.
Sources
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Z Guide to the Safe Disposal of 3-(3-Pyridyl)-2-propen-1-OL
For researchers and drug development professionals, the integrity of your work extends to the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-Pyridyl)-2-propen-1-OL, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, explaining not just what to do, but why each step is critical.
Hazard Identification and Risk Assessment
Therefore, it is crucial to treat this compound as hazardous waste. All waste generated must be managed under the "cradle-to-grave" framework established by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[4] This ensures that hazardous materials are properly documented, classified, and managed from generation to final disposal.
Inferred Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Precautionary Statement | Causality and Rationale |
| Acute Toxicity | 💀 | Harmful if swallowed, in contact with skin, or if inhaled.[2] | The pyridine ring is a common feature in many biologically active and toxic compounds. It can be absorbed through the skin and respiratory system, potentially affecting the central nervous system, liver, and kidneys.[5] |
| Skin/Eye Irritation | ❗ | Causes skin irritation and serious eye irritation.[2] | Like many organic alcohols and nitrogen-containing heterocycles, this compound can defat skin and irritate mucous membranes upon contact. |
| Flammability | 🔥 | May be a flammable liquid and vapor. | While its flashpoint is not documented, similar low-molecular-weight alcohols are flammable. Vapors can form explosive mixtures with air.[6] |
| Environmental Hazard | 🌳 | Avoid release to the environment. | Pyridine-based compounds can be toxic to aquatic life. Disposal down the drain is strictly prohibited as it can contaminate waterways.[7][8] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
-
Primary Engineering Control: Chemical Fume Hood. All handling and preparation for disposal of this compound must be conducted inside a properly functioning chemical fume hood.[3] This is the most critical step to prevent the inhalation of potentially harmful vapors.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields or a face shield.[2] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber gloves are often recommended for pyridine, but it is essential to consult the glove manufacturer's compatibility chart.[5] Nitrile gloves may offer limited protection and should be changed immediately upon contamination.
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against splashes.[9]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance of the work area.[3][5]
-
Step-by-Step Waste Disposal Protocol
Disposal must never involve pouring the chemical down the drain or placing it in regular trash.[7] All materials contaminated with this compound must be treated as hazardous waste.
A. Waste Segregation: The First Commandment
The cardinal rule of chemical waste management is segregation. Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases.
-
Waste Stream: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it.
-
Incompatibilities: This waste must be kept separate from strong oxidizing agents and strong acids (especially nitric acid), as these can react violently with pyridine and alcohol functionalities.[5]
B. Protocol for Disposing of Residual Chemical and Empty Containers
-
Triple Rinse the Container:
-
Rinse the empty container with a small amount of a suitable solvent. Acetone or ethanol are generally appropriate choices.
-
Perform this rinse procedure a total of three times.
-
Crucially, the rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected.
-
-
Collect Rinsate: Pour the rinsate from all three rinses directly into your designated halogen-free organic solvent waste container.
-
Container De-facing: Once triple-rinsed, deface or completely remove the original label on the chemical container to prevent accidental reuse.
-
Final Disposal of Container: The triple-rinsed, de-faced container can typically be disposed of as non-hazardous lab glass or plastic, but you must confirm this with your institution's Environmental Health & Safety (EHS) office.
C. Protocol for Disposing of Contaminated Materials (e.g., Gloves, Wipes, Spill Cleanup Debris)
-
Collection: Place all contaminated solid waste, such as absorbent pads, contaminated gloves (after removal), and weighing papers, into a designated, sealable, and clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled "Hazardous Waste" and list the chemical constituents, including this compound.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Spill Management and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Small Spills (Inside a Fume Hood):
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5]
-
Using non-sparking tools, carefully collect the absorbent material and the spilled substance.
-
Place the collected material into a sealed, labeled container for disposal as hazardous waste.[8]
-
Decontaminate the surface with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is flammable, remove all ignition sources.[6]
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Waste Storage and Documentation
Proper management extends to the temporary storage of waste pending disposal. All hazardous waste must be managed in accordance with EPA regulations found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[11]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[12]
-
Container Integrity: Containers must be in good condition, compatible with the waste, and kept tightly sealed except when actively adding waste.
-
Accumulation: Store waste in a designated Satellite Accumulation Area. Be aware of the time limits for waste accumulation as defined by RCRA and your generator status.[13]
-
Documentation: Maintain accurate records of the waste generated. This "cradle-to-grave" tracking is a legal requirement.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal Decision Workflow
References
- Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- BenchChem. (2025, November). Safe Disposal of 2,6-Divinylpyridine: A Guide for Laboratory Professionals.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- ChemScene. (2024, November 28). Safety Data Sheet.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
- University of Nebraska-Lincoln. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers.
- Fisher Scientific. (2014, February 5). Safety Data Sheet: 3-Propionylpyridine.
- Xylem Robotics. (2023, October 24). Safety Procedures for Ethanol in a Cannabis Lab.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. epa.gov [epa.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. carlroth.com [carlroth.com]
- 9. xylemtech.com [xylemtech.com]
- 10. chemscene.com [chemscene.com]
- 11. epa.gov [epa.gov]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
Mastering Safety: A Comprehensive Guide to Handling 3-(3-Pyridyl)-2-propen-1-OL
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Analysis and Risk Mitigation
Given that 3-(3-Pyridyl)-2-propen-1-OL is a pyridine derivative, it should be treated as a potentially hazardous substance. Pyridine and its analogues are known for their potential toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] They can cause skin and eye irritation, and inhalation of vapors may lead to respiratory issues, headaches, and dizziness.[1][2]
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled.[3][4]
-
Skin Corrosion/Irritation: May cause skin irritation.[3][4][5][6]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1][2][3][4][6]
-
Flammability: As with many organic compounds, there is a potential for flammability, and vapors may form explosive mixtures with air.[3][5][7]
Core Safety Directive: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2][5] Ensure proper ventilation in the laboratory at all times.[2][8][9]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling pyridine-containing compounds. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the chemical that can cause serious eye irritation or damage.[2][3][4][6][8] |
| Hand Protection | Nitrile or neoprene gloves. Do not use latex gloves. | Provides a chemical-resistant barrier to prevent skin contact. Latex is not recommended for handling pyridine.[2][5] Check manufacturer compatibility. |
| Body Protection | A fully buttoned lab coat. Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. | Required when engineering controls (like a fume hood) are insufficient to control vapor exposure.[4][5][8] |
III. Step-by-Step Safe Handling Protocol
This protocol provides a systematic approach to handling this compound, from initial preparation to final disposal.
1. Preparation and Pre-Handling:
-
Step 1.1: Documentation Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Step 1.2: Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.
-
Step 1.3: Assemble PPE: Don all required PPE as outlined in the table above.
-
Step 1.4: Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4][6]
2. Handling and Experimental Use:
-
Step 2.1: Dispensing: Conduct all dispensing and handling of this compound inside a certified chemical fume hood.[2][5]
-
Step 2.2: Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[3][8]
-
Step 2.3: Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][8] Avoid contact with skin and eyes.[8][9]
-
Step 2.4: Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[2][3]
3. Spill Management:
-
Step 3.1: Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance like sand or earth.[5] Place the absorbed material in a sealed container for hazardous waste disposal.[5]
-
Step 3.2: Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
-
Step 3.3: Ventilation: Ensure the area is well-ventilated after a spill.
4. First Aid Measures:
-
Step 4.1: Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][4][6]
-
Step 4.2: Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][6]
-
Step 4.3: Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][3][4][6]
-
Step 4.4: Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
IV. Waste Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Containerization: All waste containing this compound must be collected in a designated, compatible, and properly labeled hazardous waste container.[10] The container must be kept closed at all times except when adding waste.[10]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of the contents.[10]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and allows for regular inspection.[10]
-
Disposal Request: When the container is full, submit a chemical collection request to your institution's EHS department for proper disposal.[5]
V. Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Pyridine Safety Information.
- Safety D
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. carlroth.com [carlroth.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
